5-Hydroxy-2-methylpyridine 1-oxide
Description
The exact mass of the compound 5-Hydroxy-2-methylpyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115196. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Hydroxy-2-methylpyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-2-methylpyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1-oxidopyridin-1-ium-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5-2-3-6(8)4-7(5)9/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFESWJXQFMZDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24207-00-9 | |
| Record name | 3-Pyridinol, 6-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24207-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC115196 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hydroxy-2-methylpyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Hydroxy-2-methylpyridine 1-oxide
Abstract
5-Hydroxy-2-methylpyridine 1-oxide (CAS No. 24207-00-9) is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] The presence of three distinct functional moieties—the pyridine N-oxide, a phenolic hydroxyl group, and a methyl group—endows this molecule with a unique and versatile reactivity profile. The N-oxide group, in particular, fundamentally alters the electronic characteristics of the pyridine ring compared to its parent pyridine, enhancing its utility as a synthetic intermediate.[3][4] This guide provides a comprehensive exploration of the chemical properties of 5-Hydroxy-2-methylpyridine 1-oxide, covering its synthesis, structural characteristics, key reactive pathways, and applications for professionals in research and drug development.
Physicochemical and Structural Characteristics
5-Hydroxy-2-methylpyridine 1-oxide is a derivative of pyridine N-oxide, where the nitrogen atom is oxidized, and the ring is further substituted with hydroxyl and methyl groups.[1][3] This structure results in a polar, often crystalline solid.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 24207-00-9 | [1][2][5] |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Synonyms | 3-Hydroxy-6-methylpyridine 1-oxide, 6-methylpyridin-3-ol 1-oxide | [1] |
| InChI Key | RFESWJXQFMZDBQ-UHFFFAOYSA-N | [1] |
Tautomerism
A critical chemical feature of hydroxypyridines is their capacity for tautomerism. For 5-Hydroxy-2-methylpyridine 1-oxide, an equilibrium can exist between the hydroxy form and its corresponding pyridone tautomer. While 2- and 4-hydroxypyridines predominantly exist as pyridones, the 3-hydroxy (and by extension, 5-hydroxy) isomers typically favor the phenolic form.[6] However, the specific equilibrium in different solvents and states can influence reactivity.
Caption: Tautomeric equilibrium of the core hydroxypyridine structure.
Synthesis and Spectroscopic Characterization
The most direct and common synthesis of pyridine N-oxides involves the oxidation of the corresponding pyridine.[7][8] This approach is highly effective for 5-Hydroxy-2-methylpyridine 1-oxide.
General Synthesis Protocol: N-Oxidation
The oxidation of the nitrogen atom in the pyridine ring is a well-established transformation. The choice of oxidant is critical for achieving high yield and selectivity, especially with an electron-donating hydroxyl group present on the ring. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, are standard reagents for this purpose.[3][8]
Workflow: Synthesis via N-Oxidation
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5-Hydroxy-2-methylpyridine 1-oxide structure and synthesis.
An In-Depth Technical Guide to 5-Hydroxy-2-methylpyridine 1-oxide
Abstract
5-Hydroxy-2-methylpyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The introduction of the N-oxide functionality to the 5-hydroxy-2-methylpyridine scaffold profoundly alters the molecule's electronic properties, solubility, and metabolic profile, making it a valuable intermediate and a key structural motif in the development of novel therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the compound's structure, physicochemical properties, and detailed protocols for its synthesis and characterization, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
Structural Analysis
5-Hydroxy-2-methylpyridine 1-oxide possesses a pyridine ring functionalized with a methyl group at the 2-position, a hydroxyl group at the 5-position, and an N-oxide group. The N-oxide functional group, characterized by a highly polar N⁺–O⁻ bond, is a strong hydrogen bond acceptor, which significantly influences the molecule's physical and biological properties.[1][4] This polarity enhances aqueous solubility and can modulate membrane permeability, critical parameters in drug design.[1][4]
The formal name of the compound is 6-methylpyridin-3-ol 1-oxide, though it is commonly referred to by several synonyms, including 5-Hydroxy-2-methylpyridine N-oxide and 2-methyl-5-hydroxy-pyridine-1-oxide.[5]
Diagram 1: Chemical Structure of 5-Hydroxy-2-methylpyridine 1-oxide
A 2D representation of 5-Hydroxy-2-methylpyridine 1-oxide.
Physicochemical Data
A summary of the key physicochemical properties is presented below. This data is essential for designing experimental conditions, including solvent selection for reactions and purification, as well as for predicting the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [5] |
| Molecular Weight | 125.13 g/mol | [5] |
| CAS Number | 24207-00-9 | [5][6] |
| Appearance | White to light-colored solid/powder | [7][8] |
| Melting Point | 167-171 °C | [8] |
| InChI Key | RFESWJXQFMZDBQ-UHFFFAOYSA-N | [5] |
Synthesis of 5-Hydroxy-2-methylpyridine 1-oxide
Retrosynthetic Analysis and Strategy
The most direct and common approach for the synthesis of 5-Hydroxy-2-methylpyridine 1-oxide is the N-oxidation of the corresponding pyridine precursor, 5-hydroxy-2-methylpyridine (also known as 2-methyl-5-hydroxypyridine, CAS 1121-78-4).[9] This transformation is a well-established method for preparing pyridine N-oxides.[2]
The choice of oxidizing agent is critical to achieving high yield and purity. Common reagents for N-oxidation include peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) and hydrogen peroxide in acetic acid. The selection depends on factors such as substrate reactivity, functional group tolerance, and safety considerations. For instance, peroxy acids are highly effective but may require more stringent safety precautions compared to H₂O₂/AcOH systems.[4]
Experimental Protocol: N-Oxidation of 5-Hydroxy-2-methylpyridine
This protocol describes a representative procedure using hydrogen peroxide and acetic acid, a common and effective method for this transformation.
Materials:
-
5-Hydroxy-2-methylpyridine (CAS: 1121-78-4)
-
Glacial Acetic Acid (CH₃COOH)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
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Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-hydroxy-2-methylpyridine in 50 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.
-
Addition of Oxidant: To the stirring solution, slowly add 10 mL of 30% hydrogen peroxide dropwise. The addition should be controlled to maintain the reaction temperature below 60 °C. An ice bath can be used if necessary.
-
Reaction: After the addition is complete, fit the flask with a condenser and heat the mixture to 70-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the acetic acid. Caution: Vigorous gas evolution (CO₂) will occur. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
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Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether or ethyl acetate/hexanes) to yield pure 5-Hydroxy-2-methylpyridine 1-oxide as a crystalline solid.
Characterization
The identity and purity of the synthesized product must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[8]
Diagram 2: Synthesis and Purification Workflow
A flowchart of the synthesis and purification process.
Applications in Research and Drug Development
Pyridine N-oxides are a significant class of compounds in medicinal chemistry.[10] The N-oxide moiety can act as a "stealth" group, improving the pharmacokinetic properties of a parent drug molecule.[1][4] It can increase water solubility, reduce toxicity, and alter metabolic pathways.[1][4]
Specifically, substituted pyridine N-oxides are explored for a range of biological activities, including anticancer and antimicrobial properties.[10] 5-Hydroxy-2-methylpyridine 1-oxide serves as a versatile building block for the synthesis of more complex molecules. The hydroxyl and N-oxide groups provide reactive handles for further functionalization, allowing chemists to construct libraries of compounds for screening in drug discovery programs. The core structure is a precursor to various pharmacologically active agents, making its efficient synthesis a key step in the development pipeline.
Conclusion
This technical guide has detailed the structure, properties, and a reliable synthesis protocol for 5-Hydroxy-2-methylpyridine 1-oxide. Understanding the causality behind the synthetic steps—from the choice of an oxidizing agent to the specific work-up and purification procedures—is paramount for achieving high-quality results. The self-validating nature of the protocol, which concludes with rigorous characterization, ensures the integrity of the final compound. As a key intermediate, 5-Hydroxy-2-methylpyridine 1-oxide will continue to be a valuable tool for professionals in chemical synthesis and drug development.
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A Predictive Spectroscopic Guide to 5-Hydroxy-2-methylpyridine 1-oxide for the Research Scientist
This technical guide offers a comprehensive analysis of the anticipated spectroscopic characteristics of 5-Hydroxy-2-methylpyridine 1-oxide (CAS No: 24207-00-9). As a key heterocyclic building block with potential applications in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount for researchers in drug development and organic synthesis. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and extensive data from analogous compounds to provide a robust, predictive framework.
The insights herein are designed to guide researchers in the identification, characterization, and quality control of 5-Hydroxy-2-methylpyridine 1-oxide, providing a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.
Molecular Structure and Key Features
5-Hydroxy-2-methylpyridine 1-oxide possesses a unique combination of functional groups that dictate its spectroscopic behavior. The pyridine N-oxide moiety acts as a strong π-electron donor through resonance, while also exhibiting inductive electron withdrawal. The hydroxyl group at the 5-position is an electron-donating group, and the methyl group at the 2-position is a weak electron-donating group. The interplay of these substituents on the aromatic ring creates a distinct electronic environment that is reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 5-Hydroxy-2-methylpyridine 1-oxide are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show three distinct aromatic proton signals, a singlet for the methyl protons, and a broad singlet for the hydroxyl proton. The N-oxide group generally causes a downfield shift for neighboring protons compared to the parent pyridine.[1]
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | d | 1H | H-6 |
| ~7.0 - 7.2 | d | 1H | H-3 |
| ~6.8 - 7.0 | dd | 1H | H-4 |
| ~2.4 - 2.6 | s | 3H | -CH₃ |
| (broad, variable) | s | 1H | -OH |
Causality and Interpretation:
-
H-6: This proton is ortho to the N-oxide and is expected to be the most deshielded aromatic proton due to the combined anisotropic and inductive effects of the N-O bond. Data for 2-methylpyridine N-oxide shows the H-6 proton at approximately 8.29 ppm.[2]
-
H-3: This proton is meta to the N-oxide and ortho to the electron-donating methyl group. Its chemical shift will be influenced by both, likely appearing upfield relative to the H-6 proton.
-
H-4: This proton is ortho to the electron-donating hydroxyl group and will experience shielding. It is expected to be the most upfield of the aromatic protons.
-
-CH₃: The methyl group at the 2-position is expected to appear as a singlet in the typical alkyl-aromatic region. For comparison, the methyl protons in 2-methylpyridine N-oxide are observed at 2.53 ppm.[2]
-
-OH: The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The chemical shifts are significantly influenced by the N-oxide and hydroxyl functionalities.
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~155 - 160 | C-5 |
| ~148 - 152 | C-2 |
| ~138 - 142 | C-6 |
| ~125 - 130 | C-3 |
| ~115 - 120 | C-4 |
| ~17 - 20 | -CH₃ |
Causality and Interpretation:
-
C-5: The carbon bearing the hydroxyl group is expected to be significantly deshielded due to the electronegativity of the oxygen atom, appearing furthest downfield.
-
C-2: The carbon attached to the methyl group and adjacent to the N-oxide will also be strongly deshielded. In 2-methylpyridine N-oxide, this carbon appears at 148.5 ppm.[2]
-
C-6: The carbon ortho to the N-oxide is deshielded. In pyridine N-oxide itself, the α-carbons are at approximately 138.5 ppm.[2]
-
C-3 & C-4: These carbons will be influenced by the various substituent effects. The chemical shifts are predicted based on additivity rules and comparison with similar substituted pyridine N-oxides.[3][4]
-
-CH₃: The methyl carbon will appear in the typical upfield aliphatic region. A value of 17.3 ppm is reported for 2-methylpyridine N-oxide.[2]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Weigh approximately 10-20 mg of 5-Hydroxy-2-methylpyridine 1-oxide and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for compounds containing hydroxyl groups to observe the -OH proton.
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire data over a spectral width of -2 to 12 ppm. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a wider spectral width (e.g., 0 to 180 ppm). A greater number of scans will be necessary due to the low natural abundance of ¹³C. Employ proton decoupling to simplify the spectrum.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Hydroxy-2-methylpyridine 1-oxide will be characterized by absorptions corresponding to the O-H, C-H, C=C, C=N, and N-O bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3200 - 3500 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Weak | Aliphatic C-H stretch (-CH₃) |
| 1550 - 1610 | Strong | Aromatic C=C and C=N stretching |
| ~1240 - 1280 | Strong | N-O stretch |
| ~1200 | Strong | C-O stretch (phenolic) |
Causality and Interpretation:
-
O-H Stretch: A broad and strong absorption in the 3200-3500 cm⁻¹ region is the hallmark of a hydrogen-bonded hydroxyl group.
-
N-O Stretch: This is a characteristic vibration for pyridine N-oxides. The strong band is typically observed in the 1230-1280 cm⁻¹ range and is often accompanied by a large change in dipole moment.[5]
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1550-1610 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of 5-Hydroxy-2-methylpyridine 1-oxide with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die and apply 7-10 tons of pressure in a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For 5-Hydroxy-2-methylpyridine 1-oxide (Molecular Formula: C₆H₇NO₂, Molecular Weight: 125.13 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique.
Predicted Fragmentation Pattern (Electron Impact - EI or CID):
-
Molecular Ion (M⁺˙): m/z = 125
-
[M-O]⁺˙: m/z = 109. Loss of an oxygen atom from the N-oxide is a very common fragmentation pathway for pyridine N-oxides.[6] This would result in the molecular ion of 5-hydroxy-2-methylpyridine.
-
[M-OH]⁺: m/z = 108. Loss of a hydroxyl radical is another characteristic fragmentation, particularly for alkylpyridine N-oxides.[6]
-
Further Fragmentation: The ion at m/z 109 could further fragment by loss of CO (m/z = 81) or HCN (m/z = 82), which are common fragmentation pathways for pyridines and phenols.
| m/z | Predicted Fragment |
| 125 | [C₆H₇NO₂]⁺˙ (Molecular Ion) |
| 109 | [M-O]⁺˙ |
| 108 | [M-OH]⁺ |
Experimental Protocol for Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of 5-Hydroxy-2-methylpyridine 1-oxide in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it onto an appropriate LC column (e.g., C18) for separation before introduction to the mass spectrometer.
-
Acquire data in positive ion mode. The protonated molecule [M+H]⁺ at m/z = 126 should be readily observed.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and confirm the predicted fragmentation pathways.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine N-oxides have characteristic π-π* transitions.
Predicted UV-Vis Absorption:
-
λ_max: A strong π-π* transition is expected in the range of 280-300 nm. For the parent pyridine N-oxide, this band is observed near 280 nm in aprotic solvents.[5] The presence of the electron-donating hydroxyl and methyl groups is likely to cause a slight red shift (bathochromic shift) of this absorption maximum.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 5-Hydroxy-2-methylpyridine 1-oxide in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the sample spectrum over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Conclusion
This guide provides a detailed, predictive overview of the key spectroscopic data for 5-Hydroxy-2-methylpyridine 1-oxide. By understanding the influence of the N-oxide, hydroxyl, and methyl functional groups on the pyridine scaffold, researchers can confidently interpret experimental data for this compound. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and consistency in the laboratory. This predictive analysis serves as a valuable resource for anyone working with this versatile heterocyclic compound, facilitating its unambiguous identification and characterization in complex research and development settings.
References
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G. L. E. T. and D. L. F. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry, 19(8), 984-1004 (2005). Available at: [Link]
-
Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036 (1992). Available at: [Link]
-
Sójka, S. A., Dinan, F. J., & Kolarczyk, R. Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 44(2), 307-309 (1979). Available at: [Link]
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Brycki, B., Nowak-Wydra, B., & Szafran, M. 13C NMR spectra of substituted pyridine N-oxides. Substituent and hydrogen bonding effects. Magnetic Resonance in Chemistry, 26(4), 303-306 (1988). Available at: [Link]
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Buchardt, O., Duffield, A. M., & Shapiro, R. H. Mass spectral fragmentations of alkylpyridine N-oxides. Tetrahedron, 24(7), 3139-3145 (1968). Available at: [Link]
-
Abramovitch, R. A., & Smith, E. M. Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268 (2001). Available at: [Link]
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Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. Supporting Information, Royal Society of Chemistry (2020). Available at: [Link]
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Kleinpeter, E., Thomas, S., Brühl, I., & Heilmann, D. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 949-956 (1997). Available at: [Link]
-
Dega-Szafran, Z., Kania, P., & Szafran, M. Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction. The Journal of Physical Chemistry A, 116(36), 9109-9123 (2012). Available at: [Link]
-
Jaffe, H. H., & Doak, G. O. The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441-4445 (1955). Available at: [Link]
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Palmer, M. H., et al. The electronic states of pyridine-N-oxide studied by VUV photoabsorption and ab initio configuration interaction computations. The Journal of Chemical Physics, 138(21), 214316 (2013). Available at: [Link]
-
NIST. Pyridine, 1-oxide. NIST Chemistry WebBook. Available at: [Link]
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A Technical Guide to the Potential Biological Activities of 5-Hydroxy-2-methylpyridine 1-oxide: A Research Prospectus
Abstract
5-Hydroxy-2-methylpyridine 1-oxide is a heterocyclic compound of significant interest, yet its biological activities remain largely unexplored in publicly available literature. This technical guide serves as a research prospectus, synthesizing information on the known pharmacological effects of structurally related pyridine N-oxides and hydroxypyridine derivatives to forecast the potential therapeutic applications of this specific molecule. We provide a comprehensive overview of its synthesis and delve into its inferred potential as an antimicrobial, antioxidant, anti-inflammatory, and neuroprotective agent. For each putative activity, a detailed experimental protocol and a proposed mechanistic pathway are presented to facilitate and stimulate further investigation by researchers, scientists, and drug development professionals.
Introduction: The Promise of Pyridine N-Oxides
Heterocyclic N-oxides are a compelling class of compounds in medicinal chemistry, often exhibiting unique pharmacological profiles compared to their parent amines.[1] The introduction of an N-oxide moiety to a pyridine ring profoundly alters the molecule's physicochemical properties, including its electronic distribution, polarity, and basicity.[2][3] These changes can enhance water solubility, modulate membrane permeability, and present new vectors for molecular interactions, making N-oxides valuable in drug design.[4]
While the parent compound, 5-Hydroxy-2-methylpyridine, is a naturally occurring molecule with reported neuroprotective and antimicrobial properties, its N-oxide derivative remains a frontier for discovery.[5] This guide bridges the existing knowledge gap by postulating the biological potential of 5-Hydroxy-2-methylpyridine 1-oxide based on established evidence from analogous structures.
Synthesis and Chemical Properties
The synthesis of 5-Hydroxy-2-methylpyridine 1-oxide is typically achieved through the oxidation of the nitrogen atom in the parent pyridine, 5-Hydroxy-2-methylpyridine. This transformation is a standard procedure in organic chemistry.
General Synthesis Protocol
A common method for N-oxidation involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst.[2]
Materials:
-
5-Hydroxy-2-methylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)
-
Suitable solvent (e.g., dichloromethane, chloroform, or acetic acid)
-
Sodium sulfite or other reducing agent for quenching
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Dissolution: Dissolve 5-Hydroxy-2-methylpyridine in a suitable solvent and cool the solution in an ice bath.
-
Oxidation: Slowly add a solution of the oxidizing agent (e.g., m-CPBA in the same solvent) to the cooled pyridine solution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a reducing agent like sodium sulfite solution.
-
Work-up: Wash the organic layer with sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 5-Hydroxy-2-methylpyridine 1-oxide.
Key Chemical Properties
The introduction of the N-oxide group significantly increases the polarity of the molecule due to the N⁺-O⁻ dative bond.[3] This is expected to increase its water solubility compared to the parent compound. The hydroxyl group at the 5-position retains its phenolic character, suggesting potential for antioxidant activity through hydrogen atom donation.
| Property | 5-Hydroxy-2-methylpyridine | 5-Hydroxy-2-methylpyridine 1-oxide |
| CAS Number | 1121-78-4 | 24207-00-9[6][7] |
| Molecular Formula | C₆H₇NO | C₆H₇NO₂[6] |
| Molecular Weight | 109.13 g/mol | 125.13 g/mol [6] |
Potential Biological Activities and Experimental Protocols
Antioxidant Activity
Scientific Rationale: The phenolic hydroxyl group on the pyridine ring of 5-Hydroxy-2-methylpyridine suggests it may possess radical scavenging capabilities.[3] This activity is a well-established property of many phenolic compounds, which can donate a hydrogen atom to neutralize free radicals. The N-oxide moiety may further modulate this activity.
Proposed Mechanism: The antioxidant effect is likely initiated by the donation of a hydrogen atom from the 5-hydroxyl group to a free radical, thus neutralizing it. The resulting pyridinyl radical can be stabilized by resonance.
Caption: Proposed antioxidant mechanism of 5-Hydroxy-2-methylpyridine 1-oxide.
Experimental Protocol: DPPH Radical Scavenging Assay This protocol is adapted from standard methods for evaluating the antioxidant capacity of phenolic compounds.[3]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a stock solution of 5-Hydroxy-2-methylpyridine 1-oxide in methanol. Create a series of dilutions from this stock solution. A positive control, such as ascorbic acid or Trolox, should also be prepared in the same manner.
-
Reaction: In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Antimicrobial Activity
Scientific Rationale: Pyridine N-oxide derivatives have been reported to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][5][8][9] The N-oxide moiety is often crucial for this activity. The mechanism can involve the inhibition of essential enzymes or disruption of the microbial cell membrane.
Proposed Workflow for Antimicrobial Screening:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation: Prepare a stock solution of 5-Hydroxy-2-methylpyridine 1-oxide in a suitable solvent (e.g., DMSO). Prepare Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). Adjust the turbidity of the microbial culture to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the compound stock solution with the broth to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes in broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Scientific Rationale: Derivatives of 3-hydroxypyridine-4-one are known to possess anti-inflammatory effects, potentially through their iron-chelating properties, which can modulate the activity of heme-dependent enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[4] The structural similarity of 5-Hydroxy-2-methylpyridine 1-oxide suggests it may also interfere with key inflammatory pathways.
Proposed Signaling Pathway Inhibition:
Caption: Potential inhibition of pro-inflammatory signaling pathways.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of 5-Hydroxy-2-methylpyridine 1-oxide for 1-2 hours. Include a vehicle control.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.
Neuroprotective Activity
Scientific Rationale: Pyridine derivatives have been investigated for their neuroprotective effects, which may involve the reduction of oxidative stress and modulation of apoptotic pathways in neuronal cells.[3][5][10][11] Given that oxidative stress is a key factor in neurodegenerative diseases, the antioxidant potential of 5-Hydroxy-2-methylpyridine 1-oxide makes it a candidate for neuroprotection.
Proposed Neuroprotective Mechanism:
Caption: Proposed mechanism of neuroprotection against oxidative stress.
Experimental Protocol: H₂O₂-Induced Oxidative Stress in a Neuronal Cell Line
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of 5-Hydroxy-2-methylpyridine 1-oxide for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death. The optimal concentration and duration of H₂O₂ exposure should be determined beforehand.
-
Cell Viability Assay: After the H₂O₂ treatment, assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. An increase in cell viability in the compound-treated groups compared to the H₂O₂-only group would indicate a neuroprotective effect.
Conclusion and Future Directions
5-Hydroxy-2-methylpyridine 1-oxide represents a promising, yet understudied, molecule at the intersection of pyridine and N-oxide chemistry. Based on the well-documented biological activities of its structural analogs, there is a strong rationale to investigate its potential as an antioxidant, antimicrobial, anti-inflammatory, and neuroprotective agent. The experimental protocols detailed in this guide provide a foundational framework for initiating such studies. Future research should focus on the systematic evaluation of these activities, elucidation of the specific molecular mechanisms, and assessment of the structure-activity relationships within this class of compounds. Such efforts are crucial to unlocking the full therapeutic potential of 5-Hydroxy-2-methylpyridine 1-oxide in drug discovery and development.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). Pyridine N-oxide (CAS 694-59-7): A Deep Dive into Synthesis and Pharmaceutical Applications.
- Benchchem. (2025). The Natural Occurrence of 5-Hydroxy-2-methylpyridine: A Technical Guide.
- Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities.
- PMC - PubMed Central. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents.
- Advanced Biomedical Research. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.
- Benchchem. (2025). In-Depth Technical Guide on the Biological Activity of 5-Hydroxy-2-methylpyridine.
- ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- PubMed. (n.d.). Oxidative changes in brain pyridine nucleotides and neuroprotection using nicotinamide.
- PubMed. (2020, November 11). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line.
- CymitQuimica. (n.d.). 5-Hydroxy-2-methylpyridine 1-oxide.
- BLD Pharm. (n.d.). 24207-00-9|5-Hydroxy-2-methylpyridine 1-oxide.
- Sigma-Aldrich. (n.d.). 5-Hydroxy-2-methylpyridine 99 1121-78-4.
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An In-depth Technical Guide to the Mechanism of Action of Pyridine N-Oxide Derivatives
Introduction
The introduction of an N-oxide moiety to a pyridine ring is a potent and versatile strategy in medicinal chemistry, catalysis, and materials science. This modification fundamentally alters the parent molecule's physicochemical properties, reactivity, and biological profile.[1] The highly polar N⁺-O⁻ dative bond profoundly influences the electronic nature of the pyridine ring, unlocking novel mechanisms of action that are not accessible to the parent heterocycle.[1] This guide provides a comprehensive exploration of the multifaceted roles of pyridine N-oxide derivatives, delving into their mechanisms of action across various scientific domains. We will examine their function as prodrugs, direct therapeutic agents, and powerful tools in organic synthesis, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.
Part I: The Core Engine: Physicochemical Properties and Chemical Reactivity
The diverse mechanisms of action of pyridine N-oxides are rooted in the fundamental changes the N-oxide group imparts on the pyridine ring's electronic structure and physical properties.
Electronic Duality and Its Consequences
The N-oxide group exhibits a powerful dual electronic nature. It functions as a strong π-donor through resonance, which increases electron density at the 2-, 4-, and 6-positions of the ring.[1] Concurrently, due to the high electronegativity of the oxygen atom, it acts as a strong σ-acceptor.[1] This electronic perturbation makes the pyridine ring more susceptible to both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions, which is a significant departure from the reactivity of pyridine itself.[1][2]
Modulation of Basicity and Acidity
A defining characteristic of pyridine N-oxide is its dramatically reduced basicity compared to pyridine. The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, which is more than five orders of magnitude lower than that of pyridine (pKa ≈ 5.25).[1][2] This property is critical in drug design, as it can prevent undesired protonation at physiological pH, altering receptor interactions and pharmacokinetic profiles.
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.25 |
| Pyridine N-oxide | 0.8[2] |
| 4-Nitropyridine N-oxide | -1.7[1] |
| 4-Methoxypyridine N-oxide | 2.04[1] |
| Table 1. Comparison of the pKa values of the conjugate acids of pyridine and various substituted pyridine N-oxides.[1] |
Role as a Hydrogen Bond Acceptor
The highly polar N-oxide group is a potent hydrogen bond acceptor. This characteristic is extensively leveraged in drug design to improve aqueous solubility and to form critical interactions with biological targets, such as the oxyanion binding site in enzymes.[1][3] In some cases, the pyridine N-oxide moiety can serve as a bioisosteric replacement for a carbonyl group to establish these crucial hydrogen bonds.[4]
Diverse Chemical Reactivity
The unique electronic properties of pyridine N-oxides make them versatile intermediates and reagents.
-
Oxidizing Agents and Catalysts : Pyridine N-oxides can serve as mild oxidizing agents in a variety of organic transformations, often in metal-catalyzed reactions involving alkynes.[1][5] They also function as Lewis base catalysts, activating substrates in processes like allylation.[1][6]
-
Photochemical Rearrangements : Upon photochemical activation, pyridine N-oxides can undergo complex rearrangements to form valuable products like oxaziridine and 1,2-oxazepine derivatives.[7][8] This reactivity is dependent on an n → π* electronic transition, which moves electron density from the N-O group to the aromatic ring.[7]
Part II: Mechanisms in Biological Systems and Drug Development
The pyridine N-oxide motif is a key pharmacophore in numerous bioactive molecules and approved drugs, contributing to their therapeutic effects through several distinct mechanisms.[1][4]
Enhancement of Pharmacokinetic Properties
A primary role of the N-oxide group in drug development is the strategic modulation of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The ability to increase water solubility and adjust membrane permeability is a significant advantage, often leading to improved oral bioavailability and optimized drug distribution.[1][3][9]
Prodrug Strategies: Reductive Activation
Many heteroaromatic N-oxides are designed as prodrugs that undergo enzymatic reduction in vivo to release an active therapeutic agent.[1][3][9] This strategy is particularly powerful for targeted drug delivery.
Solid tumors often contain regions of low oxygen concentration (hypoxia). This unique microenvironment can be exploited using HAPs. Pyridine N-oxide derivatives are ideal candidates for this approach.[1][10] In the hypoxic environment of a tumor, one-electron reductases (such as cytochrome P450 oxidoreductases) reduce the N-oxide moiety. This reduction generates a radical species that can induce DNA damage and cell death, or it releases a potent cytotoxic agent selectively in the tumor, sparing healthy, well-oxygenated tissues.[1] A notable example is tirapazamine, which, although a benzotriazine di-N-oxide, provides the canonical mechanism for this class of agents.
Figure 1. Mechanism of hypoxia-activated pyridine N-oxide prodrugs.
Direct Biological and Therapeutic Activities
Beyond their use as prodrugs, pyridine N-oxide derivatives exhibit a wide spectrum of intrinsic biological activities.[4][10]
-
Enzyme Inhibition : Certain derivatives show potent antimicrobial activity by inhibiting essential enzymes in pathogens. For example, isonicotinic acid N-oxide has demonstrated significant efficacy against Mycobacterium tuberculosis by inhibiting the enoyl-ACP reductase (InhA), a crucial enzyme in the synthesis of the mycobacterial cell wall.[10]
-
Carbonic Anhydrase Inhibition : The carbonic anhydrases of various pathogens, including fungi like Malassezia globosa, have been identified as druggable targets. Specific pyridine N-oxide derivatives have been developed as inhibitors for these microbial enzymes, presenting a novel antifungal mechanism.[11]
In addition to the hypoxia-activated prodrug approach, some pyridine N-oxide derivatives possess direct antitumor properties. The alkaloid antofine-N-oxide, for instance, inhibits the proliferation of various cancer cell lines and can induce apoptosis in T-cell leukemia cells through TNFα signaling.[3]
-
Coagulation Cascade : The N-oxide moiety's ability to act as a strong hydrogen bond acceptor has been exploited in the design of enzyme inhibitors. Pyridine N-oxide derivatives have been shown to interact favorably with the oxyanion binding site of Factor XIa, a blood coagulation protease, making them promising anticoagulants.[3] Other derivatives have been developed as direct thrombin inhibitors.[4]
Part III: Mechanisms in Catalysis and Modern Organic Synthesis
Pyridine N-oxides are indispensable tools in synthetic chemistry, where their unique reactivity enables transformations that are otherwise challenging.
Organocatalysis
As mild Lewis bases, pyridine N-oxides can catalyze a variety of reactions by activating Lewis acidic centers on molecules, thereby enhancing the reactivity of nucleophilic portions of the substrate.[6] This mode of action is central to their application in asymmetric catalysis, where chiral pyridine N-oxides are used to control stereochemical outcomes.[12]
Role in Metal-Catalyzed Transformations
-
Oxidants : In many gold-, ruthenium-, and palladium-catalyzed reactions, pyridine N-oxides serve as the terminal oxidant.[5][13] For example, in the gold-catalyzed oxidation of alkynes to 1,2-dicarbonyls, the pyridine N-oxide acts as an oxygen transfer reagent.[5]
-
Ligands : Pyridine N-oxides can also serve as effective ligands in transition metal catalysis, for example, in the copper-catalyzed N-arylation of imidazoles in water.[14]
Generation of Reactive Intermediates
Recent advances have leveraged pyridine N-oxides to generate highly reactive intermediates for C-H functionalization and other complex bond formations.
-
Single-Electron Transfer (SET) and N-Oxy Radicals : Through photoredox catalysis, pyridine N-oxides can undergo single-electron oxidation to generate pyridine N-oxy radicals.[15][16] These radical species are highly effective in regioselective additions to unactivated alkenes, enabling powerful difunctionalization reactions like carbohydroxylation and aminohydroxylation.[16]
-
Photoinduced Atomic Oxygen Generation : Certain derivatives, such as 3,6-dichloropyridazine N-oxide, can be used as photoactivatable precursors for atomic oxygen [O(3P)], a highly reactive oxidant.[17] This allows for the direct C-H oxidation of complex molecules under photochemical conditions.[17]
Figure 2. Workflow for generating N-oxy radicals via photoredox catalysis.
Part IV: Key Experimental Protocols
The trustworthy application of these mechanisms relies on robust and reproducible experimental methodologies.
Protocol: General Synthesis of a Pyridine N-Oxide
This protocol describes the common method of N-oxidation using meta-chloroperoxybenzoic acid (m-CPBA). The rationale for using a peroxy acid is its ability to deliver an electrophilic oxygen atom directly to the nucleophilic nitrogen of the pyridine ring.
Materials:
-
Substituted Pyridine (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve the starting pyridine derivative (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2 equiv) portion-wise over 15 minutes. Causality Note: Slow addition at low temperature controls the exothermic reaction and prevents potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the mixture again to 0 °C. Quench the excess peroxy acid by slowly adding saturated Na₂S₂O₃ solution, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Self-Validation: The cessation of gas evolution indicates complete neutralization.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure pyridine N-oxide.
Protocol: Evaluating Hypoxia-Selective Cytotoxicity
This protocol is designed to validate the mechanism of hypoxia-activated prodrugs by comparing their cytotoxic effects under normal oxygen (normoxic) and low oxygen (hypoxic) conditions.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Pyridine N-oxide test compound
-
Hypoxia chamber (e.g., with 1% O₂, 5% CO₂, 94% N₂)
-
Standard cell culture incubator (21% O₂, 5% CO₂)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into two identical 96-well plates at a density of 5,000 cells/well and allow them to attach overnight in the standard incubator.
-
Compound Treatment: Prepare serial dilutions of the pyridine N-oxide derivative in culture medium. Add the compounds to the designated wells on both plates. Include vehicle-only control wells.
-
Incubation:
-
Place one plate in the standard normoxic incubator.
-
Place the second plate in the hypoxic chamber.
-
Incubate both plates for 48-72 hours. Causality Note: This duration allows for multiple cell divisions and for the cytotoxic effects to manifest.
-
-
Viability Assessment: After incubation, remove plates and allow them to equilibrate to room temperature. Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control for each condition. Determine the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions. Self-Validation: A significantly lower IC₅₀ value under hypoxic conditions compared to normoxic conditions confirms a hypoxia-selective mechanism of action.
Conclusion
Pyridine N-oxide derivatives are a remarkable class of compounds whose mechanisms of action are both diverse and tunable. The simple addition of an oxygen atom to the pyridine nitrogen fundamentally alters the molecule's electronic properties, unlocking a vast chemical and biological potential. From enhancing the pharmacokinetic profiles of drugs and enabling tumor-selective cytotoxicity to catalyzing complex organic transformations and generating highly reactive intermediates, their influence is profound. As researchers continue to explore the subtleties of their reactivity, particularly in the realms of photoredox and asymmetric catalysis, the pyridine N-oxide scaffold is poised to remain a cornerstone of innovation in drug discovery and synthetic chemistry.
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- Role of N-oxide group in pyridine deriv
- Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Deriv
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- Pyridine N-oxide deriv
- Pyridine-N-oxide. Wikipedia.
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- Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society.
- Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT C
- Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities.
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- Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PubMed Central.
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Literature review on the synthesis of substituted pyridine N-oxides.
An In-Depth Technical Guide to the Synthesis of Substituted Pyridine N-Oxides
Authored by a Senior Application Scientist
Foreword: The Pyridine N-Oxide - An Activated Gateway to Pyridine Functionalization
To the practicing chemist in medicinal and materials science, the pyridine ring is a ubiquitous and indispensable scaffold. Yet, the parent heterocycle is often stubbornly resistant to functionalization, a consequence of its electron-deficient nature. The strategic conversion of pyridine to its N-oxide derivative fundamentally alters this reactivity profile, transforming the ring into a versatile platform for synthesizing complex substituted pyridines.[1] Pyridine N-oxides are significantly more reactive towards both electrophilic and nucleophilic reagents than their parent heterocycles, making them invaluable synthetic intermediates.[1]
This guide provides a comprehensive review of the core synthetic strategies for preparing substituted pyridine N-oxides. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings and causal logic that inform the choice of reagents and reaction conditions. Our focus is on providing field-proven insights to empower researchers to select and optimize the ideal synthetic route for their specific target molecule.
Part 1: The Workhorse Method - Direct Oxidation of Pyridines
The most direct and widely employed strategy for synthesizing pyridine N-oxides is the oxidation of the pyridine nitrogen. This approach is favored for its simplicity and the broad availability of starting materials. The choice of oxidant and catalyst is critical and is dictated by the electronic properties of the pyridine substrate and the presence of other sensitive functional groups.
Peroxy Acid-Mediated N-Oxidation
The reaction of a pyridine with a peroxy acid is the classical and arguably most common method for N-oxide formation. The underlying principle is a straightforward nucleophilic attack by the pyridine nitrogen lone pair on the electrophilic outer oxygen of the peroxy acid.
Mechanism of Peroxy Acid Oxidation
The reaction proceeds via a concerted mechanism where the pyridine nitrogen attacks the terminal oxygen of the peroxy acid, with the proton being transferred to the carbonyl oxygen, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct.
Sources
The Enigmatic Presence of 5-Hydroxy-2-methylpyridine in Nature: A Technical Guide for Researchers
Abstract
5-Hydroxy-2-methylpyridine, a heterocyclic organic compound, stands as a molecule of significant interest at the intersection of natural product chemistry and pharmaceutical sciences. While its utility as a versatile synthetic intermediate is well-established, its natural occurrence remains a subject of limited investigation. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural presence of 5-Hydroxy-2-methylpyridine, offering insights into its documented sources, a plausible biosynthetic pathway, and generalized methodologies for its isolation and characterization. This document aims to equip researchers, scientists, and drug development professionals with a foundational understanding of this compound's natural context and to highlight the existing knowledge gaps, thereby stimulating further exploration into its quantitative distribution and biological significance.
Introduction: A Molecule of Latent Potential
5-Hydroxy-2-methylpyridine (CAS No: 1121-78-4), also known as 6-methyl-3-pyridinol, is a substituted pyridine derivative with the chemical formula C₆H₇NO.[1][2] Its structure, featuring both a hydroxyl and a methyl group on the pyridine ring, imparts a unique chemical reactivity that renders it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[2][3] Notably, it serves as a key building block for more complex molecules, underscoring its importance in medicinal chemistry.[1][4]
While the chemical synthesis and applications of 5-Hydroxy-2-methylpyridine are reasonably documented, its origins in the natural world are less understood. This guide delves into the documented instances of its isolation from natural sources, providing a critical analysis of the available data and outlining the necessary experimental frameworks for future research.
Documented Natural Occurrence
To date, the presence of 5-Hydroxy-2-methylpyridine as a natural constituent has been identified in the plant kingdom.[2][5] The specific species in which it has been reported are:
-
Cynoglossum zeylanicum : A member of the Boraginaceae family, this plant is a known source of various alkaloids.[5]
-
Panax ginseng : Commonly known as Korean ginseng, this well-studied medicinal plant contains a vast array of bioactive compounds.[5]
It is crucial to note that while the presence of 5-Hydroxy-2-methylpyridine in these species is documented, there is a significant lack of quantitative data in the publicly available literature regarding its concentration.[2] Further research is imperative to determine the abundance of this compound in these and other potential natural sources.
Table 1: Documented Natural Sources of 5-Hydroxy-2-methylpyridine
| Kingdom | Species | Part of Organism | Reference |
| Plantae | Cynoglossum zeylanicum | Not Specified | [5] |
| Plantae | Panax ginseng | Not Specified | [5] |
Biosynthesis: A Hypothetical Pathway
The precise biosynthetic pathway leading to 5-Hydroxy-2-methylpyridine has not yet been elucidated. However, based on the established biosynthesis of other simple pyridine alkaloids, a plausible route can be proposed.[2] The pyridine ring is likely derived from common metabolic precursors, such as aspartic acid and a three-carbon unit like dihydroxyacetone phosphate (DHAP) or glyceraldehyde-3-phosphate (GAP).[2]
The proposed pathway can be conceptualized as follows:
-
Condensation : Aspartic acid and a C3 unit (DHAP or GAP) condense to form a key intermediate, quinolinate.
-
Decarboxylation : Quinolinate undergoes decarboxylation to yield a nicotinic acid mononucleotide intermediate.
-
Formation of the Pyridine Ring : Subsequent enzymatic steps lead to the formation of the core pyridine structure.
-
Methylation : The methyl group at the 2-position is likely introduced through the action of a methyltransferase, with S-adenosyl methionine (SAM) serving as the methyl donor.
-
Hydroxylation : The final step involves the hydroxylation of the pyridine ring at the 5-position, a reaction likely catalyzed by a cytochrome P450 monooxygenase.
Caption: A plausible, yet unconfirmed, biosynthetic pathway for 5-Hydroxy-2-methylpyridine.
Isolation and Purification from Natural Sources: A Generalized Approach
Due to the absence of specific, validated protocols for the isolation of 5-Hydroxy-2-methylpyridine from Cynoglossum zeylanicum or Panax ginseng, a generalized methodology for the extraction of alkaloids from plant material is presented below. Researchers must consider this as a starting point that will require significant optimization and adaptation for the target compound and plant matrix.
General Alkaloid Extraction Workflow
Caption: A generalized workflow for the extraction of alkaloids from plant materials.
Step-by-Step Generalized Protocol
-
Preparation of Plant Material : Air-dry the plant material (e.g., leaves, roots) at room temperature and grind it into a fine powder.
-
Maceration : Macerate the powdered plant material in a suitable solvent such as methanol or ethanol (e.g., 1:10 w/v) for an extended period (e.g., 72 hours) at room temperature with occasional agitation.[2]
-
Filtration and Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.[2]
-
Acid-Base Extraction :
-
Dissolve the crude extract in a dilute acid solution (e.g., 5% hydrochloric acid).[2]
-
Wash the acidic solution with a non-polar solvent (e.g., n-hexane) to remove fats, waxes, and other non-basic compounds.
-
Carefully basify the aqueous layer to a pH of 9-10 by adding a base such as ammonium hydroxide.[2] This will convert the protonated alkaloids into their free base form.
-
-
Solvent Extraction : Extract the basified aqueous solution multiple times with an appropriate organic solvent like chloroform or dichloromethane.[2] The free base alkaloids will partition into the organic layer.
-
Purification :
-
Combine the organic extracts and dry them over an anhydrous salt such as sodium sulfate.
-
Evaporate the solvent to yield the crude alkaloid fraction.
-
Further purify the crude extract using column chromatography on a stationary phase like silica gel or alumina. Elute with a gradient of solvents (e.g., a mixture of chloroform and methanol) to separate the individual alkaloids.[2] Fractions should be monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Physicochemical Properties and Spectroscopic Characterization
Accurate characterization of isolated 5-Hydroxy-2-methylpyridine is essential for its unequivocal identification.
Table 2: Physicochemical Properties of 5-Hydroxy-2-methylpyridine
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO | [1] |
| Molecular Weight | 109.13 g/mol | [1] |
| CAS Number | 1121-78-4 | [1] |
| Appearance | Pale tan to brown powder | [2] |
| Melting Point | 168-170 °C | [1] |
| Boiling Point | 295-296 °C (est.) | [2] |
| logP (o/w) | 0.418 (est.) | [2] |
| Solubility | Soluble in water, dichloromethane | [1][2] |
Spectroscopic Data
While comprehensive spectral data from naturally isolated 5-Hydroxy-2-methylpyridine is not widely published, data from synthetic standards provides the necessary reference for its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present, such as the hydroxyl (-OH) and the aromatic C-N and C=C bonds.
Potential Biological Activities and Future Directions
Direct studies on the biological activities of 5-Hydroxy-2-methylpyridine are limited. However, the known pharmacological effects of structurally related pyridine derivatives suggest a range of potential therapeutic applications.
-
Neuroprotective Effects : Other hydroxypyridine and methylpyridine compounds have demonstrated neuroprotective properties, suggesting that 5-Hydroxy-2-methylpyridine could be a candidate for investigation in the context of neurodegenerative diseases.[4]
-
Antimicrobial Activity : The pyridine scaffold is present in many antimicrobial agents, indicating a potential for 5-Hydroxy-2-methylpyridine or its derivatives to exhibit antibacterial or antifungal properties.[4]
-
Antioxidant Potential : The presence of a hydroxyl group on the aromatic ring suggests that 5-Hydroxy-2-methylpyridine may possess antioxidant and radical-scavenging capabilities.[4]
Caption: Inferred biological activities of 5-Hydroxy-2-methylpyridine based on its structure.
The significant knowledge gaps surrounding the natural occurrence and biological activities of 5-Hydroxy-2-methylpyridine present exciting opportunities for future research. Key areas for investigation include:
-
Quantitative Analysis : Development and validation of analytical methods (e.g., HPLC-MS/MS) to quantify the concentration of 5-Hydroxy-2-methylpyridine in Cynoglossum zeylanicum and Panax ginseng.
-
Screening of Natural Sources : A broader screening of plants, fungi, and microorganisms to identify new natural sources of this compound.
-
Biosynthetic Pathway Elucidation : Utilization of isotopic labeling studies and genomic analysis to confirm the proposed biosynthetic pathway.
-
Pharmacological Evaluation : In-depth in vitro and in vivo studies to determine the specific biological activities and mechanisms of action of 5-Hydroxy-2-methylpyridine.
Conclusion
5-Hydroxy-2-methylpyridine represents a naturally occurring molecule with untapped potential. While its presence in the plant kingdom is established, a significant veil of obscurity covers its quantitative abundance, biosynthetic origins, and biological functions. This technical guide has synthesized the currently available information to provide a solid foundation for researchers and has highlighted the critical need for further investigation. The exploration of this enigmatic pyridine derivative may yet unveil novel therapeutic agents and a deeper understanding of the chemical intricacies of the natural world.
References
- BenchChem. (2025). In-Depth Technical Guide on the Biological Activity of 5-Hydroxy-2-methylpyridine.
- BenchChem. (2025). The Natural Occurrence of 5-Hydroxy-2-methylpyridine: A Technical Guide.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-hydroxy-2-methyl pyridine. Retrieved from [Link]
- BenchChem. (2025).
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CP Lab Safety. (n.d.). 5-Hydroxy-2-methylpyridine, min 98% (T), 100 grams. Retrieved from [Link]
- Urbanski, T. (1947). Contributions to the chemistry of pyridine. Part II. 3- and 5-Hydroxy-2-methylpyridine, and the condensation of 5-hydroxy-2-methylpyridine with formaldehyde in alkaline medium. Journal of the Chemical Society (Resumed), 132.
- BenchChem. (2025). Application Notes and Protocols: 5-Hydroxy-2-methylpyridine in Organic Synthesis.
-
PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]
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A Technical Guide to the Biosynthetic Pathway of 5-Hydroxy-2-methylpyridine: From Hypothetical Framework to Experimental Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-2-methylpyridine is a heterocyclic organic compound of significant interest in the pharmaceutical and agrochemical sectors, serving as a key building block for various bioactive molecules. Despite its utility, the precise enzymatic route governing its formation in nature remains uncharacterized. This technical guide addresses this critical knowledge gap by proposing a comprehensive, evidence-based hypothetical biosynthetic pathway. Grounded in the established principles of pyridine alkaloid biosynthesis, this document provides not just a theoretical framework but also a detailed experimental roadmap for its validation. We present a multi-stage research program, complete with step-by-step protocols for isotopic labeling studies, genomic analysis, gene functional characterization, and in vitro enzymatic assays. This guide is designed to equip researchers with the necessary tools and logical framework to systematically elucidate the biosynthesis of 5-Hydroxy-2-methylpyridine, paving the way for its potential biotechnological production and the discovery of novel enzymatic catalysts.
Introduction: The Enigma of 5-Hydroxy-2-methylpyridine Biosynthesis
5-Hydroxy-2-methylpyridine (also known as 6-Methyl-3-pyridinol) is a substituted pyridine that serves as a valuable scaffold in medicinal chemistry and organic synthesis.[1][2][3] Its structural functionality, featuring both a hydroxyl and a methyl group on the pyridine ring, offers multiple sites for derivatization, making it a crucial intermediate in the synthesis of complex molecules, including kinase inhibitors.[1]
The compound has been identified as a naturally occurring molecule in the plant kingdom, specifically within the species Cynoglossum zeylanicum and Panax ginseng.[2][4] However, despite its presence in nature and its value in synthetic chemistry, the biological pathway responsible for its production is a black box. The scientific literature confirms that the precise biosynthetic pathway of 5-Hydroxy-2-methylpyridine has not been elucidated.[4] This lack of understanding precludes the use of metabolic engineering or synthetic biology approaches for its sustainable production.
This whitepaper aims to bridge this gap. By synthesizing knowledge from analogous pyridine alkaloid pathways, we propose a scientifically plausible biosynthetic route. More importantly, we outline a rigorous, field-proven experimental strategy designed to systematically dissect and validate this hypothesis, transforming an unknown pathway into a characterized and potentially engineerable biological system.
A Hypothetical Biosynthetic Pathway
Based on the known biosynthesis of other simple pyridine alkaloids, such as nicotine, a hypothetical pathway for 5-Hydroxy-2-methylpyridine can be proposed.[4][5][6] The formation of the pyridine ring is likely derived from the condensation of common primary metabolites, followed by a series of tailoring reactions including decarboxylation, methylation, and hydroxylation.
The proposed pathway initiates with precursors from central carbon metabolism: aspartic acid and a C3 unit such as dihydroxyacetone phosphate (DHAP) or glyceraldehyde-3-phosphate (GAP) .[4]
The key enzymatic steps are hypothesized as follows:
-
Pyridine Ring Formation: Aspartic acid and the C3 unit undergo a series of condensation and cyclization reactions, likely catalyzed by enzymes analogous to quinolinate synthase, to form a foundational pyridine carboxylic acid intermediate, such as quinolinic acid.
-
Decarboxylation: The pyridine carboxylic acid intermediate is then decarboxylated by a putative decarboxylase to yield a simpler, unfunctionalized pyridine core.
-
C-2 Methylation: The methyl group is installed at the C-2 position. This reaction is likely catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase , a common strategy for methylation in natural product biosynthesis.[7][8]
-
C-5 Hydroxylation: The final step is the regioselective hydroxylation at the C-5 position. This type of oxidation is commonly catalyzed by a cytochrome P450 monooxygenase or another FAD-dependent oxidase, which utilizes molecular oxygen and a reductant like NADPH.[9]
A Technical Roadmap for Pathway Elucidation
To validate the proposed pathway, a systematic, multi-stage experimental approach is required. This section provides detailed methodologies for each critical phase of the investigation.
Stage 1: Isotopic Labeling Studies to Identify Precursors
The foundational step is to identify the primary metabolic building blocks incorporated into the 5-Hydroxy-2-methylpyridine scaffold. Stable isotope labeling experiments are the gold standard for this purpose.[10][11][12]
Objective: To confirm the incorporation of aspartic acid and a C3 unit into the pyridine ring.
Experimental Protocol: Stable Isotope Feeding
-
Establish Culture System: Initiate a sterile plant cell suspension or hairy root culture of a known producer, such as Cynoglossum zeylanicum.[13][14]
-
Precursor Administration: Divide the culture into several flasks. To individual flasks, administer sterile solutions of isotopically labeled precursors. A control flask should receive the unlabeled precursor.
-
Test Flask 1: U-¹³C-L-aspartic acid
-
Test Flask 2: 1,2,3-¹³C-Glycerol (which will be metabolized into labeled DHAP/GAP)
-
Control Flasks: Unlabeled L-aspartic acid and glycerol, respectively.
-
-
Incubation: Culture the cells for a period sufficient for metabolite production (e.g., 7-14 days), allowing for the uptake and metabolism of the labeled precursors.
-
Extraction: Harvest the cells and medium. Perform a standard alkaloid extraction, typically involving solvent extraction (e.g., with methanol or ethanol) followed by acid-base partitioning to isolate the basic alkaloid fraction.[4]
-
Purification: Purify the 5-Hydroxy-2-methylpyridine from the crude extract using High-Performance Liquid Chromatography (HPLC).
-
Analysis:
-
LC-MS Analysis: Analyze the purified compound by Liquid Chromatography-Mass Spectrometry (LC-MS). A mass shift corresponding to the number of incorporated ¹³C atoms will confirm precursor incorporation.
-
NMR Spectroscopy: For compounds showing significant incorporation, perform ¹³C-NMR spectroscopy to determine the precise location of the labels within the molecule, which is crucial for confirming the cyclization pattern.
-
| Labeled Precursor | Expected Mass Shift (in M+H)+ | Key Insight from NMR |
| U-¹³C-L-aspartic acid | +4 Da | Confirms the incorporation of the C4N backbone of aspartate. |
| 1,2,3-¹³C-Glycerol | +3 Da | Confirms the incorporation of a C3 unit. |
| ¹³CH₃-L-methionine | +1 Da | Confirms SAM as the methyl donor for the C-2 methyl group. |
Stage 2: Genome Mining for the Biosynthetic Gene Cluster (BGC)
Natural product biosynthetic genes are typically organized into co-located and co-regulated biosynthetic gene clusters (BGCs).[15][16] Identifying this cluster is paramount to characterizing the enzymes involved.
Objective: To identify the candidate BGC for 5-Hydroxy-2-methylpyridine biosynthesis in the genome of the producing organism.
Experimental Protocol: Bioinformatic Analysis
-
DNA Isolation and Sequencing: Isolate high-quality genomic DNA from the producing organism. Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.
-
Genome Assembly: Assemble the sequencing reads into a draft genome using appropriate software (e.g., Canu, SPAdes).
-
BGC Prediction: Analyze the assembled genome using specialized bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM (Prediction of Biosynthetic Gene Clusters).[17]
-
Candidate Selection: Scrutinize the predicted BGCs for the presence of genes encoding the hypothesized enzyme families: SAM-dependent methyltransferases, P450 monooxygenases, decarboxylases, and enzymes related to amino acid metabolism. A cluster containing a plausible combination of these genes becomes the primary candidate for further investigation.
-
Transcriptomic Correlation (Optional but Recommended): Perform RNA-Seq analysis on the organism grown under conditions of high versus low 5-Hydroxy-2-methylpyridine production. Genes within the true BGC are expected to be co-transcribed and upregulated under producing conditions, providing strong correlational evidence.[18]
Stage 3: Functional Validation of the Candidate BGC
Once a candidate BGC is identified, its role in the biosynthesis must be confirmed through genetic manipulation.
Objective: To definitively link the candidate BGC to the production of 5-Hydroxy-2-methylpyridine.
Experimental Protocol: Gene Knockout via CRISPR-Cas9
-
System Development: Since genetic tools for non-model organisms like C. zeylanicum are often not established, initial work may involve developing a protoplast transformation protocol.
-
gRNA Design: Design guide RNAs (gRNAs) that target a key, conserved domain within a candidate gene (e.g., the putative methyltransferase or P450).
-
Vector Construction: Clone the gRNA and a Cas9 nuclease gene into a plant expression vector suitable for the target organism.
-
Transformation: Introduce the CRISPR-Cas9 construct into the organism's cells (e.g., via Agrobacterium-mediated transformation or protoplast electroporation).
-
Mutant Screening: Regenerate whole plants or cell lines and screen for mutations in the target gene using PCR and Sanger sequencing.
-
Metabolite Analysis: Perform metabolic profiling on the confirmed knockout mutants. A successful knockout of a gene essential for the pathway will result in the complete abolishment of 5-Hydroxy-2-methylpyridine production, often accompanied by the accumulation of the substrate of the knocked-out enzyme.
Alternative Method: Heterologous Expression
If manipulating the native organism is intractable, heterologous expression in a model host is a powerful alternative.[19][20][21]
-
BGC Cloning: Clone the entire candidate BGC (which can be >20 kb) into an expression vector using techniques like Transformation-Associated Recombination (TAR) cloning in yeast.
-
Host Selection: Choose a suitable heterologous host, such as Streptomyces coelicolor or Aspergillus nidulans, which are known for their ability to express complex secondary metabolite pathways.
-
Transformation and Expression: Introduce the BGC-containing vector into the host and culture under appropriate conditions to induce gene expression.
-
Product Detection: Analyze the culture broth and cell extract of the engineered host for the production of 5-Hydroxy-2-methylpyridine using LC-MS. De novo production of the compound in the host confirms the BGC's function.
Stage 4: In Vitro Characterization of Pathway Enzymes
The final step is to biochemically characterize each enzyme to confirm its specific role in the pathway.
Objective: To determine the precise catalytic function of individual enzymes from the BGC.
Experimental Protocol: In Vitro Assay of a Putative Methyltransferase
-
Gene Synthesis and Cloning: Synthesize a codon-optimized version of the candidate methyltransferase gene and clone it into a protein expression vector (e.g., pET-28a) with a purification tag (e.g., His₆-tag).
-
Protein Expression: Transform the vector into an E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG and grow the culture at a reduced temperature (e.g., 18°C) to improve protein solubility.
-
Protein Purification: Lyse the E. coli cells and purify the recombinant enzyme using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography for higher purity.
-
Enzyme Assay:
-
Set up a reaction mixture containing:
-
Purified methyltransferase enzyme
-
The hypothesized substrate (e.g., the pyridine intermediate preceding methylation)
-
The methyl donor: S-adenosyl-L-methionine (SAM)
-
Appropriate buffer and cofactors.
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time.
-
Run a negative control reaction without the enzyme or without SAM.
-
-
Product Analysis: Quench the reaction and analyze the mixture by LC-MS. The appearance of a product with a mass corresponding to the methylated substrate, which is absent in the control reactions, confirms the enzyme's function. The structure of the product can be definitively confirmed by NMR if sufficient material can be produced.
| Hypothesized Enzyme | Enzyme Class | Substrate | Cofactor(s) | Expected Product |
| Gene Product 1 | SAM-dependent Methyltransferase | Pyridine Intermediate | S-adenosyl-L-methionine (SAM) | 2-Methylpyridine |
| Gene Product 2 | P450 Monooxygenase | 2-Methylpyridine | NADPH, O₂ | 5-Hydroxy-2-methylpyridine |
Conclusion and Future Outlook
While the biosynthetic pathway for 5-Hydroxy-2-methylpyridine remains to be formally elucidated, the hypothetical route and experimental framework presented in this guide offer a clear and actionable path forward. By leveraging a combination of stable isotope labeling, modern genomics, and classical biochemical techniques, researchers can systematically de-orphan this important pathway.
The successful elucidation of this pathway will have several significant impacts. Firstly, it will provide fundamental new knowledge about the biosynthesis of pyridine alkaloids. Secondly, it will yield a set of novel, validated enzymes—specifically, a regioselective methyltransferase and a hydroxylase—that could be valuable biocatalytic tools for the specialty chemical industry. Finally, by transferring the entire pathway into a robust microbial host, it will open the door to the sustainable, scalable biotechnological production of 5-Hydroxy-2-methylpyridine, decoupling its supply from potentially unsustainable plant sources and enabling the creation of novel derivatives through metabolic engineering.
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A Technical Guide to the Neuroprotective Effects of Pyridine Derivatives: Mechanisms, Evaluation, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a formidable challenge to global health, characterized by the progressive loss of neuronal structure and function. The development of effective neuroprotective agents is a critical priority in modern pharmacology. The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide range of biological activities.[1][2] This technical guide provides an in-depth exploration of pyridine derivatives as a promising class of neuroprotective agents. We will dissect their multi-target mechanisms of action, provide detailed protocols for their experimental evaluation, and discuss the current challenges and future directions in translating these compounds from the laboratory to the clinic.
The Chemical Versatility of Pyridine in Neuroprotective Drug Design
The pyridine nucleus, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of many clinically approved drugs.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in forming stable complexes, make it an ideal foundation for designing molecules that can interact with diverse biological targets within the central nervous system (CNS).[1] The neuroprotective strategies employed by pyridine derivatives are often multifaceted, targeting several converging pathways of neuronal cell death, such as enzymatic dysregulation, oxidative stress, protein aggregation, and neuroinflammation.[3][4] This multi-target approach is particularly advantageous for complex pathologies like Alzheimer's disease (AD), where a single-target therapy has yet to prove sufficient.[5]
Core Neuroprotective Mechanisms of Pyridine Derivatives
The efficacy of pyridine derivatives stems from their ability to modulate a range of pathophysiological processes implicated in neurodegeneration.
Inhibition of Key Pathogenic Enzymes
A primary strategy in neuroprotection involves the targeted inhibition of enzymes that contribute to neuronal damage.
-
Cholinesterases (AChE & BuChE): In Alzheimer's disease, the decline in the neurotransmitter acetylcholine (ACh) is a key feature. Pyridine-based compounds, such as tacrine-thieno[2,3‐b]pyridine hybrids and 7-hydroxy-chromone derivatives, have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing ACh availability in the synaptic cleft.[3]
-
Monoamine Oxidase (MAO): MAO enzymes, particularly MAO-B, are involved in the degradation of dopamine and the generation of oxidative stress. The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces Parkinsonism-like symptoms, requires activation by MAO.[6] Consequently, pyridine derivatives like 4,6-diphenylpyrimidines have been identified as effective MAO inhibitors, offering a potential therapeutic avenue for Parkinson's disease.[5]
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is a central player in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.[7] Several classes of pyridine derivatives, including pyrrolo[2,3-b]pyridines and 6-amino pyridines, have been synthesized as highly potent and selective GSK-3β inhibitors, demonstrating the ability to reduce tau phosphorylation in cellular models.[7][8][9]
Attenuation of Amyloid-β (Aβ) Pathologies
The aggregation of amyloid-β peptide is a hallmark of Alzheimer's disease. Pyridine derivatives can interfere with this process through multiple mechanisms:
-
Inhibition of Aβ Aggregation: Compounds such as the pyridine amine derivative PAT have been shown to inhibit both self-induced and metal-induced Aβ aggregation, a critical step in plaque formation.[10]
-
Modulation of Secretase Activity: The production of Aβ is governed by the cleavage of the amyloid precursor protein (APP) by β-secretase (BACE-1) and γ-secretase. Novel piperazinyl pyrimidines have been developed as γ-secretase modulators, selectively reducing the production of the toxic Aβ42 peptide.[5]
Combating Oxidative Stress and Neuroinflammation
Oxidative stress and chronic inflammation are common threads in most neurodegenerative disorders.
-
Reduction of Reactive Oxygen Species (ROS): Many pyridine derivatives possess intrinsic antioxidant properties. They can protect neurons from glutamate-induced oxidative injury by reducing the production of ROS and preserving mitochondrial function.[10][11]
-
Anti-inflammatory Activity: Microglia-mediated neuroinflammation contributes significantly to neuronal damage in conditions like ischemic stroke. Indole-piperazine pyrimidine derivatives have demonstrated the ability to inhibit the pro-inflammatory M1 polarization of microglia while promoting the protective M2 phenotype.[12]
Modulation of Neurotransmitter Receptors
-
Adenosine Receptor Antagonism: In the context of ischemic stroke, excitotoxicity is a major cause of neuronal death. The activation of presynaptic adenosine A2A and A1 receptors can exacerbate this damage. Dual A2A/A1 receptor antagonists based on a triazolopyrimidine scaffold have been shown to be neuroprotective in stroke models.[13][14]
The table below summarizes the diverse mechanisms of action for various classes of neuroprotective pyridine derivatives.
| Derivative Class | Primary Target(s) | Associated Disease(s) | Key Effects |
| Tacrine-Hybrids | AChE, BuChE | Alzheimer's Disease | Cholinergic enhancement |
| Pyrrolo[2,3-b]pyridines | GSK-3β | Alzheimer's Disease | Reduction of tau hyperphosphorylation[8][9] |
| 4,6-Diphenylpyrimidines | MAO, AChE | Alzheimer's, Parkinson's | Dopaminergic protection, antioxidant[5] |
| Pyridine Amine Derivatives | Aβ Aggregation, ROS | Alzheimer's Disease | Anti-aggregation, antioxidant, mitochondrial protection[10] |
| Triazolopyrimidines | Adenosine A2A/A1 Receptors | Ischemic Stroke | Reduction of excitotoxicity[13] |
| Indole-Piperazine Pyrimidines | COX-2, 5-LOX | Ischemic Stroke | Anti-neuroinflammatory[12] |
Key Experimental Protocols for Efficacy Validation
The validation of neuroprotective claims requires a rigorous, multi-tiered experimental approach. The following protocols represent self-validating systems, where built-in controls and clear endpoints ensure the trustworthiness of the data.
Protocol: Assessment of Neuronal Viability via Resazurin Assay
Causality: This assay quantifies the metabolic activity of living cells. Resazurin (blue, non-fluorescent) is reduced by mitochondrial dehydrogenases in viable cells to the highly fluorescent resorufin (pink). A decrease in fluorescence in the presence of a neurotoxin indicates cell death, and the rescue of this fluorescence by a test compound demonstrates neuroprotection.[11]
Methodology:
-
Cell Plating: Seed neuronal cells (e.g., HT22 or SH-SY5Y) in a 96-well plate at a density of 2x10⁴ cells/well and allow them to adhere overnight at 37°C in 5% CO₂.
-
Compound Pre-treatment: Treat the cells with various concentrations of the pyridine derivative for 1-2 hours. Include a "vehicle-only" control group.
-
Induction of Neurotoxicity: Introduce a neurotoxic insult (e.g., 5 mM glutamate for HT22 cells or 10 µM Aβ oligomers for SH-SY5Y cells) to all wells except the "no-toxin" control.
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.
-
Resazurin Addition: Add Resazurin solution to each well to a final concentration of 10% (v/v).
-
Signal Detection: Incubate for 2-4 hours at 37°C. Measure fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Express cell viability as a percentage relative to the "no-toxin" control.
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
Causality: Oxidative stress is a primary driver of neuronal damage. This protocol uses a cell-permeable dye that fluoresces upon oxidation by ROS. A reduction in the fluorescent signal by the test compound indicates its antioxidant or ROS-scavenging capability.[10]
Methodology:
-
Cell Culture & Treatment: Follow steps 1-4 from the Resazurin Assay protocol.
-
Dye Loading: After the 24-hour incubation, remove the culture medium and wash the cells gently with warm phosphate-buffered saline (PBS).
-
Probe Incubation: Add 100 µL of 10 µM 2',7'-dichlorofluorescein diacetate (DCFDA) solution to each well. Incubate for 30-45 minutes at 37°C, protected from light.
-
Signal Detection: Remove the DCFDA solution, wash with PBS, and add 100 µL of PBS to each well. Immediately measure fluorescence with an excitation of ~485 nm and an emission of ~535 nm.
-
Data Analysis: Normalize the fluorescence of treated groups to the "toxin-only" group to quantify the percentage reduction in ROS.
Protocol: Assessment of Mitochondrial Membrane Potential (MMP)
Causality: The loss of mitochondrial membrane potential (ΔΨm) is a critical and early event in the apoptotic cascade. This assay uses a cationic fluorescent dye that accumulates in healthy, polarized mitochondria. In apoptotic cells with depolarized mitochondria, the dye fails to accumulate, resulting in a decreased fluorescent signal.[15]
Methodology:
-
Cell Preparation: Suspend neuronal cells in warm medium at a concentration of 1 x 10⁶ cells/mL.
-
Treatment: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add the pyridine test compound at desired concentrations. For a positive control, add CCCP (a mitochondrial uncoupler) to a final concentration of 50 µM and incubate for 15 minutes.[15]
-
Dye Loading: Add TMRE (tetramethylrhodamine, ethyl ester) labeling solution to each tube to a final concentration of 200 nM.[15]
-
Incubation: Incubate the cells at 37°C and 5% CO₂ for 15-30 minutes, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm or 561 nm laser and detecting emission in the appropriate channel (e.g., PE or PE-Texas Red).
-
Data Analysis: Quantify the geometric mean fluorescence intensity (MFI). A decrease in MFI compared to the untreated control indicates a loss of MMP. The ability of a test compound to prevent this decrease in toxin-treated cells demonstrates mitochondrial protection.
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex interactions and experimental processes involved in neuroprotection research.
Caption: Multi-target intervention of pyridine derivatives in Alzheimer's pathology.
Caption: Standard workflow for evaluating neuroprotective compounds in vitro.
Challenges and Future Directions
While the preclinical data are promising, the translation of pyridine derivatives into clinical therapies faces significant hurdles.
-
Blood-Brain Barrier (BBB) Permeability: A critical challenge for any CNS drug is its ability to effectively cross the BBB.[6] Future design strategies must co-optimize neuroprotective activity with physicochemical properties that favor brain penetration. In silico ADME predictions and in vitro BBB models are essential early-stage screening tools.[11][16]
-
Target Selectivity: For enzyme inhibitors, particularly kinase inhibitors like those targeting GSK-3β, off-target effects are a major concern. Achieving high selectivity is paramount to minimizing potential side effects.[8] Comprehensive kinase panel screening is a necessary step in the development process.
-
Clinical Translation: The gap between successful outcomes in animal models and efficacy in human clinical trials is a well-known issue in neurodegenerative disease research.[17] Future studies should focus on more translatable animal models, the identification of robust biomarkers, and the design of clinical trials that target patient populations most likely to benefit.
The continued exploration of the pyridine scaffold, guided by a deep understanding of its mechanistic basis and a rigorous approach to experimental validation, holds immense potential for the development of the next generation of neuroprotective therapeutics.
References
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Methodological & Application
Synthesis of 5-Hydroxy-2-methylpyridine 1-oxide: An Application Guide for Researchers
Introduction: The Strategic Value of Pyridine N-Oxides in Modern Drug Discovery
Pyridine N-oxides are a pivotal class of heterocyclic compounds that serve as versatile intermediates in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The N-oxide functionality dramatically alters the electronic properties of the pyridine ring, transforming it from a relatively electron-deficient system into one that is more amenable to certain types of chemical transformations. This electronic modulation enhances the reactivity of the pyridine ring, enabling functionalization at positions that are otherwise difficult to access[1][2]. Consequently, the synthesis of pyridine N-oxides is a critical step in the development of novel therapeutic agents and other high-value chemical entities. This guide provides a detailed protocol and in-depth application notes for the synthesis of 5-Hydroxy-2-methylpyridine 1-oxide from its parent pyridine, 5-Hydroxy-2-methylpyridine, a compound used in the development of kinase inhibitors and other biologically active molecules.
Reaction Mechanism: The Electrophilic Oxidation of the Pyridine Nitrogen
The conversion of a pyridine to its corresponding N-oxide is an oxidation reaction. One of the most common and efficient reagents for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism in which the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic oxygen of the peroxyacid.
The presence of both an electron-donating methyl group and a hydroxyl group on the pyridine ring in 5-Hydroxy-2-methylpyridine increases the electron density on the nitrogen atom, making it more nucleophilic and thus facilitating the oxidation process.
Below is a diagram illustrating the proposed reaction mechanism:
Sources
Application Notes & Protocols: 5-Hydroxy-2-methylpyridine 1-oxide in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-Hydroxy-2-methylpyridine 1-oxide, a heterocyclic compound with growing significance in modern organic synthesis. Pyridine N-oxides, as a class, are valued for their unique electronic properties and reactivity, serving as mild Lewis basic catalysts, potent ligands, and versatile synthetic intermediates.[1][2] The N-oxide moiety introduces a highly polar N⁺–O⁻ bond that enhances water solubility and modulates the reactivity of the pyridine ring, making it a critical functional group in drug development and fine chemical synthesis.[3][4] This document details the synthesis, key applications, and mechanistic underpinnings of 5-Hydroxy-2-methylpyridine 1-oxide, offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.
Introduction: The Unique Profile of 5-Hydroxy-2-methylpyridine 1-oxide
5-Hydroxy-2-methylpyridine 1-oxide (CAS 24207-00-9) is a derivative of 5-hydroxy-2-methylpyridine, featuring an oxygen atom coordinated to the ring nitrogen.[5] This structural modification is not merely an addition; it fundamentally alters the molecule's electronic character and steric profile. The N-O bond can act as both an electron donor and an acceptor, a duality that underpins its diverse applications.[2]
The primary attributes that make this reagent valuable in organic synthesis include:
-
Enhanced Nucleophilicity: The N-oxide oxygen is a more potent nucleophile than the parent pyridine nitrogen, making it an effective catalyst for reactions like acyl transfers.[6]
-
Modulated Ring Electronics: The N-oxide group influences the electron density of the pyridine ring, activating it for specific electrophilic and nucleophilic substitutions that are challenging with the parent pyridine.[7]
-
Precursor to Reactive Species: It can be readily converted into highly reactive pyridine N-oxy radicals under photoredox conditions, enabling novel C-C and C-O bond-forming reactions.[8]
-
Improved Physicochemical Properties: The high polarity of the N-oxide group typically improves aqueous solubility, a desirable trait in both reaction engineering and pharmaceutical applications.[3]
This guide will focus on its practical applications as a catalyst and a synthetic intermediate, providing the necessary protocols to leverage its unique reactivity.
Synthesis of 5-Hydroxy-2-methylpyridine 1-oxide
The most direct route to 5-Hydroxy-2-methylpyridine 1-oxide is the oxidation of the parent pyridine, 5-Hydroxy-2-methylpyridine. Several oxidizing agents can achieve this transformation, with hydrogen peroxide and peroxyacids being the most common.[2][3]
Workflow for N-Oxidation
Caption: General workflow for the synthesis of 5-Hydroxy-2-methylpyridine 1-oxide.
Protocol 1: N-Oxidation using Hydrogen Peroxide in Acetic Acid
This protocol is a robust method for the gram-scale synthesis of pyridine N-oxides. The use of hydrogen peroxide is advantageous due to its low cost and the generation of water as the only byproduct.[3]
Materials:
-
5-Hydroxy-2-methylpyridine (1.0 eq)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aq. solution, 2.0-3.0 eq)
-
Sodium Sulfite (for quenching)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Hydroxy-2-methylpyridine (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Addition of Oxidant: To the stirred solution, slowly add 30% hydrogen peroxide (2.5 eq). An exotherm may be observed.
-
Reaction: Heat the mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a test with peroxide strips is negative.
-
Neutralization & Extraction: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/ether) or column chromatography to yield pure 5-Hydroxy-2-methylpyridine 1-oxide.
Core Application: A Catalyst in Photoredox-Mediated Reactions
A cutting-edge application of pyridine N-oxides is their use in photoredox catalysis to generate N-oxy radicals.[8] These radicals are versatile intermediates for difunctionalization of unactivated alkenes. Single-electron oxidation of the pyridine N-oxide by an excited photocatalyst generates the key N-oxy radical, which then engages the substrate.[8]
Catalytic Cycle for Alkene Carbohydroxylation
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Application Note: A Validated Protocol for the N-Oxidation of 2-Methyl-5-Hydroxypyridine
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-methyl-5-hydroxypyridine N-oxide, an important heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and embed critical safety protocols. We detail a robust and scalable method using hydrogen peroxide in glacial acetic acid, selected for its efficiency, cost-effectiveness, and manageable safety profile. This application note is designed for researchers, chemists, and process development professionals seeking a reliable and well-understood procedure for the N-oxidation of functionalized pyridines.
Introduction: The Strategic Importance of Pyridine N-Oxides
Pyridine N-oxides are a versatile class of compounds that serve as key intermediates in organic synthesis. The N-oxide moiety fundamentally alters the electronic properties of the pyridine ring compared to its parent heterocycle.[1] It enhances electron density at the C2 and C4 positions, making them susceptible to nucleophilic attack, while simultaneously acting as a protecting group for the nitrogen lone pair.[2] This "umpolung" of reactivity is a cornerstone of modern heterocyclic chemistry.
Specifically, 2-methyl-5-hydroxypyridine N-oxide is a valuable precursor for creating more complex molecules. The hydroxyl group offers a handle for further functionalization (e.g., etherification, esterification), while the N-oxide can direct subsequent reactions or be deoxygenated to restore the parent pyridine structure.[3] This protocol provides a validated pathway to access this intermediate with high purity and yield.
Mechanistic Rationale and Reagent Selection
The N-Oxidation Mechanism
The N-oxidation of a pyridine is a classic example of nucleophilic attack by the nitrogen atom on an electrophilic oxygen source. The lone pair of electrons on the pyridine nitrogen is the highest occupied molecular orbital (HOMO) and readily attacks the weak O-O bond of a peroxy-containing compound.
In this protocol, glacial acetic acid reacts with hydrogen peroxide to form peracetic acid in situ. This peracid is the active oxidizing agent. The mechanism proceeds as follows:
-
Formation of Peracetic Acid: An equilibrium is established between acetic acid, hydrogen peroxide, and peracetic acid.
-
Nucleophilic Attack: The electron-rich nitrogen of 2-methyl-5-hydroxypyridine attacks the terminal, electrophilic oxygen atom of the peracetic acid.
-
Proton Transfer & Product Formation: A concerted or stepwise proton transfer occurs, leading to the formation of the N-oxide and acetic acid as a byproduct.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and reflux condenser, add 2-methyl-5-hydroxypyridine (1.09 g, 10.0 mmol).
-
Dissolution: Add glacial acetic acid (20 mL) and stir until the solid is completely dissolved.
-
Heating: Place the flask in a heating mantle or oil bath and warm the solution to 70-75 °C.
-
Oxidant Addition: Once the temperature is stable, add 30% hydrogen peroxide (2.5 mL, ~22 mmol) dropwise using a dropping funnel over a period of 30 minutes. CAUTION: The reaction is exothermic. Monitor the temperature closely and use an ice bath to maintain it below 80 °C if necessary.
-
Reaction: After the addition is complete, maintain the reaction mixture at 75 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Cooling & Quenching: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of an ice-water slurry.
Workup and Purification
-
Neutralization: Slowly and carefully add solid sodium bicarbonate (NaHCO₃) in small portions to the cooled aqueous mixture. Stir continuously. CAUTION: Vigorous gas (CO₂) evolution will occur. Continue adding NaHCO₃ until the effervescence ceases and the pH of the solution is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL). The product has good polarity, so multiple extractions are necessary to ensure a high recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes. If necessary, column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) can be employed for higher purity.
Safety and Hazard Management
Chemical safety is paramount. Oxidation reactions carry inherent risks that must be actively managed. [4]
-
Oxidizing Agent Hazards: Concentrated hydrogen peroxide and peracetic acid are strong oxidizers and corrosive. [5][6]They can cause severe skin and eye burns. Always handle them inside a chemical fume hood.
-
Reaction Exothermicity: The reaction between hydrogen peroxide and acetic acid, and the subsequent N-oxidation, are exothermic. Uncontrolled addition of the oxidant at elevated temperatures can lead to a runaway reaction. [7]Never add the peroxide all at once. Always have an ice bath on standby.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves. [6]* Quenching: Never leave a reaction containing peroxides unattended without ensuring it is properly quenched. Unreacted peroxides in the waste stream can be hazardous.
Characterization and Validation
The identity and purity of the final product, 2-methyl-5-hydroxypyridine N-oxide, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To compare with literature values as a measure of purity.
The expected product has a CAS number of 181235-23-4.
Conclusion
This application note provides a detailed, reliable, and scientifically-grounded protocol for the N-oxidation of 2-methyl-5-hydroxypyridine. By utilizing the cost-effective and efficient hydrogen peroxide/acetic acid system, this method is suitable for a wide range of laboratory and developmental settings. The emphasis on mechanistic understanding and proactive safety management ensures that researchers can perform this valuable transformation with confidence and precision.
References
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Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Retrieved from [Link]
-
Baran, P. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]
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Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]
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ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. University of Liverpool. Retrieved from [Link]
- Google Patents. (2003). JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Nitrogen Oxides. CDC. Retrieved from [Link]
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Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
-
Sembaev, D. Kh., et al. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. Retrieved from [Link]
-
Kenexis. (n.d.). Oxidation Reaction Safeguarding with SIS. Retrieved from [Link]
- Google Patents. (2011). CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide.
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University of Alberta. (n.d.). Oxidizing Agents. AFNS Safety. Retrieved from [Link]
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The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. Retrieved from [Link]
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-
Arkivoc. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. Retrieved from [Link]
-
CHIMIA. (2009). Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production. Retrieved from [Link]
-
Eurasian Chemico-Technological Journal. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Retrieved from [Link]
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Application Notes and Protocols: 5-Hydroxy-2-methylpyridine 1-oxide in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-2-methylpyridine 1-oxide is a heterocyclic compound featuring a pyridine N-oxide core, a scaffold of significant interest in medicinal chemistry. The N-oxide moiety modulates the electronic and steric properties of the parent pyridine, enhancing its potential as a pharmacophore by increasing polarity, improving aqueous solubility, and offering a strong hydrogen bond acceptor site. While direct biological data on this specific molecule is nascent, its structural motifs are present in compounds with established bioactivity. This guide provides a comprehensive overview of the synthetic routes to 5-Hydroxy-2-methylpyridine 1-oxide, protocols for its derivatization, and detailed methodologies for exploring its potential applications as a scaffold for kinase inhibitors and antimicrobial agents, based on established principles and data from closely related analogues.
Introduction: The Pyridine N-Oxide Scaffold in Drug Discovery
Pyridine N-oxides are a fascinating class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The introduction of an oxygen atom to the nitrogen of a pyridine ring fundamentally alters the molecule's physicochemical profile. This transformation reduces the basicity of the nitrogen, introduces a dipole moment, and provides a potent hydrogen bond acceptor, all of which can be leveraged to optimize drug-target interactions and improve pharmacokinetic properties.[1]
5-Hydroxy-2-methylpyridine 1-oxide combines this N-oxide functionality with a hydroxyl group, a versatile handle for synthetic modification, and a methyl group that can influence binding selectivity and metabolic stability. This unique combination makes it a promising starting point for the development of novel therapeutic agents. This document serves as a technical guide for researchers, outlining synthetic strategies and providing detailed protocols to investigate the therapeutic potential of this scaffold.
Table 1: Physicochemical Properties of 5-Hydroxy-2-methylpyridine 1-oxide
| Property | Value | Source |
| CAS Number | 24207-00-9 | [2] |
| Molecular Formula | C₆H₇NO₂ | [3] |
| Molecular Weight | 125.13 g/mol | [3] |
| Synonyms | 5-Hydroxy-2-methylpyridine N-oxide, 6-methylpyridin-3-ol 1-oxide | [3] |
Synthesis and Derivatization Strategies
The generation of a diverse chemical library is fundamental to any drug discovery program. This section details the synthesis of the core scaffold and subsequent functionalization.
Protocol 2.1: Two-Step Synthesis of 5-Hydroxy-2-methylpyridine 1-oxide
This protocol outlines a reliable two-step process starting from the commercially available 2-amino-5-methylpyridine. The first step involves a diazotization-hydrolysis reaction to install the hydroxyl group, followed by N-oxidation of the pyridine ring.
Workflow for Synthesis of 5-Hydroxy-2-methylpyridine 1-oxide
Caption: Synthetic workflow from starting material to the final N-oxide product.
Step A: Synthesis of 5-Hydroxy-2-methylpyridine (Precursor) [4]
-
Rationale: This method utilizes a classic diazotization reaction. 2-amino-5-methylpyridine is converted to an unstable diazonium salt at low temperatures, which is then hydrolyzed by heating to yield the desired hydroxypyridine. Maintaining a low temperature during diazotization is critical to prevent premature decomposition of the diazonium intermediate.
-
Procedure:
-
Prepare a solution of dilute sulfuric acid in water in a two-necked round-bottom flask equipped with a magnetic stirrer and an internal thermometer.
-
Cool the acidic solution to 0°C using an ice-salt bath.
-
Slowly add 2-amino-5-methylpyridine (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture via a dropping funnel, maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the mixture at 0°C for 45 minutes.
-
Slowly warm the reaction to room temperature, then heat to reflux for 2-3 hours to facilitate hydrolysis. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Step B: N-Oxidation of 5-Hydroxy-2-methylpyridine [1][5]
-
Rationale: The electron-rich nitrogen of the pyridine ring is susceptible to oxidation. Common reagents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. The latter forms peracetic acid in situ, a potent and cost-effective oxidant.
-
Procedure:
-
Dissolve 5-Hydroxy-2-methylpyridine (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add 30% hydrogen peroxide (2.0-3.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 70-80°C and stir for 12-24 hours. Monitor the consumption of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate. Caution: This is an exothermic reaction and will release CO₂ gas.
-
Extract the product from the aqueous layer using dichloromethane or a 9:1 mixture of dichloromethane:isopropanol.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Hydroxy-2-methylpyridine 1-oxide. Purify as necessary via column chromatography.
-
Protocol 2.2: Derivatization via O-Alkylation
-
Rationale: The hydroxyl group at the C5 position is a prime site for modification to build a compound library for Structure-Activity Relationship (SAR) studies. O-alkylation introduces various substituents that can probe binding pockets, alter lipophilicity, and improve pharmacokinetic profiles. A mild base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl, which then acts as a nucleophile.[6]
-
Procedure:
-
To a solution of 5-Hydroxy-2-methylpyridine 1-oxide (1.0 eq) in an anhydrous solvent (e.g., DMF or acetonitrile), add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 20 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) dropwise.
-
Heat the reaction to 60-70°C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Potential Medicinal Chemistry Applications & Investigative Protocols
The true value of a scaffold is realized through its application in targeted drug discovery programs. Based on the activities of related compounds, we propose two primary areas of investigation for 5-Hydroxy-2-methylpyridine 1-oxide and its derivatives.
Application as a Scaffold for Protein Kinase Inhibitors
-
Scientific Rationale: The parent compound, 5-Hydroxy-2-methylpyridine, has been successfully used as a ligand in a platinum complex that demonstrated protein kinase inhibition at nanomolar concentrations. The N-oxide derivative retains the key structural features and adds a powerful hydrogen bond acceptor. This N-oxide oxygen can mimic the hydrogen bonding interactions that many kinase inhibitors form with the "hinge region" of the ATP-binding pocket, a critical interaction for potent inhibition.[1]
Hypothesized Kinase Inhibition Mechanism
Caption: Hypothetical binding mode of the scaffold within a kinase ATP pocket.
Protocol 3.1.1: In Vitro Kinase Inhibition Assay (Example: GSK-3α)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase.
-
Materials:
-
Recombinant human GSK-3α enzyme
-
GSK-3α substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further into the kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 384-well plate, add 5 µL of the compound dilution. Include "no enzyme" and "vehicle control" (DMSO) wells.
-
Add 10 µL of a solution containing the GSK-3α enzyme and the substrate peptide in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near its Kₘ for the enzyme).
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and lytic agent as per the manufacturer's instructions. This involves measuring luminescence on a plate reader.
-
Convert luminescence data to percent inhibition relative to the vehicle control.
-
Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 2: Hypothetical IC₅₀ Data for a Compound Series
| Compound | R-Group (at C5-O) | IC₅₀ (nM) vs. GSK-3α |
| 1 (Core) | -H | 5,200 |
| 2a | -CH₃ | 2,100 |
| 2b | -CH₂Ph | 450 |
| 2c | -CH₂-c-Pr | 870 |
| Staurosporine (Control) | N/A | 5 |
Application in Antimicrobial Drug Discovery
-
Scientific Rationale: Pyridine N-oxide derivatives have been reported as a promising class of antibacterial agents. While the exact mechanism is not always fully elucidated, one proposed pathway involves the in-situ reduction of the N-oxide to form reactive radical species that can disrupt essential cellular processes in bacteria.[1] This mode of action can be effective against a range of pathogens.
Protocol 3.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)[9]
-
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (10 mg/mL stock in DMSO)
-
Sterile 96-well microtiter plates
-
Ceftazidime or other appropriate standard antibiotic
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 100 µL of MHB to all wells.
-
Add a volume of the stock solution to the first well to achieve the highest desired concentration (e.g., 1024 µg/mL) and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the standardized bacterial suspension to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 35°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Conclusion and Future Directions
5-Hydroxy-2-methylpyridine 1-oxide represents a valuable and versatile scaffold for medicinal chemistry. Its synthesis is accessible, and its functional groups are amenable to diversification, allowing for the systematic exploration of chemical space. The protocols and rationales provided herein offer a solid foundation for investigating its potential as a source of novel kinase inhibitors and antimicrobial agents. Future research should focus on synthesizing a focused library of derivatives and screening them against a broader panel of kinases and microbial strains to establish clear structure-activity relationships and identify promising lead compounds for further development.
References
-
Dhadda, P. et al. (2020). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry - Section B, 59B(1), 187-194. [Link]
-
Klaß, J., & Bräse, S. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 66(15), 10279–10324. [Link]
- Lott, W. A. (1956). U.S. Patent No. 2,752,356. Washington, DC: U.S.
-
Djuric, Z., et al. (1998). Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer. Cancer, 83(9), 1891-1896. [Link]
- Google Patents. (2013). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
-
The Good Scents Company. (n.d.). 5-hydroxy-2-methyl pyridine. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved January 21, 2026, from [Link]
-
Roco, D., et al. (2018). Antitumor Activities of Metal Oxide Nanoparticles. Nanomaterials, 8(4), 237. [Link]
-
PINPOOLS. (n.d.). 5-hydroxy-2-methylpyridine 1-oxide. Retrieved January 21, 2026, from [Link]
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- 4. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]
- 5. US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 5-Hydroxy-2-methylpyridine 1-oxide as a Versatile Precursor in Pharmaceutical Synthesis
An In-Depth Technical Guide
Abstract and Strategic Overview
5-Hydroxy-2-methylpyridine 1-oxide is a heterocyclic building block of significant potential in medicinal chemistry and drug development. Its trifunctional nature—comprising a highly polar, reactive N-oxide group, a nucleophilic phenolic hydroxyl moiety, and a methyl group—offers a rich platform for intricate molecular engineering. The pyridine N-oxide functionality is not merely a passive structural feature; it fundamentally alters the electronic character of the pyridine ring, serving as a potent activating group for regioselective functionalization, particularly at the C2 and C4 positions.[1][2] This guide provides an in-depth exploration of the strategic application of 5-Hydroxy-2-methylpyridine 1-oxide as a precursor. We will detail its reactivity profile and present robust, field-proven protocols for its conversion into advanced pharmaceutical intermediates. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to leverage this precursor's unique chemical attributes for the synthesis of novel molecular entities.
Physicochemical Properties and Reactivity Profile
The utility of a precursor is dictated by its physical properties and chemical reactivity. 5-Hydroxy-2-methylpyridine 1-oxide is a solid at room temperature with characteristics that make it a valuable starting material.
Table 1: Physicochemical Data for 5-Hydroxy-2-methylpyridine 1-oxide
| Property | Value | Source(s) |
| CAS Number | 24207-00-9 | [3][4][5] |
| Molecular Formula | C₆H₇NO₂ | [3] |
| Molecular Weight | 125.13 g/mol | [3] |
| IUPAC Name | 6-methyl-1-oxidopyridin-1-ium-3-ol | [5] |
| SMILES | [O-][N+]1=CC(O)=CC=C1C | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
The Causality of Reactivity: The N-Oxide Effect
The N-oxide bond (N⁺–O⁻) is highly polar and fundamentally alters the reactivity of the pyridine ring compared to its non-oxidized analogue.[6][7] This is due to two opposing electronic effects:
-
π-Donation: The oxygen atom can donate a lone pair of electrons into the pyridine π-system. This resonance effect significantly increases the electron density at the C2 (ortho) and C4 (para) positions, making them highly susceptible to attack by electrophiles and amenable to metal-catalyzed C-H functionalization.[1][8]
-
σ-Withdrawal: The positively charged nitrogen atom strongly withdraws electron density from the ring via the sigma framework (inductive effect), deactivating the ring overall, especially at the C3 and C5 positions.
This duality is the cornerstone of its synthetic utility. While electrophilic substitution (like nitration) is directed to the C4 position, the activation at C2 is particularly valuable for direct C-H functionalization, a modern and atom-economical approach to building molecular complexity.[2][9]
Caption: Logical relationship of the precursor's functional groups and their synthetic potential.
Application I: Palladium-Catalyzed C2-Arylation
One of the most powerful applications of the N-oxide is to direct C-H functionalization. Palladium-catalyzed direct arylation reactions at the C2-position occur with high selectivity, providing a streamlined route to biaryl compounds that are common motifs in pharmaceutical agents.[2] The N-oxide acts as an internal directing group, facilitating the C-H activation step.
Protocol: Direct C2-Arylation with Aryl Bromides
This protocol describes a representative palladium-catalyzed direct arylation of 5-Hydroxy-2-methylpyridine 1-oxide. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the catalytic cycle, while a carbonate base is used to neutralize the HBr generated in situ.
Sources
- 1. baranlab.org [baranlab.org]
- 2. researchgate.net [researchgate.net]
- 3. 24207-00-9|5-Hydroxy-2-methylpyridine 1-oxide|BLD Pharm [bldpharm.com]
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- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the C2-Functionalization of Pyridine N-Oxides
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemicals. Direct functionalization of the pyridine ring, particularly at the C2 position, provides a powerful tool for late-stage modification and the generation of novel molecular entities. Pyridine N-oxides have emerged as exceptionally versatile precursors for achieving this transformation. The N-oxide moiety not only modulates the electronic properties of the ring to favor functionalization at the C2 and C4 positions but also serves as a directing group in various catalytic systems. This guide provides an in-depth overview of key experimental methodologies for the C2-functionalization of pyridine N-oxides, complete with detailed protocols, mechanistic insights, and practical considerations to empower researchers in this dynamic field.
The Strategic Advantage of the N-Oxide Moiety
The direct C-H functionalization of pyridine is often challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic substitution and can lead to catalyst poisoning through coordination at the nitrogen lone pair. The conversion of the pyridine nitrogen to an N-oxide fundamentally alters this reactivity profile.
Key Reactivity Changes:
-
Electronic Activation: The N-oxide group is a strong π-donating and σ-withdrawing group. This dual nature results in a significant increase in electron density at the C2 and C4 positions, making them susceptible to attack by various reagents.
-
Directing Group: The oxygen atom can act as a coordinating site for metal catalysts, directing C-H activation specifically to the adjacent C2 position.[1]
-
Radical Precursor: Under photoredox conditions, the N-O bond can be leveraged to generate reactive oxygen-centered radicals, which can initiate C-H abstraction from other molecules.[2][3]
This altered reactivity opens the door to a suite of functionalization reactions that are otherwise difficult to achieve with parent pyridines.
Palladium-Catalyzed C-H Activation Strategies
Palladium catalysis is a robust and widely adopted method for the direct C2-arylation and alkenylation of pyridine N-oxides. These reactions typically proceed via a C-H activation mechanism where the N-oxide acts as a directing group.[4]
2.1. Mechanism Overview: C2-Arylation
The catalytic cycle generally involves the coordination of the palladium catalyst to the N-oxide oxygen, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide or a related coupling partner, followed by reductive elimination to yield the C2-arylated product and regenerate the active palladium catalyst.[5]
2.2. Protocol: C2-Arylation with Potassium Aryltrifluoroborates
This protocol describes a ligand-free, palladium-catalyzed direct arylation using potassium aryltrifluoroborates as coupling partners, which are often more stable and easier to handle than boronic acids.[6][7]
Materials:
-
Pyridine N-oxide substrate (1.0 equiv)
-
Potassium aryltrifluoroborate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Silver(I) oxide (Ag₂O, 2.0 equiv) as oxidant
-
Tetrabutylammonium iodide (TBAI, 20 mol%) as additive
-
1,4-Dioxane (solvent)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the pyridine N-oxide substrate (e.g., 0.2 mmol), potassium aryltrifluoroborate (0.3 mmol), Pd(OAc)₂ (0.02 mmol), Ag₂O (0.4 mmol), and TBAI (0.04 mmol).
-
Add anhydrous 1,4-dioxane (e.g., 1.0 mL to achieve 0.2 M concentration).
-
Seal the tube and place the reaction mixture in a preheated oil bath at 90 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2-arylpyridine N-oxide.
Causality Insights:
-
Pd(OAc)₂: A common and effective Pd(II) precatalyst.
-
Ag₂O: Acts as the stoichiometric oxidant required to regenerate the active Pd(II) catalyst in the oxidative C-H activation pathway.[6]
-
TBAI: The iodide additive can facilitate the reaction, potentially by modifying the palladium catalyst or aiding in the transmetalation step.[6]
-
1,4-Dioxane: A high-boiling point, aprotic solvent suitable for palladium catalysis.
| Substrate | Aryltrifluoroborate | Yield (%) | Reference |
| Pyridine N-oxide | Potassium phenyltrifluoroborate | ~75% | [6] |
| 4-Me-Pyridine N-oxide | Potassium 4-methoxyphenyltrifluoroborate | ~82% | [6] |
| 4-Cl-Pyridine N-oxide | Potassium phenyltrifluoroborate | ~68% | [6] |
Photoredox-Mediated C2-Alkylation
Visible-light photoredox catalysis has revolutionized radical chemistry by providing mild conditions for the generation of radical species.[8] For C2-functionalization, this can be achieved through a Minisci-type reaction where an alkyl radical is generated and adds to the electron-deficient C2 position of an activated pyridine N-oxide.
3.1. Mechanism Overview: Radical Alkylation
The process is initiated by the excitation of a photocatalyst (PC) with visible light. The excited photocatalyst (PC*) can then engage in a single-electron transfer (SET) with a radical precursor (e.g., a carboxylic acid or an alkyl silane) to generate an alkyl radical (R•). This nucleophilic radical then adds to the C2 position of the pyridine N-oxide. A subsequent oxidation and deprotonation step rearomatizes the ring to furnish the C2-alkylated product.[8][9]
3.2. Protocol: Visible-Light Induced C2-Alkylation
This protocol outlines a direct C2-alkylation of pyridine N-oxides using a suitable photoredox catalyst.[8]
Materials:
-
Pyridine N-oxide substrate (1.0 equiv)
-
Alkyl radical precursor (e.g., 4-alkyl-1,4-dihydropyridine or alkylboronic acid, 1.5-2.0 equiv)
-
Photocatalyst (e.g., Eosin Y or an Iridium/Ruthenium complex, 1-2 mol%)
-
Solvent (e.g., DMSO or MeCN)
-
Light source (e.g., Blue LED lamp, 450-460 nm)
Procedure:
-
In a vial or reaction tube, combine the pyridine N-oxide (e.g., 0.3 mmol), the alkyl radical precursor, and the photocatalyst.
-
Add the solvent (e.g., 3.0 mL).
-
Degas the solution by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Seal the vial and place it approximately 5-10 cm from the LED light source. Use a fan to maintain the reaction at room temperature.
-
Irradiate the mixture for 12-48 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by opening it to the air.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Insights:
-
Photocatalyst: Absorbs visible light to reach an excited state capable of mediating single-electron transfer. The choice of catalyst depends on its redox potentials, which must be matched to the substrates.
-
Degassing: Oxygen is a known triplet quencher and can also intercept radical intermediates. Its removal is critical for reaction efficiency.
-
Light Source: The wavelength of the light source must overlap with the absorption spectrum of the photocatalyst to ensure efficient excitation.
| Pyridine N-oxide | Alkyl Source | Yield (%) | Reference |
| 4-Phenylpyridine N-oxide | t-Butyl | ~85% | [8] |
| Quinoline N-oxide | Isopropyl | ~78% | [8] |
| Pyridine N-oxide | Cyclohexyl | ~65% | [8] |
Safety and Handling
Pyridine N-Oxides:
-
Pyridine N-oxide is a colorless to pale yellow, hygroscopic solid.[10]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[14] Avoid generating dust.[11] Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[14]
General Reaction Hazards:
-
Palladium Catalysts: Many palladium salts are toxic and should be handled with care.
-
Oxidants: Silver salts can be light-sensitive and are strong oxidizers.
-
Solvents: Many solvents used (dioxane, MeCN) are flammable and toxic. Handle under an inert atmosphere where required.
-
Photoredox Reactions: Ensure the reaction setup is secure and shielded if necessary. High-intensity light sources can be a hazard to the eyes.
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[11][12][14][15]
Conclusion and Outlook
The C2-functionalization of pyridine N-oxides is a cornerstone of modern heterocyclic chemistry. The methodologies presented here—palladium-catalyzed C-H activation and photoredox-mediated radical additions—represent powerful and versatile strategies for accessing a wide array of substituted pyridines. These approaches offer significant advantages over traditional methods by often avoiding the need for pre-functionalized starting materials.[16] The continued development of novel catalysts and reaction conditions promises to further expand the scope and utility of these transformations, enabling the synthesis of increasingly complex molecules for applications in drug discovery and beyond.
References
-
Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis. [Link]
-
Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ResearchGate. [Link]
-
C2‐Arylation of Substituted Pyridine N‐oxides with Heteroaryl Carboxylic Acids by Palladium‐Catalyzed Decarboxylative Coupling. Asian Journal of Organic Chemistry. [Link]
-
Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis. [Link]
-
Reductive C2-Alkylation of Pyridine and Quinoline N-Oxides Using Wittig Reagents. Angewandte Chemie International Edition. [Link]
-
Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts. ACS Catalysis. [Link]
-
Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. PubMed Central. [Link]
-
Recent Advances in the Synthesis of C2‐Functionalized Pyridines and Quinolines Using N‐Oxide Chemistry. ResearchGate. [Link]
-
Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]
-
Visible-Light-Induced C2 Alkylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates. The Royal Society of Chemistry. [Link]
-
Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry. [Link]
-
Minisci reaction. Wikipedia. [Link]
-
Recent progress in C2–H functionalization of pyridine and quinoline N-oxides. ResearchGate. [Link]
-
Cation-radical of pyridine N-oxide and its reactions with C−H bonds. ResearchGate. [Link]
-
Mild Addition of Nucleophiles to Pyridine-N-Oxides. ResearchGate. [Link]
-
Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group, UC Berkeley. [Link]
-
Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. ACS Publications. [Link]
-
Radical generation enabled by photoinduced N–O bond fragmentation. RSC Publishing. [Link]
-
Pyridine-N-Oxide Safety Data Sheet. Jubilant Ingrevia. [Link]
-
C2‐Alkylation of pyridine and quinoline N‐oxides by the use of Wittig reagents as alkylating reagents. ResearchGate. [Link]
-
Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy. ACS Publications. [Link]
-
General method for the mild C2‐amination of pyridine and quinoline N‐oxides. ResearchGate. [Link]
-
Pyridine Safety Data Sheet. Lab Alley. [Link]
-
Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. PubMed. [Link]
-
A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. ACS Publications. [Link]
-
Pyridine-N-oxide. Wikipedia. [Link]
-
Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
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Application Notes and Protocols for the Quantitative Analysis of Pyridine N-Oxides
A Foreword on the Analytical Strategy for Pyridine N-Oxides
Pyridine N-oxides represent a unique class of analytes whose quantification demands a thoughtful and tailored analytical approach. As metabolites of pyridine-containing drugs, key intermediates in organic synthesis, and important ligands in catalysis, their accurate measurement is critical across pharmaceutical development and chemical research.[1] The defining characteristic of these molecules is the highly polar N-O bond, which imparts significant water solubility and a zwitterionic nature at physiological pH.[1] This polarity governs their chromatographic behavior and dictates the selection of appropriate analytical techniques.
This document is structured to provide not just a set of protocols, but a logical framework for selecting and validating an analytical method best suited for your specific application. We will move from the most versatile and widely used techniques, such as liquid chromatography, to more classical or specialized methods. Each section will explain the causality behind the methodological choices, ensuring that the protocols are not just followed, but understood.
Liquid Chromatography: The Cornerstone of Pyridine N-Oxide Analysis
High-performance liquid chromatography (HPLC) is the premier technique for the quantification of pyridine N-oxides due to its versatility, sensitivity, and applicability to these polar, non-volatile compounds. The primary challenge in HPLC method development is achieving adequate retention on conventional reversed-phase columns.
The Polarity Challenge: Why Standard C18 Methods Often Fail
Standard reversed-phase columns, such as C18, rely on hydrophobic interactions to retain analytes. Due to their high polarity, pyridine N-oxides have weak interactions with the nonpolar stationary phase and tend to elute very early, often with the solvent front, making quantification unreliable. While some retention can be achieved for N-oxides with non-polar substituents, a more robust strategy is often required for simpler analogues.
Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for highly polar compounds like pyridine N-oxides.[2] It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide or zwitterionic functionalities) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[3] A thin aqueous layer forms on the stationary phase, and analytes partition between this layer and the mobile phase, providing retention for polar compounds.[3]
Workflow for HILIC Method Development
Caption: HILIC-UV method workflow for pyridine N-oxide analysis.
Protocol 1: HILIC-UV for the Quantification of Pyridine-1-oxide
This protocol provides a starting point for the analysis of a simple pyridine N-oxide in a bulk drug substance.
-
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Zwitterionic HILIC column (e.g., SeQuant® ZIC®-HILIC, 150 x 4.6 mm, 5 µm)[3]
-
Pyridine-1-oxide reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Formic acid (reagent grade)
-
Ultrapure water
-
-
2. Chromatographic Conditions:
-
Mobile Phase: 80:20 (v/v) Acetonitrile : 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 5 µL
-
-
3. Preparation of Solutions:
-
Diluent: Mobile phase is recommended as the diluent to avoid peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of pyridine-1-oxide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
-
Sample Solution (Target concentration ~50 µg/mL): Accurately weigh an appropriate amount of the sample powder into a volumetric flask. Dissolve and dilute to volume with the diluent to achieve the target concentration. Sonicate if necessary to ensure complete dissolution.
-
-
4. Analysis Procedure:
-
Equilibrate the HILIC column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the calibration standards in triplicate.
-
Inject the sample solutions in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration of the standards.
-
Determine the concentration of pyridine-1-oxide in the sample solutions from the calibration curve.
-
Strategy 2: Reversed-Phase HPLC with Mass Spectrometry (LC-MS/MS) for Trace-Level Quantification
For applications requiring ultra-high sensitivity, such as the quantification of mutagenic impurities in active pharmaceutical ingredients (APIs), LC-MS/MS is the method of choice. The inherent polarity of some pyridine N-oxides can be overcome through chemical derivatization, which appends a non-polar, easily ionizable tag to the molecule. This enhances chromatographic retention on C18 columns and significantly boosts mass spectrometric sensitivity.[4]
Protocol 2: LC-MS/MS Quantification of 2-Hydroxypyridine N-oxide (HOPO) Impurity via Dansyl Derivatization
This protocol is adapted from a validated method for trace-level quantification of HOPO, a potentially mutagenic impurity.[4]
-
1. Rationale for Derivatization:
-
HOPO is highly polar and shows poor retention on reversed-phase columns.
-
Derivatization with 5-dimethylamino-1-naphthalenesulfonyl chloride (dansyl chloride) introduces a large, non-polar dansyl group. This significantly increases retention time on a C18 column and provides a readily ionizable moiety for sensitive detection by electrospray ionization mass spectrometry (ESI-MS).[4]
-
-
2. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
2-Hydroxypyridine N-oxide (HOPO) reference standard.
-
Dansyl chloride.
-
Sodium bicarbonate, acetonitrile, methanol, formic acid.
-
API matrix for spike/recovery experiments.
-
-
3. Derivatization Procedure:
-
To 1.0 mL of sample solution (or standard) in a vial, add 100 µL of 100 mM sodium bicarbonate buffer.
-
Add 100 µL of a 1 mg/mL solution of dansyl chloride in acetonitrile.
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool to room temperature and add 10 µL of formic acid to quench the reaction.
-
-
4. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the derivatized analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Selected Reaction Monitoring (SRM). Monitor the transition from the protonated dansyl-HOPO precursor ion to a specific product ion.[4]
-
-
5. Quantification:
-
Quantification is based on the peak area of the SRM chromatogram, using an external calibration curve prepared with derivatized HOPO standards.
-
The method can achieve reporting limits as low as 0.1 ppm relative to a 1 mg/mL API solution.[4]
-
Gas Chromatography (GC): For Thermally Stable and Volatile Derivatives
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. While many pyridine N-oxides have limited thermal stability, GC can be an effective method for certain derivatives or when coupled with a derivatization step that imparts volatility. It is particularly useful for impurity profiling where related substances may be more amenable to GC analysis.[5]
Workflow for GC-MS Impurity Analysis
Caption: GC-MS workflow for impurity profiling of pyridine N-oxides.
Protocol 3: GC-MS for the Analysis of Pyridine N-oxide and Related Impurities
This protocol is a general approach for the qualitative and quantitative analysis of thermally stable pyridine N-oxide related impurities without derivatization.
-
1. Causality and Considerations:
-
This method is suitable for pyridine N-oxides that do not decompose at the temperatures used in the GC inlet and column. Method development must include an assessment of thermal stability.
-
GC-MS provides excellent selectivity and allows for the identification of unknown impurities through mass spectral library matching.[5]
-
A non-polar capillary column like a 5%-phenyl-methylpolysiloxane is a good starting point for method development.[5]
-
-
2. Instrumentation and Materials:
-
Gas chromatograph with a Mass Spectrometric detector (GC-MS).
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Pyridine-N-oxide and potential impurity reference standards.
-
Methanol or other suitable solvent (GC grade).
-
Helium (carrier gas).
-
-
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C (or lower, depending on analyte stability).
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Detection Mode: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
-
4. Sample Preparation and Analysis:
-
Prepare stock and working standards of the analytes in a suitable solvent like methanol.
-
Dissolve the sample to be analyzed in the same solvent.
-
Inject into the GC-MS system.
-
For quantification, use an external or internal standard method. Create a calibration curve using the peak areas obtained in SIM mode.
-
Other Analytical Techniques
While chromatography is dominant, other techniques have specific applications in the analysis of pyridine N-oxides.
UV-Vis Spectrophotometry
A simple, cost-effective method for the quantification of a pyridine N-oxide in a pure substance or a simple formulation without interfering excipients.[6]
-
Principle: Based on the measurement of light absorption by the pyridine N-oxide molecule at a specific wavelength. Pyridine-1-oxide, for example, has a UV absorbance maximum around 265 nm.
-
Protocol: A standard solution of the analyte is prepared in a suitable solvent (e.g., water or methanol). A calibration curve of absorbance versus concentration is constructed. The absorbance of the sample solution is then measured, and its concentration is determined from the calibration curve.[7]
Titrimetric Methods
Classical, yet highly accurate, methods can be used for the assay of bulk pyridine N-oxide.
-
Principle: Based on the reduction of the N-oxide group. Titanous chloride (TiCl₃) is a strong reducing agent that can quantitatively reduce the N-oxide.[5]
-
Protocol: The pyridine N-oxide sample is dissolved in an acidic medium and titrated with a standardized solution of titanous chloride. The endpoint can be determined potentiometrically or with a visual indicator.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Validation is the documented evidence that an analytical method is suitable for its intended purpose.[8] All quantitative methods for pyridine N-oxides used in a regulatory environment must be validated according to ICH Q2(R2) guidelines.[8][9][10][11]
Key Validation Parameters and Typical Acceptance Criteria for an HPLC Assay:
| Validation Parameter | Purpose | Experimental Approach | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, without interference from matrix, impurities, or degradants. | Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).[12] | Peak purity analysis (e.g., using a PDA detector) should pass. No interfering peaks at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response over a defined range. | Analyze a minimum of 5 concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision data. | For an assay: 80% to 120% of the test concentration.[8] |
| Accuracy | The closeness of the measured value to the true value. | Analyze samples with known concentrations (e.g., spike-recovery on a placebo matrix) at a minimum of 3 levels (e.g., 80%, 100%, 120%) in triplicate.[13] | Mean recovery between 98.0% and 102.0%. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-assay): 6 replicate injections of a standard solution or 6 independent sample preparations. Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (%RSD) ≤ 2.0%.[10] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | Precision (%RSD) at the LOQ should be within an acceptable limit (e.g., ≤ 10%). |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and mobile phase composition (±2%). | System suitability parameters should remain within acceptance criteria. No significant change in results. |
References
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Retention of Pyridine N-Oxides on HPLC. Chromatography Forum. [Link]
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ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]
- CN102249995A - Synthetic method for preparing pyridine N-oxide.
-
Retention of Pyridine N-Oxides on HPLC. Chromatography Forum. [Link]
-
Application of the measurement of oxidized pyridine dinucleotides with high-performance liquid chromatography-fluorescence detection to assay the uncoupled oxidation of NADPH by neuronal nitric oxide synthase. PubMed. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]
-
Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. PubMed. [Link]
-
Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Semantic Scholar. [Link]
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SPECTROPHOTOMETRIC DETERMINATION OF DRUGS IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY OXIDATION WITH NBS AS ANALYTICAL REAGENT. IJRPC. [Link]
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Pyridine N-Oxides. Baran Lab. [Link]
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Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. [Link]
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Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. [Link]
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Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
-
Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. PubMed. [Link]
-
Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. ResearchGate. [Link]
-
pyridine-n-oxide. Organic Syntheses Procedure. [Link]
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Development and Validation of UV Spectrophotometric Method of Nimodipine in Bulk and Tablet Formulation. IJNRD. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. [Link]
-
Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. The Royal Society of Chemistry. [Link]
-
UV Spectrophotometric Estimation Of Pentoxyphylline In Bulk Drug And Its Pharmaceutical Formulation. [Link]
-
Development and Validation of UV Spectrophotometric Method for Estimation of Paracetamol in Bulk and Tablet Dosage Form. [Link]
-
Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring. PubMed. [Link]
-
DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF LAMIVUDINE AND ZIDOVUDINE IN BULK AND TABLE. Indo American Journal of Pharmaceutical Research. [Link]
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Semantic Scholar. [Link]
-
A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Unich. [Link]
-
Differential pulse voltammetry (DPV) curves of Cu/CuO/ZnO/PPy wire (A),... | Download Scientific Diagram. ResearchGate. [Link]
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The Emerging Role of 5-Hydroxy-2-methylpyridine 1-oxide in Catalytic Oxidation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Catalysis
5-Hydroxy-2-methylpyridine 1-oxide is a heterocyclic compound that, while traditionally recognized as a versatile building block in medicinal chemistry and organic synthesis, is now being explored for its potential catalytic activities.[1][2] The N-oxide moiety is not merely a passive functional group; it is a latent source of reactivity, capable of participating in and catalyzing a variety of synthetically valuable transformations. This guide provides an in-depth exploration of the catalytic applications of 5-Hydroxy-2-methylpyridine 1-oxide, drawing upon the well-established principles of pyridine N-oxide catalysis to offer field-proven insights and detailed experimental protocols.
The catalytic prowess of pyridine N-oxides stems from their ability to act as precursors to highly reactive pyridine N-oxyl radicals. These radicals are potent hydrogen atom transfer (HAT) agents, enabling the selective functionalization of C-H bonds—a cornerstone of modern synthetic chemistry.[1][3] Furthermore, pyridine N-oxides can serve as mild and efficient oxygen atom transfer reagents, particularly in concert with transition metal catalysts.[4][5] The substituents on the pyridine ring, in this case, the 5-hydroxy and 2-methyl groups, are not mere spectators. They are expected to modulate the electronic properties and steric environment of the N-O group, thereby fine-tuning the reactivity and selectivity of the catalyst. The electron-donating nature of the hydroxyl and methyl groups can influence the oxidation potential of the N-oxide and the stability of the corresponding N-oxyl radical, offering opportunities for tailoring catalytic performance.[1]
This document will serve as a comprehensive resource for researchers seeking to harness the catalytic potential of 5-Hydroxy-2-methylpyridine 1-oxide. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed protocols for its application in key transformations, and offer insights into experimental design and optimization.
Core Concepts in Pyridine N-Oxide Catalysis: Mechanistic Insights
The catalytic utility of 5-Hydroxy-2-methylpyridine 1-oxide is rooted in two primary modes of action: as a hydrogen atom transfer (HAT) mediator and as an oxygen atom transfer agent. Understanding these mechanistic pathways is crucial for the rational design of catalytic systems and the interpretation of experimental outcomes.
Hydrogen Atom Transfer (HAT) Catalysis
In HAT catalysis, the pyridine N-oxide is converted into a highly reactive N-oxyl radical cation. This species can selectively abstract a hydrogen atom from a substrate, initiating a radical cascade that leads to the desired functionalized product. The generation of the N-oxyl radical can be achieved through electrochemical or photochemical methods.[1][6]
Electrochemical Generation of the N-Oxyl Radical:
In an electrochemical setup, the pyridine N-oxide undergoes a single-electron oxidation at the anode to form the corresponding N-oxyl radical cation. This radical then abstracts a hydrogen atom from the substrate, which is subsequently oxidized to the final product. The pyridine N-oxide is regenerated in the process, thus completing the catalytic cycle.
Potential Catalytic Applications of 5-Hydroxy-2-methylpyridine 1-oxide
The unique electronic and steric properties conferred by the 5-hydroxy and 2-methyl substituents suggest that 5-Hydroxy-2-methylpyridine 1-oxide could be a highly effective catalyst in a range of oxidative transformations.
Electrochemical Benzylic C(sp³)–H Oxygenation
The selective oxidation of benzylic C-H bonds to ketones is a valuable transformation in organic synthesis. Pyridine N-oxides have been demonstrated to be efficient HAT catalysts for this reaction. [1]The electron-donating groups on 5-Hydroxy-2-methylpyridine 1-oxide are expected to lower its oxidation potential, potentially allowing the reaction to proceed at a lower voltage and with higher efficiency. [1]
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Pyridine N-oxide derivatives | [1] |
| Substrate | Benzylic C-H containing compounds | [1] |
| Anode Material | Reticulated Vitreous Carbon (RVC) or Graphite | [1] |
| Proton Source | Trifluoroacetic acid (TFA) | [1] |
| Solvent | Acetonitrile (MeCN) | [1] |
| Expected Product | Benzylic Ketone | [1]|
Photoredox-Catalyzed Carbohydroxylation of α-Olefins
The difunctionalization of unactivated alkenes is a powerful tool for the rapid construction of molecular complexity. A dual photoredox/pyridine N-oxide catalytic system can achieve the regioselective carbohydroxylation of α-olefins. [6]The photocatalytically generated pyridine N-oxy radical initiates the regioselective addition to the α-olefin, leading to the formation of a primary alcohol. The hydroxyl group on the 5-position of the catalyst could potentially engage in hydrogen bonding interactions, influencing the regioselectivity of the reaction.
| Parameter | Value | Reference |
| Catalyst System | Pyridine N-oxide and an acridinium photocatalyst | [6] |
| Substrates | α-Olefins, Benzalmalononitrile | [6] |
| Light Source | Blue LED (λmax = 456 nm) | [6] |
| Solvent System | Solvent/H₂O mixture | [6] |
| Expected Product | Primary alcohol with a β-quaternary carbon center | [6] |
Co-catalysis in Enantioselective N-Oxidation
In the asymmetric N-oxidation of pyridines catalyzed by aspartic acid-containing peptides, the product pyridine N-oxide can act as a transient co-catalyst. [2]It is proposed to prevent the deleterious rearrangement of a key intermediate in the catalytic cycle. [2]This suggests a potential role for 5-Hydroxy-2-methylpyridine 1-oxide as an additive to enhance the efficiency of such enantioselective transformations.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for related pyridine N-oxide catalyzed reactions and are intended to serve as a starting point for researchers investigating the catalytic applications of 5-Hydroxy-2-methylpyridine 1-oxide.
Protocol 1: Electrochemical Benzylic C(sp³)–H Oxygenation
Objective: To investigate the catalytic activity of 5-Hydroxy-2-methylpyridine 1-oxide in the electrochemical oxidation of a model benzylic substrate (e.g., 4-ethylnitrobenzene) to the corresponding ketone.
Materials:
-
5-Hydroxy-2-methylpyridine 1-oxide (as the HAT catalyst)
-
4-Ethylnitrobenzene (substrate)
-
Trifluoroacetic acid (TFA) (proton source)
-
Acetonitrile (MeCN) (solvent)
-
Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) (electrolyte)
-
Reticulated Vitreous Carbon (RVC) anode
-
Platinum wire cathode
-
Ag/AgNO₃ reference electrode
-
Potentiostat
-
Electrochemical cell
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of Bu₄NPF₆ in MeCN.
-
Reaction Setup: In a three-electrode electrochemical cell, combine the benzylic substrate (0.2 mmol), 5-Hydroxy-2-methylpyridine 1-oxide (0.04 mmol, 20 mol%), and TFA (0.4 mmol) in the electrolyte solution (5 mL).
-
Electrolysis: Immerse the RVC anode, platinum wire cathode, and Ag/AgNO₃ reference electrode in the solution. Apply a constant current or potential, as determined by preliminary cyclic voltammetry studies, until the substrate is consumed (monitor by TLC or GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: Formation of 4-nitroacetophenone, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The yield and Faradaic efficiency should be calculated to assess the catalytic performance. [1]
Protocol 2: Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation of an α-Olefin
Objective: To evaluate the efficacy of 5-Hydroxy-2-methylpyridine 1-oxide in the photocatalytic carbohydroxylation of a model α-olefin with benzalmalononitrile.
Materials:
-
5-Hydroxy-2-methylpyridine 1-oxide (catalyst)
-
A suitable α-olefin (e.g., 1-octene)
-
Benzalmalononitrile
-
An acridinium-based photocatalyst (e.g., Mes-Acr⁺-Me ClO₄⁻)
-
A suitable solvent (e.g., 1,4-dioxane)
-
Deionized water
-
Blue LED light source (λmax = 456 nm)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: To a Schlenk tube, add the α-olefin (0.6 mmol, 3.0 equiv), benzalmalononitrile (0.2 mmol, 1.0 equiv), 5-Hydroxy-2-methylpyridine 1-oxide (0.04 mmol, 20 mol%), and the photocatalyst (0.01 mmol, 5 mol%).
-
Solvent Addition: Add the solvent and water in a 10:1 ratio (2.0 mL total volume).
-
Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vessel approximately 5 cm from the blue LED light source and irradiate with stirring for 20 hours at room temperature.
-
Work-up and Analysis: After the reaction, concentrate the mixture under reduced pressure. Determine the yield and regioselectivity by ¹H NMR analysis of the crude reaction mixture using an internal standard (e.g., dibromomethane).
-
Purification: Purify the product by flash column chromatography on silica gel.
Expected Outcome: The formation of the corresponding primary alcohol, resulting from the regioselective addition of the pyridine N-oxy radical to the α-olefin followed by a Giese-type reaction and hydrolysis. [6]
Conclusion: A Promising Future
While the direct catalytic applications of 5-Hydroxy-2-methylpyridine 1-oxide are still an emerging area of research, the foundational principles of pyridine N-oxide catalysis provide a strong rationale for its potential. The protocols and mechanistic insights presented in this guide offer a solid framework for researchers to begin exploring its utility in a variety of oxidative transformations. The tunability of its electronic and steric properties through its substituents makes it an attractive candidate for the development of novel and efficient catalytic systems. As the demand for selective and sustainable oxidation methods continues to grow, 5-Hydroxy-2-methylpyridine 1-oxide is poised to become a valuable tool in the arsenal of the modern synthetic chemist.
References
- Gao, Y., et al. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation.
-
Jacobsen, E. N., et al. (2020). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society. Available at: [Link]
-
Various Authors. (2021). Heterogeneous catalytic oxidation of pyridines to N-oxides under mild conditions using tungsten-loaded TiO2. ResearchGate. Available at: [Link]
-
Bao, X., et al. (2022). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society. Available at: [Link]
-
Various Authors. (n.d.). Pyridine N-Oxides and Derivatives Thereof in Organocatalysis. Semantic Scholar. Available at: [Link]
-
Various Authors. (n.d.). Pyridine N-oxide derivatives. Organic Chemistry Portal. Available at: [Link]
-
Miller, S. J., et al. (2020). Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv. Available at: [Link]
-
Wang, Z., et al. (2012). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters. Available at: [Link]
-
Powers, D. C., et al. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society. Available at: [Link]
-
Various Authors. (n.d.). PYRIDINE-N-OXIDE. Organic Syntheses. Available at: [Link]
-
Maulide, N., et al. (2018). Heteroarene N-Oxides as Oxygen Source in Organic Reactions. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Pyridine N-Oxides: Synthesis & Reactions. Scribd. Available at: [Link]
-
Katritzky, A. R., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. Available at: [Link]
-
Gryko, D., et al. (2020). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ResearchGate. Available at: [Link]
-
Various Suppliers. (n.d.). 5-hydroxy-2-methylpyridine 1-oxide. PINPOOLS. Available at: [Link]
-
Various Suppliers. (n.d.). 5-Hydroxy-2-methylpyridine 1-oxide. Chemical-Suppliers.com. Available at: [Link]
- BenchChem. (2025). Improving the stability of 5-Hydroxy-2-methylpyridine in solution. BenchChem.
-
Cantat, T., et al. (2021). 2-Methylpyridine functionalization via the N-oxide strategy. ResearchGate. Available at: [Link]
-
Ishii, Y., et al. (2003). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. ResearchGate. Available at: [Link]
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Application Notes & Protocols: A Guide to Photoredox Synthesis of 2-Hydroxymethylated Pyridines from Pyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed protocol for the visible-light-induced photoredox synthesis of 2-hydroxymethylated pyridines directly from pyridine N-oxides. This innovative, one-step method offers an efficient pathway to valuable pyridine derivatives, which are significant scaffolds in pharmaceuticals and fine chemicals[1].
Introduction: The Strategic Advantage of Photoredox Catalysis
Pyridine derivatives are fundamental building blocks in medicinal chemistry and materials science. Among them, 2-hydroxymethylated pyridines serve as versatile intermediates for further functionalization[1]. Traditionally, the synthesis of these compounds can be challenging. However, the advent of photoredox catalysis has opened new avenues for direct and selective C-H functionalization under mild conditions.
Pyridine N-oxides are stable and readily accessible precursors that exhibit enhanced reactivity toward both nucleophilic and electrophilic substitutions compared to their parent pyridines[1][2]. This heightened reactivity makes them ideal substrates for photoredox-mediated transformations. The protocol detailed herein leverages an organic photocatalyst, thioxanthone (TX), to harness the energy of visible light and facilitate the direct hydroxymethylation of pyridine N-oxides using methanol as an abundant and sustainable C1 source[1][3].
Reaction Overview and Mechanism
The overall transformation involves the reaction of a pyridine N-oxide with methanol in the presence of a photocatalyst and an acid, irradiated by visible light, to yield the corresponding 2-hydroxymethylated pyridine.
Overall Reaction: Starting Material: Pyridine N-oxide Reagents: Thioxanthone (photocatalyst), Trifluoromethanesulfonic acid (TfOH), Methanol (solvent and reagent) Conditions: Visible light (e.g., 404 nm LEDs), inert atmosphere (Argon) Product: 2-Hydroxymethylated pyridine
Plausible Reaction Mechanism
The reaction proceeds through a radical-mediated pathway initiated by the photocatalyst[1]. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Photoexcitation of the Catalyst: The photocatalyst, thioxanthone (TX), absorbs visible light and is excited to its triplet state (TX*).
-
Single Electron Transfer (SET): The excited photocatalyst (TX*) engages in a single electron transfer with the pyridine N-oxide, generating a radical intermediate and the oxidized form of the photocatalyst (TX•+).
-
Hydrogen Atom Abstraction (HAT): The oxidized photocatalyst (TX•+) abstracts a hydrogen atom from methanol, producing the hydroxymethyl radical (•CH₂OH) and regenerating the ground-state photocatalyst (TX) after releasing a proton.
-
Radical Addition: The highly reactive hydroxymethyl radical adds to the C2 position of the pyridine N-oxide radical intermediate.
-
Rearomatization and Product Formation: The resulting intermediate undergoes a series of steps, including deoxygenation and rearomatization, to afford the final 2-hydroxymethylated pyridine product.
The following diagram illustrates the proposed catalytic cycle:
Detailed Experimental Protocol
This protocol is adapted from the work of Feng et al. and provides a general procedure for the synthesis of 2-hydroxymethylated pyridines[1].
Materials and Equipment
-
Reagents:
-
Pyridine N-oxide substrate
-
Thioxanthone (TX, photocatalyst)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
-
Equipment:
-
Schlenk tube or similar reaction vessel with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Argon gas supply with a manifold
-
Visible light source (e.g., 30 W 404 nm LED lamp)
-
Cooling fan
-
Rotary evaporator
-
Chromatography column and silica gel
-
Step-by-Step Procedure
The following diagram outlines the general experimental workflow:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the pyridine N-oxide substrate (0.2 mmol, 1.0 equiv), thioxanthone (TX) (0.01 mmol, 5 mol %), and trifluoromethanesulfonic acid (TfOH) (0.01 mmol, 5 mol %).
-
Inert Atmosphere: Seal the tube with a septum cap and purge with argon for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous methanol (10 mL, resulting in a 0.02 M concentration) via a syringe.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a 30 W 404 nm LED lamp. Begin vigorous stirring. Use a cooling fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 2-hydroxymethylated pyridine product.
Substrate Scope and Performance
The protocol has been shown to be effective for a range of pyridine N-oxides with various electronic properties. Below is a summary of representative yields for different substrates as reported by Feng et al.[1].
| Entry | Substrate (Pyridine N-Oxide) | Product | Yield (%) |
| 1 | 4-Phenylpyridine N-oxide | 2-(Hydroxymethyl)-4-phenylpyridine | 75 |
| 2 | 4-Chloropyridine N-oxide | 4-Chloro-2-(hydroxymethyl)pyridine | 35 |
| 3 | 4-Cyanopyridine N-oxide | 4-Cyano-2-(hydroxymethyl)pyridine | 28 |
| 4 | 4-(Trifluoromethyl)pyridine N-oxide | 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine | 31 |
| 5 | 4-Methylpyridine N-oxide | 2-(Hydroxymethyl)-4-methylpyridine | 52 |
| 6 | 4-Methoxypyridine N-oxide | 2-(Hydroxymethyl)-4-methoxypyridine | 48 |
| 7 | Quinoline N-oxide | 2-(Hydroxymethyl)quinoline | 65 |
Observations:
-
Substrates with electron-withdrawing groups tend to give lower yields (Entries 2-4)[1].
-
Electron-donating and phenyl groups are well-tolerated, providing modest to good yields (Entries 1, 5, 6)[1].
-
The reaction can be extended to quinoline N-oxide, demonstrating its applicability to other N-heterocyclic oxides (Entry 7)[1].
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient light intensity or incorrect wavelength. | Ensure the LED source is functional and positioned correctly. Verify the emission wavelength is suitable for exciting thioxanthone. |
| Oxygen contamination. | Improve the degassing procedure. Ensure all glassware is dry and the argon supply is pure. | |
| Impure reagents or solvent. | Use freshly purified substrates and anhydrous methanol. Ensure the photocatalyst is of high purity. | |
| Formation of Byproducts | Deoxygenation of the starting material is a known side reaction[1]. | Optimization of reaction time may be necessary. Over-irradiation can sometimes lead to decomposition or side reactions. |
| Competing reaction pathways. | The concentration of methanol is key; using it as the solvent favors hydroxymethylation over simple deoxygenation[1]. | |
| Difficult Purification | Product is highly polar. | Use a more polar eluent system for chromatography (e.g., methanol in dichloromethane). |
| Co-elution with photocatalyst. | If TX is difficult to remove, consider alternative purification methods or a different photocatalyst if available. |
Safety Precautions
-
General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reagents:
-
Trifluoromethanesulfonic acid (TfOH): Highly corrosive. Handle with extreme care and avoid contact with skin and eyes.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
-
Equipment: The LED lamp can generate heat. Ensure adequate cooling to prevent solvent evaporation and pressure buildup in the sealed reaction vessel.
Conclusion
This photoredox-catalyzed hydroxymethylation of pyridine N-oxides represents a significant advancement in the synthesis of functionalized pyridines. The method is operationally simple, utilizes an inexpensive organic photocatalyst, and proceeds under mild conditions. By providing a direct, one-step route to valuable 2-hydroxymethylated pyridines, this protocol offers a powerful tool for researchers in organic synthesis and drug discovery.
References
-
Feng, C., Guo, H., & Ding, A. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 90(3), 1376-1387. [Link]
-
Feng, C., Guo, H., & Ding, A. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
-
Feng, C., Guo, H., & Ding, A. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 90(3), 1376–1387. [Link]
-
ResearchGate. (n.d.). The mechanism involved for C−H methylation of pyridine N–oxides. [Link]
-
Organic Chemistry Portal. (n.d.). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. [Link]
-
Feng, C., Guo, H., & Ding, A. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N‑Oxides. The Journal of Organic Chemistry. [Link]
-
Gonzalez-Gomez, J. C. (2024). Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol. Organic Letters, 26, 7447–7451. [Link]
-
ResearchGate. (n.d.). Methylation of pyridine N‐oxides using various peroxides. [Link]
-
Zhang, W.-M., Dai, J.-J., Xu, J., & Xu, H.-J. (2017). Visible-Light-Induced C2 Alkylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 82(3), 1376-1387. [Link]
-
Alkaitis, A., & Calvin, M. (1967). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. Journal of the American Chemical Society, 0(0). [Link]
-
Zhao, Z., Jing, Q., Gong, N., Young, D. J., Ren, Z.-G., & Li, H.-X. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry. [Link]
-
Wang, S., et al. (2022). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. PubMed Central. [Link]
-
Alkaitis, A., & Calvin, M. (1967). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. Journal of the American Chemical Society, 0(0). [Link]
-
Gonzalez-Gomez, J. C. (2024). Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol. Organic Letters. [Link]
-
Gonzalez-Gomez, J. C. (2024). Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol. Organic Letters, 26(37), 13189-13200. [Link]
-
Gonzalez-Gomez, J. C. (2024). Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol. Organic Letters. [Link]
-
ChemRxiv. (n.d.). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. [Link]
-
ChemRxiv. (2025). From Light Absorption to Product Formation: Mechanistic Origins of Pyridine N-Oxide Photochemistry. [Link]
-
ResearchGate. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxy-2-methylpyridine 1-oxide
Welcome to the technical support center for the synthesis of 5-Hydroxy-2-methylpyridine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in explaining the causality behind experimental choices to ensure both success and safety in the laboratory.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of 5-Hydroxy-2-methylpyridine 1-oxide. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.
Question 1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I fix this?
Answer: Low yield is a frequent issue stemming from several potential factors, from reagent quality to reaction conditions. Let's break down the primary culprits and their solutions.
Potential Causes & Corrective Actions:
| Potential Cause | Scientific Rationale | Recommended Action |
| 1. Ineffective Oxidizing Agent | The N-oxidation of the pyridine ring requires a potent yet selective oxidizing agent. The most common method involves the in situ formation of peracetic acid from hydrogen peroxide (H₂O₂) and glacial acetic acid.[1][2] If the H₂O₂ has decomposed or the acetic acid is not concentrated, the reaction will not proceed efficiently. | Action: Use a fresh, unopened bottle of stabilized H₂O₂ (30-35% concentration). Ensure the use of glacial acetic acid (>99.7%). As an alternative, consider using a different peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), which is often more reactive but may require stricter temperature control.[3] |
| 2. Suboptimal Reaction Temperature | N-oxidation reactions typically require thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be impractically slow.[4] Conversely, excessively high temperatures can lead to the decomposition of both the peroxide oxidant and the desired product.[2] | Action: Maintain a stable reaction temperature between 80-90°C.[1] Use an oil bath and a contact thermometer for precise temperature control. Monitor the reaction for signs of exothermic decomposition, especially during scale-up. |
| 3. Degradation of Starting Material | The starting material, 5-Hydroxy-2-methylpyridine, is a phenolic compound susceptible to oxidative degradation, which can be accelerated by air, light, and trace metal ions.[5] This degradation often results in a yellow or brown discoloration of the starting material or reaction mixture.[5] | Action: Use high-purity starting material. If discoloration is observed, consider purifying it by recrystallization or column chromatography before use. During the reaction setup, purging the vessel with an inert gas like nitrogen or argon can minimize oxidation.[5] |
| 4. Incorrect Reaction Time | The reaction may be incomplete if stopped prematurely or run for too long, which can lead to byproduct formation. | Action: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The N-oxide product is significantly more polar than the starting pyridine and will have a lower Rf value. |
Question 2: The reaction mixture turns dark brown or black, and I'm isolating a complex mixture of byproducts. Why is this happening?
Answer: The formation of dark, tar-like substances is a clear indicator of side reactions and product degradation. The primary cause is often over-oxidation or thermal decomposition.
Potential Causes & Corrective Actions:
| Potential Cause | Scientific Rationale | Recommended Action |
| 1. Over-oxidation | While the nitrogen on the pyridine ring is the target, the electron-rich aromatic ring and the hydroxyl group are also susceptible to oxidation, especially under harsh conditions (high temperature, excess oxidant). This can lead to the formation of quinone-like structures and other colored byproducts.[5] | Action: Carefully control the stoichiometry of the oxidizing agent. Use a slight excess (1.1 to 1.5 equivalents) of H₂O₂. Add the H₂O₂ dropwise to the heated solution of the pyridine in acetic acid to maintain control over the reaction rate and exotherm. |
| 2. Thermal Decomposition | 5-Hydroxy-2-methylpyridine 1-oxide, like many N-oxides, can be thermally labile. Prolonged exposure to high temperatures can lead to decomposition. | Action: Do not exceed the recommended reaction temperature of 90°C. Once TLC analysis indicates the consumption of the starting material, cool the reaction promptly. |
| 3. Presence of Metal Impurities | Trace metal ions can catalyze the decomposition of hydrogen peroxide, leading to an uncontrolled, rapid reaction that generates significant heat and promotes side reactions.[2] | Action: Use high-purity reagents and acid-washed glassware to minimize metal contamination. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low-yield issues in the synthesis.
Caption: A step-by-step decision tree for troubleshooting low product yield.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of N-oxidation using hydrogen peroxide and acetic acid? The reaction proceeds via the in situ formation of peracetic acid (CH₃CO₃H) from hydrogen peroxide and acetic acid. The pyridine nitrogen acts as a nucleophile, attacking the electrophilic outer oxygen of the peracetic acid. This forms the N-O bond and releases acetic acid as a byproduct.
Q2: How do I properly work up the reaction and isolate the product? Proper workup is critical for achieving good yield and purity.
-
Cooling: After the reaction is complete, cool the mixture to room temperature in an ice bath.[1]
-
Neutralization: The product is an N-oxide, which can be protonated and water-soluble in acidic conditions. Therefore, the acetic acid must be neutralized. Slowly and carefully add a saturated solution of sodium bicarbonate or sodium carbonate with vigorous stirring until the pH of the aqueous solution is basic (pH 8-9). Be cautious as this will generate a significant amount of CO₂ gas.
-
Extraction: Once neutralized, the product can be extracted from the aqueous layer using an organic solvent like dichloromethane (DCM) or ethyl acetate.[6] Perform multiple extractions (e.g., 3 times) to ensure complete recovery.
-
Purification: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[6] The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by recrystallization.[6]
Q3: Can I use a different solvent instead of acetic acid? Acetic acid serves as both a solvent and a reagent (reacting with H₂O₂ to form peracetic acid). While other solvents can be used with different oxidizing agents (e.g., DCM with m-CPBA), the H₂O₂/acetic acid system is a common, cost-effective, and environmentally benign choice, with water being the only major byproduct.[2]
Q4: How should I store the 5-Hydroxy-2-methylpyridine starting material and the N-oxide product? Both the starting material and the product should be protected from light, air, and heat to prevent degradation.[5] Store them in amber-colored vials or containers wrapped in aluminum foil, preferably in a refrigerator or freezer (2-8°C or -20°C) under an inert atmosphere (nitrogen or argon).[5]
Q5: What analytical techniques are best for characterizing the final product? To confirm the identity and purity of your 5-Hydroxy-2-methylpyridine 1-oxide, you should use a combination of techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure. The formation of the N-oxide causes a characteristic downfield shift of the protons on the pyridine ring, particularly those at the 2 and 6 positions.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₆H₇NO₂: 125.13 g/mol ).
-
HPLC: To assess purity.
-
Melting Point: To compare with literature values.
III. Experimental Protocols
Protocol 1: Synthesis of 5-Hydroxy-2-methylpyridine 1-oxide
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Hydroxy-2-methylpyridine (1.0 eq) to glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Heating: Place the flask in an oil bath and heat the mixture to 80°C with stirring until the starting material is fully dissolved.
-
Addition of Oxidant: Once the solution is homogeneous and at temperature, add 35% hydrogen peroxide (1.2 eq) dropwise over 15-20 minutes using an addition funnel. An initial exotherm may be observed; maintain the internal temperature below 90°C.
-
Reaction: Stir the reaction mixture at 80-85°C for 4-6 hours.[1] Monitor the reaction's progress by TLC (e.g., 10% MeOH in DCM). The starting material should be consumed, and a more polar spot corresponding to the product should appear.
-
Workup - Cooling & Neutralization: Once the reaction is complete, cool the flask in an ice-water bath. Slowly and carefully add saturated sodium bicarbonate solution in portions with vigorous stirring until gas evolution ceases and the pH is ~8.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[6]
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol can be used to understand the stability of your starting material or product under various stress conditions.[5]
-
Stock Solution: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a buffered solution.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.[5]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[5]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 7 days.[5]
-
-
Analysis: At designated time points, withdraw samples, neutralize if necessary, and analyze by HPLC to quantify the remaining parent compound and identify any major degradation products.
IV. References
-
BenchChem. (2025). Improving the stability of 5-Hydroxy-2-methylpyridine in solution.
-
BenchChem. (2025). Synthetic Routes to 5-Hydroxy-2-methylpyridine Derivatives: Application Notes and Protocols.
-
BenchChem. (2025). The Natural Occurrence of 5-Hydroxy-2-methylpyridine: A Technical Guide.
-
Moran, E. (1956). Process of preparation of 2-hydroxypyridine-1-oxide and homologs. Google Patents.
-
JP2003261535A. (2003). Method for producing 2-hydroxy-5-methylpyridine. Google Patents.
-
CymitQuimica. 5-Hydroxy-2-methylpyridine 1-oxide.
-
Kumar, V., et al. (n.d.). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity.
-
WO2020178175A1. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents.
-
Simson Pharma Limited. 2-Hydroxy-5-methylpyridin-N-Oxide.
-
JoVE. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. [Link]
-
CN101648910B. (2012). Method for preparing 3,5-dimethylpyridine-N-oxide. Google Patents.
-
Kégl, T. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. [Link]
-
Reddit. (2020). Preparation and Alkylation of N-Oxide Pyridine. [Link]
Sources
- 1. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. reddit.com [reddit.com]
- 4. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction conditions for the synthesis of 5-Hydroxy-2-methylpyridine 1-oxide.
Welcome to the dedicated technical support guide for the synthesis of 5-Hydroxy-2-methylpyridine 1-oxide. This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your synthesis.
Introduction: The "Why" Behind the Synthesis
5-Hydroxy-2-methylpyridine 1-oxide is a valuable heterocyclic building block. The N-oxide moiety electronically modifies the pyridine ring, enhancing its reactivity for certain substitutions and providing a coordination site for metal catalysis. The hydroxyl group offers a key handle for further derivatization, making this molecule a versatile precursor for novel pharmaceutical agents and functional materials.
However, the presence of multiple reactive sites—the nucleophilic nitrogen, the electron-rich aromatic ring activated by hydroxyl and methyl groups, and the hydroxyl group itself—presents specific challenges. Successful synthesis hinges on chemoselectivity: oxidizing the nitrogen without affecting other functional groups. This guide provides the expertise to navigate these challenges effectively.
Core Synthesis Protocol: N-Oxidation of 5-Hydroxy-2-methylpyridine
The most direct route to 5-Hydroxy-2-methylpyridine 1-oxide is the N-oxidation of the parent pyridine. The choice of oxidant is critical to achieving high yield and purity. Peroxy acids are the most common reagents for this transformation.[1] Below are two validated protocols using meta-chloroperoxybenzoic acid (m-CPBA), a highly reliable but energetic oxidant, and a greener alternative using hydrogen peroxide and acetic acid.
Method 1: Using meta-Chloroperoxybenzoic acid (m-CPBA)
m-CPBA is a highly efficient oxidant for pyridine N-oxidation, often providing clean reactions at low temperatures.[2] Its primary drawback is the need to remove the resulting meta-chlorobenzoic acid byproduct.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Hydroxy-2-methylpyridine (1.0 eq.) in a suitable chlorinated solvent (e.g., dichloromethane (DCM) or chloroform) (10-20 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve m-CPBA (typically 70-77% purity, 1.1–1.3 eq.) in a minimal amount of the same solvent. Add the m-CPBA solution dropwise to the stirred pyridine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality Insight: The electron-donating hydroxyl and methyl groups make the pyridine nitrogen highly nucleophilic and reactive. A slow, cold addition of the oxidant is crucial to control the exothermic reaction and prevent potential side reactions, such as aromatic ring oxidation.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent). The product, being more polar, will have a lower Rf than the starting material.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxide. Stir for 20 minutes.
-
Purification:
-
Transfer the mixture to a separatory funnel. To remove the meta-chlorobenzoic acid byproduct, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 times). Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product is often a solid and can be further purified by recrystallization (e.g., from ethyl acetate/hexane) or by column chromatography on silica gel if necessary.
-
Method 2: Using Hydrogen Peroxide & Acetic Acid
This method generates peracetic acid in situ and is a more atom-economical and cost-effective approach, though it may require higher temperatures and longer reaction times.[3]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Hydroxy-2-methylpyridine (1.0 eq.) in glacial acetic acid (5-10 mL per gram).
-
Reagent Addition: To the stirred solution, slowly add hydrogen peroxide (30-35% aqueous solution, 2.0–3.0 eq.).
-
Reaction: Heat the mixture to 70-80 °C and stir for 4-12 hours.
-
Causality Insight: The reaction requires heat to facilitate the formation of peracetic acid and drive the N-oxidation. The electron-rich nature of the substrate allows this reaction to proceed under milder conditions than those required for electron-deficient pyridines.[1]
-
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.
-
Purification:
-
Carefully destroy excess peroxide by the slow addition of a reducing agent like sodium sulfite.
-
Remove the acetic acid under reduced pressure (a rotary evaporator is effective). This can be challenging; co-evaporation with a high-boiling solvent like toluene may be necessary.
-
The residue can be purified by dissolving it in a minimal amount of water, neutralizing with a base (e.g., NaHCO₃), and extracting the product with a suitable organic solvent or by crystallization. Given the high polarity of the product, purification can be complex (see Troubleshooting section).
-
Visualizing the Workflow
A general workflow for the synthesis and purification of 5-Hydroxy-2-methylpyridine 1-oxide is depicted below.
Caption: General experimental workflow for N-oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: Which oxidation method is better, m-CPBA or H₂O₂/AcOH? A1: This depends on your priorities. m-CPBA is generally faster, cleaner, and proceeds at lower temperatures, making it ideal for sensitive substrates and small-scale synthesis where cost is not a major factor. The H₂O₂/AcOH method is cheaper, safer for scale-up, and more environmentally friendly ("greener"), but often requires heating and a more involved work-up to remove the acetic acid.[4]
Q2: Can the hydroxyl group be oxidized? A2: It is a possibility, especially under harsh conditions. Phenols can be oxidized to quinone-like structures. However, N-oxidation of the pyridine ring is generally a kinetically favored process. Using controlled conditions, such as low temperatures and a slight excess of oxidant (1.1-1.3 eq.), minimizes this risk.[5]
Q3: My final product is a sticky oil or difficult to crystallize. Why? A3: Pyridine N-oxides are notoriously hygroscopic and highly polar.[6][7] Any residual water, solvent (especially acetic acid), or impurities can inhibit crystallization. Rigorous drying of the crude product and the use of anhydrous solvents for recrystallization are critical.
Q4: How stable is the final product? A4: Like many N-oxides and phenolic compounds, 5-Hydroxy-2-methylpyridine 1-oxide can be sensitive to light and air (oxidation), potentially leading to discoloration over time.[5][8] It should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion (Starting material remains) | 1. Inactive Oxidant: m-CPBA or H₂O₂ has degraded over time. 2. Insufficient Temperature/Time: Reaction is too slow under the current conditions. 3. Protonation of Pyridine: If the medium is too acidic initially, the pyridine nitrogen is protonated and deactivated towards oxidation. | 1. Verify Oxidant Activity: Use a fresh bottle of oxidant or titrate to determine its active oxygen content. 2. Increase Temperature/Time: For H₂O₂/AcOH, ensure the temperature is maintained at 70-80 °C. For m-CPBA, if the reaction stalls at room temperature, gently warm to 30-40 °C. Extend the reaction time. 3. Control Acidity: This is more relevant for methods other than H₂O₂/AcOH. Ensure no strong acid is present. |
| Multiple Spots on TLC (Besides Product & SM) | 1. Over-oxidation: Oxidation of the hydroxyl group or methyl group. 2. Ring Modification: Under very harsh conditions, rearrangement reactions can occur.[9] 3. Impure Starting Material: The 5-Hydroxy-2-methylpyridine may contain impurities. | 1. Reduce Oxidant Equivalents: Use closer to 1.1 eq. of the oxidant. 2. Maintain Low Temperature: Especially with m-CPBA, do not let the reaction temperature rise significantly. 3. Purify Starting Material: Ensure the purity of your starting material by recrystallization or chromatography before starting the reaction. |
| Difficulty Removing Byproducts (e.g., m-chlorobenzoic acid) | 1. Insufficient Base Wash: The byproduct is acidic and requires a basic wash for removal. 2. Precipitation of Byproduct: The sodium salt of the byproduct may have limited solubility. | 1. Thorough Washing: Wash the organic layer multiple times with saturated NaHCO₃ solution. Check the pH of the aqueous layer to ensure it remains basic. 2. Dilute: If a precipitate forms at the interface, add more water and organic solvent to dissolve the respective components before re-separating. |
| Product is Lost During Aqueous Work-up | 1. High Polarity of Product: The N-oxide is highly polar and can have significant solubility in water, especially if the aqueous layer becomes acidic. | 1. Back-Extraction: After the initial separation, extract the aqueous layers multiple times with a more polar solvent like ethyl acetate or a DCM/isopropanol mixture. 2. pH Control: Ensure the aqueous layer is neutral or slightly basic during extraction to keep the product in its neutral form. 3. Evaporate Aqueous Layer: In extreme cases, if the product is highly water-soluble, carefully neutralize the aqueous phase and evaporate it to dryness, then extract the solid residue. |
| Product Discolors (Turns yellow/brown) on Standing | 1. Oxidation/Decomposition: The phenolic N-oxide is susceptible to air and light-induced degradation.[5] | 1. Proper Storage: Store the purified product under an inert atmosphere (N₂ or Ar), protected from light (amber vial), and at a low temperature (2-8 °C).[8] 2. Use of Antioxidants: For solutions, adding a small amount of an antioxidant like BHT may improve stability, but this is not suitable for the pure solid. |
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting reaction progress via TLC.
References
-
Organic Syntheses. Pyridine-N-Oxide. Coll. Vol. 4, p.828 (1963); Vol. 33, p.73 (1953).
-
Youssif, S. Recent trends in the chemistry of pyridine N-oxides. ARKIVOC 2001 (i) 242-268.
-
Filo. Predict the product(s) of the following reactions: (b) Pyridine + H2O2 (Acetic acid). [Online] [Accessed January 20, 2026].
-
Lee, S. H., & Kim, S. H. Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. RSC Advances, 10(16), 9449-9455 (2020).
-
Vörös, A., Timári, G., Baán, Z., Mizsey, P., & Finta, Z. Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 62(2), 195-203 (2018).
-
Zimmermann, T., & Gasser, G. Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 12(11), 1643–1654 (2021).
-
BenchChem. Synthetic Routes to 5-Hydroxy-2-methylpyridine Derivatives: Application Notes and Protocols. [Online] [Accessed January 20, 2026].
-
Wang, Z., et al. Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. Organic Process Research & Development, 28(1), 114-122 (2024).
-
BenchChem. Application Notes and Protocols: 5-Hydroxy-2-methylpyridine in Organic Synthesis. [Online] [Accessed January 20, 2026].
-
Chem-Impex. 2-Hydroxypyridine-N-oxide. [Online] [Accessed January 20, 2026].
-
Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. [Online] [Accessed January 20, 2026].
-
Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide. [Online] [Accessed January 20, 2026].
-
ResearchGate. Stereoretentive oxidation reactions. mcpba: 3-Chloroperbenzoic acid. [Online] [Accessed January 20, 2026].
-
Wikipedia. Pyridine-N-oxide. [Online] [Accessed January 20, 2026].
-
Biosynth. 2-Hydroxypyridine-N-oxide: An HOBt. [Online] [Accessed January 20, 2026].
-
University of Michigan. Recent trends in the chemistry of pyridine N-oxide. [Online] [Accessed January 20, 2026].
-
Organic Chemistry Portal. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. [Online] [Accessed January 20, 2026].
-
Google Patents. CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide. [Online] [Accessed January 20, 2026].
-
Reddit. How to dry pyridine N-oxide obtained commerically. [Online] [Accessed January 20, 2026].
-
ChemicalBook. 2-Hydroxy-5-methylpyridine synthesis. [Online] [Accessed January 20, 2026].
-
ResearchGate. Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes. [Online] [Accessed January 20, 2026].
-
Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxypyridine-N-oxide. [Online] [Accessed January 20, 2026].
-
BenchChem. improving the stability of 5-Hydroxy-2-methylpyridine in solution. [Online] [Accessed January 20, 2026].
-
CymitQuimica. 5-Hydroxy-2-methylpyridine 1-oxide. [Online] [Accessed January 20, 2026].
-
PINPOOLS. 5-hydroxy-2-methylpyridine 1-oxide. [Online] [Accessed January 20, 2026].
-
Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA. [Online] [Accessed January 20, 2026].
-
Baran Lab, Scripps Research. Pyridine N-Oxides. [Online] [Accessed January 20, 2026].
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Online] [Accessed January 20, 2026].
-
MDPI. Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Molecules 2021, 26(1), 123.
-
ChemicalBook. 2-Pyridinol-1-oxide. [Online] [Accessed January 20, 2026].
-
ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. [Online] [Accessed January 20, 2026].
-
ACS Publications. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society 2021, 143 (44), 18386-18392.
-
CHIMIA. Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. CHIMIA International Journal for Chemistry, Volume 68, Number 11, November 2014, pp. 777-782(6).
-
ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [Online] [Accessed January 20, 2026].
-
N-oxidation of Pyridine Derivatives - Supporting Information. [Online] [Accessed January 20, 2026].
-
Simson Pharma Limited. 2-Hydroxy-5-methylpyridin-N-Oxide. [Online] [Accessed January 20, 2026].
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Technical Support Center: Overcoming the Purification Challenges of Polar Pyridine Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges of polar pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in isolating and purifying these valuable compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with polar pyridines.
Introduction: The Challenge of Polar Pyridines
Polar pyridine derivatives are a cornerstone in medicinal chemistry and materials science. However, their inherent polarity, basicity, and propensity for hydrogen bonding present significant purification hurdles.[1][2] Common issues include poor retention in reversed-phase chromatography, severe peak tailing, and difficulties in crystallization, all of which can compromise yield and purity.[1] This guide offers practical, field-proven solutions to these common problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of polar pyridine derivatives.
Q1: What are the fundamental challenges in purifying polar pyridine derivatives?
A1: The primary challenges arise from their physicochemical properties:
-
High Polarity: Leads to poor retention on traditional nonpolar stationary phases (like C18) in reversed-phase chromatography.[1][2]
-
Basicity (pKa ~5-6): The basic nitrogen atom readily interacts with acidic residual silanol groups on silica-based stationary phases, causing significant peak tailing.[3][4]
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors enhances their solubility in polar solvents, making crystallization difficult.[1]
-
Co-elution with Impurities: Structurally similar impurities, often arising from the synthesis, can be challenging to separate.[5]
Q2: Which chromatographic techniques are most effective for purifying polar pyridine derivatives?
A2: Several techniques can be successfully employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the go-to method for highly polar compounds. It utilizes a polar stationary phase with a high concentration of an organic solvent in the mobile phase, promoting retention of polar analytes.[1][2]
-
Reversed-Phase Chromatography (RPC) with Modifications: While standard RPC is challenging, it can be optimized using polar-endcapped or polar-embedded columns, or by using ion-pairing agents.[1]
-
Ion-Exchange Chromatography (IEC): Highly effective for ionizable pyridine derivatives, separating them based on their net charge.[1][6]
-
Mixed-Mode Chromatography: This approach combines multiple separation mechanisms (e.g., reversed-phase and ion-exchange) to enhance the separation of complex mixtures.[1][2][4]
Q3: How can I improve the retention of my polar pyridine derivative in reversed-phase HPLC?
A3: To enhance retention in RPC, consider these strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[1][3]
-
Decrease the Organic Modifier Concentration: A lower percentage of acetonitrile or methanol in the mobile phase will increase retention.[1]
-
Consider HILIC as an Alternative: If retention is still poor, HILIC is a powerful alternative.[1]
Q4: What causes peak tailing with pyridine compounds and how can I prevent it?
A4: Peak tailing is primarily caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica stationary phase.[3] To mitigate this:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a buffer (e.g., phosphate buffer) protonates the silanol groups, minimizing interactions.[3]
-
Use of Mobile Phase Additives: Adding a competing base like triethylamine (TEA) at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from your compound.[3]
-
High pH Conditions: At a pH > 8, the pyridine is neutral, which can lead to good peak shape. However, this necessitates a pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve.[3]
Part 2: Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your purification workflow.
Issue 1: Severe Peak Tailing in HPLC
Symptoms: Chromatographic peaks are asymmetrical with a pronounced "tail."
Root Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution(s) |
| Secondary Interactions with Silanols | The basic nitrogen of the pyridine interacts strongly with acidic residual silanol groups on the silica surface.[3] | 1. Lower Mobile Phase pH: Add an acidic modifier (e.g., 0.1% formic acid or TFA) to protonate the pyridine and reduce silanol interactions. 2. Add a Competing Base: Incorporate a small amount of triethylamine (TEA) or a similar amine into the mobile phase to block the active silanol sites.[3] 3. Use a Modern Column: Employ a column with high-purity silica and advanced end-capping to minimize exposed silanols. |
| Column Overload | Injecting too much sample can saturate the stationary phase.[3] | 1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Decrease Injection Volume: Inject a smaller volume onto the column. |
| Physical Issues | Dead volume in the system or a void in the column packing can distort peak shape.[3] | 1. Check Fittings: Ensure all connections are secure and minimize tubing length. 2. Column Maintenance: If a void is suspected, try reversing and flushing the column (follow manufacturer's instructions) or replace the column.[1] |
Workflow for Mitigating Peak Tailing:
Caption: A systematic workflow for troubleshooting peak tailing.
Issue 2: Co-elution of Target Compound and Impurities
Symptoms: The peak of the target polar pyridine derivative overlaps with one or more impurity peaks.
Root Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution(s) |
| Insufficient Selectivity | The chosen stationary and mobile phases do not provide adequate separation between the analyte and impurities with similar properties. | 1. Change Stationary Phase: Switch from a C18 to a phenyl, cyano, or polar-embedded phase to introduce different separation mechanisms.[3] 2. Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of the target compound or impurities, significantly impacting retention and selectivity.[3] 3. Modify Organic Solvent: Switch from acetonitrile to methanol or vice versa, or use a ternary mixture. |
| Similar Polarity of Compounds | The target compound and impurities have very similar polarities. | 1. Employ Orthogonal Chromatography: Use a different chromatographic mode (e.g., HILIC if you started with RPC) for a secondary purification step. 2. Consider Derivatization: Temporarily derivatize the target compound or impurity to alter its polarity, purify, and then remove the protecting group.[7] |
Issue 3: Difficulty with Crystallization
Symptoms: The purified polar pyridine derivative remains an oil or amorphous solid and fails to crystallize.
Root Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution(s) |
| High Solubility in Polar Solvents | The compound is too soluble in common polar crystallization solvents. | 1. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good (polar) solvent and slowly add a poor (nonpolar) solvent until turbidity appears. 2. Slow Evaporation: Allow the solvent to evaporate slowly from a dilute solution. |
| Presence of Impurities | Even small amounts of impurities can inhibit crystal lattice formation. | 1. Repurify the Compound: Use a different, high-resolution purification technique (e.g., preparative HPLC) to remove trace impurities. 2. Trituration: Wash the oil or amorphous solid with a solvent in which the desired compound is sparingly soluble but the impurities are soluble. |
| Inherent Properties of the Molecule | Some molecules are inherently difficult to crystallize. | 1. Salt Formation: Convert the basic pyridine to a salt (e.g., hydrochloride, tartrate) which often has better crystalline properties.[7] |
Experimental Protocol: Salt Formation for Improved Crystallization
-
Dissolution: Dissolve the purified, freebase polar pyridine derivative in a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Acid Addition: Slowly add a solution of the desired acid (e.g., HCl in ether, or a solution of p-toluenesulfonic acid in ethanol) dropwise while stirring.[8]
-
Precipitation: The pyridinium salt will often precipitate out of the solution.[8]
-
Isolation: Collect the solid by filtration, wash with the solvent, and dry under vacuum.
-
Recrystallization: Recrystallize the salt from an appropriate solvent system to obtain high-purity crystals.
Part 3: Advanced Purification Strategies
For particularly challenging separations, more advanced techniques may be necessary.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to reversed-phase chromatography for very polar compounds.[2] It typically uses a polar stationary phase (e.g., bare silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of a nonpolar organic solvent (like acetonitrile) and a small amount of an aqueous modifier.[2]
HILIC Workflow:
Caption: A typical workflow for purification using HILIC.
Alternative Stationary Phases
For basic compounds like pyridines, alternative stationary phases can offer better performance than silica.
-
Alumina: Can be used in its neutral, acidic, or basic form. Basic alumina is often a good choice for purifying basic compounds as it minimizes the strong interactions that cause tailing on silica.[7]
-
Florisil: A magnesium silicate gel that can be effective for the purification of some aminopyridines.[9]
Comparative Table of Stationary Phases for Polar Pyridine Purification:
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Potential Issues |
| Silica Gel | Adsorption (Normal Phase) | Moderately polar, non-basic compounds. | Strong tailing with basic pyridines due to silanol interactions.[3] |
| Reversed-Phase (C18, C8) | Hydrophobic (Partition) | Less polar pyridine derivatives. | Poor retention of highly polar pyridines.[1] |
| HILIC (Silica, Amine, Diol) | Partitioning into an aqueous layer | Highly polar, water-soluble pyridines.[2] | Can require long equilibration times.[7] |
| Alumina (Basic) | Adsorption | Basic pyridine derivatives. | Can sometimes have lower resolution than silica. |
| Ion-Exchange (SCX) | Ionic Interaction | Ionizable (basic) pyridine derivatives.[10] | Requires buffered mobile phases; not suitable for neutral compounds. |
References
-
Wikipedia. Pyridine. [Link]
- BenchChem.
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
- BenchChem.
- Google Patents.
-
Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Reddit. Purification of strong polar and basic compounds : r/Chempros. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. [Link]
-
National Institutes of Health. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
PubMed. Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for 5-Hydroxy-2-methylpyridine 1-oxide.
Welcome to the technical support resource for 5-Hydroxy-2-methylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical solutions for the stability and storage of this compound. Our goal is to ensure the integrity of your experiments by empowering you with the scientific principles behind proper handling and troubleshooting.
Core Stability & Storage Recommendations
For optimal stability, 5-Hydroxy-2-methylpyridine 1-oxide should be handled with consideration for its susceptibility to environmental factors. The following table summarizes the primary storage and handling conditions derived from safety data sheets of analogous compounds and general chemical principles.
| Parameter | Condition | Rationale & Causality |
| Temperature | Cool; Recommended 2-8°C for long-term storage. | Reduces the rate of potential thermal decomposition and oxidative degradation reactions.[1][2] |
| Atmosphere | Tightly sealed container; Inert gas (Argon/Nitrogen) recommended. | The hydroxypyridine ring is susceptible to oxidation by atmospheric oxygen.[3] Pyridine N-oxides can also be hygroscopic (absorb moisture from the air).[2][4][5] |
| Light | Protect from light; Store in a dark place or use amber vials. | Exposure to light, particularly UV wavelengths, can induce photodegradation, leading to the formation of colored byproducts and loss of compound integrity.[1][3][6] |
| Moisture | Dry environment; Store with a desiccant if necessary. | The compound is hygroscopic. Moisture can accelerate degradation pathways and affect the physical properties of the solid.[2][4][5] |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids. | Pyridine derivatives can react exothermically or decompose in the presence of strong oxidizers and acids.[1][2][7] |
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns encountered during the handling and use of 5-Hydroxy-2-methylpyridine 1-oxide.
Q1: What are the ideal storage conditions for solid (powder) 5-Hydroxy-2-methylpyridine 1-oxide?
A: For long-term stability of the solid compound, it is imperative to store it in a tightly sealed container in a cool, dark, and dry place.[1] A refrigerator (2-8°C) is ideal. To mitigate oxidation and moisture absorption, consider placing the vial inside a larger, sealed container with a desiccant and purging the headspace of the primary vial with an inert gas like argon or nitrogen before sealing.[2][4]
Q2: My solution of 5-Hydroxy-2-methylpyridine 1-oxide is turning yellow or brown. What is causing this and is it still usable?
A: This discoloration is a classic indicator of oxidative degradation.[3] The hydroxypyridine moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions in your solvent or buffer.[3] This process likely leads to the formation of quinone-like structures and other conjugated systems, which are colored.
The usability of a discolored solution depends on your experimental sensitivity. For highly sensitive assays (e.g., cell-based assays, kinetics), the presence of these degradation products can cause artifacts and unreliable results. For less sensitive applications, the impact may be minimal if the concentration of the active compound has not significantly decreased. We strongly recommend preparing fresh solutions and implementing preventative measures.
Q3: What are the primary factors that cause degradation in solution, and how can I prevent them?
A: The primary drivers of degradation in solution are oxidation, photodegradation, and pH instability.[3]
-
Oxidative Degradation: Caused by dissolved oxygen.
-
Prevention: Use deoxygenated solvents (e.g., by sparging with argon or nitrogen). Prepare solutions under an inert atmosphere. The addition of antioxidants, such as 0.1% (w/v) ascorbic acid, can also be effective.[3]
-
-
Photodegradation: Caused by exposure to ambient or UV light.
-
Prevention: Work with solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.[3]
-
-
pH Instability: The stability of phenolic compounds can be pH-dependent.
-
Prevention: Buffer your solution to a slightly acidic pH (e.g., pH 3-6), as hydroxypyridines are often more stable under these conditions. Avoid highly alkaline conditions, which can deprotonate the hydroxyl group and increase susceptibility to oxidation.[3]
-
Q4: What is the recommended procedure for preparing and storing stock solutions?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results between batches. | 1. Degradation of an older stock solution. 2. Improper storage of the solid compound. | 1. Prepare a fresh stock solution from the solid material. 2. Perform a stability check on your solution (see Protocol 2). 3. Review storage conditions against the recommendations in this guide. |
| Rapid loss of compound concentration in solution. | 1. Oxidative degradation. 2. Photodegradation. 3. Unsuitable pH of the solvent/buffer. | 1. Implement the use of deoxygenated solvents and an inert atmosphere.[3] 2. Protect the solution from all light sources.[3] 3. Buffer the solution to a slightly acidic pH (3-6).[3] |
| Solid material appears clumpy or discolored. | 1. Absorption of moisture (hygroscopic). 2. Oxidation/degradation of the solid. | 1. The compound may still be usable but should be dried under vacuum before weighing. 2. If significant discoloration is observed, the purity may be compromised. Consider acquiring a fresh batch for sensitive experiments. |
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting issues related to the stability of your 5-Hydroxy-2-methylpyridine 1-oxide solutions.
Caption: Troubleshooting decision tree for experimental issues.
Experimental Protocols
Protocol 1: Preparation of Stabilized Stock Solutions
This protocol provides a step-by-step method for preparing stock solutions of 5-Hydroxy-2-methylpyridine 1-oxide with enhanced stability.
-
Solvent Preparation: Select a suitable solvent (e.g., DMSO, Ethanol, or a buffer). If using an aqueous buffer, prepare it and adjust the pH to a slightly acidic range (e.g., pH 5.0) for enhanced stability.[3]
-
Deoxygenation: Sparge the chosen solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the required amount of 5-Hydroxy-2-methylpyridine 1-oxide solid in a fume hood. Perform this step quickly to minimize exposure to air and light.
-
Dissolution: Add the deoxygenated solvent to the solid compound to achieve the desired stock concentration. Mix gently by vortexing or sonicating in a water bath until fully dissolved.
-
Inert Atmosphere: Purge the headspace of the stock solution vial with the inert gas before sealing tightly.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in amber, screw-cap vials or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Workflow for Preparing a Stabilized Solution
Sources
How to avoid side products in N-oxidation reactions.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-oxidation reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity and side-product formation during the N-oxidation of nitrogen-containing compounds. As your application scientist, my goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively.
Oxidation of nitrogen atoms is a fundamental transformation in organic synthesis and is critical in drug development for generating metabolites, modifying solubility, and creating synthetic intermediates.[1][2] However, the nitrogen atom's lone pair of electrons, which facilitates the desired oxidation, also makes it and the surrounding molecular framework susceptible to a variety of undesired side reactions.[3] This guide provides direct answers to common issues, helping you navigate the complexities of these reactions to achieve clean, high-yielding conversions.
Troubleshooting Guide: Common Side Product Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My primary/secondary amine is over-oxidizing to a nitroso or nitro compound. How can I stop the reaction at the desired N-oxide or hydroxylamine stage?
Plausible Cause: Overoxidation is a classic challenge when oxidizing primary or secondary amines. The reaction proceeds through a stepwise oxidation pathway: amine → hydroxylamine → nitroso → nitro compound. Using an oxidant that is too powerful or reaction conditions (time, temperature) that are too harsh will drive the reaction past the desired hydroxylamine or N-oxide stage.[4][5] Electron-rich anilines are particularly susceptible to overoxidation.[4]
Solutions & Strategies:
-
Select a Milder Oxidant: The choice of oxidant is the most critical parameter. Aggressive reagents like peroxytrifluoroacetic acid or ozone are often used to intentionally form nitro compounds.[6][7] To stop at the N-oxide, you must use a more controlled system.
-
Hydrogen Peroxide (H₂O₂): Often considered a green and mild oxidant.[8] Its reactivity can be tuned with catalysts. For many tertiary amines, 30% H₂O₂ in a suitable solvent is sufficient. However, removing residual H₂O₂ can be challenging as it may form stable hydrogen bonds with the N-oxide product.[1]
-
Urea-Hydrogen Peroxide (UHP): A solid, stable source of H₂O₂, making it easier and safer to handle than aqueous solutions. It's an effective reagent for gentle oxidations.
-
Sodium Perborate: In acetic acid, sodium perborate can oxidize anilines, but conditions must be carefully controlled to avoid the formation of nitroarenes.[4]
-
-
Strict Control of Reaction Conditions:
-
Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even lower for highly reactive substrates.
-
Stoichiometry: Use a precise stoichiometry of the oxidant (e.g., 1.05-1.2 equivalents). A large excess will promote overoxidation.
-
Monitoring: Track the reaction closely using TLC, LC-MS, or GC-MS. Quench the reaction as soon as the starting material is consumed and before significant side products appear.
-
Workflow: Diagnosing and Solving Overoxidation
Here is a logical workflow to follow when encountering overoxidation issues.
Caption: A decision tree for troubleshooting overoxidation in N-oxidation reactions.
Q2: I have multiple nitrogen atoms in my molecule (e.g., a tertiary aliphatic amine and a pyridine ring). How do I selectively oxidize only one of them?
Plausible Cause: The outcome of competitive N-oxidation depends on the nucleophilicity (and basicity) of the different nitrogen atoms. Generally, more basic and sterically accessible nitrogens are oxidized more readily by electrophilic oxidants.[1] Aliphatic tertiary amines (pKa ~10-11) are significantly more basic than heteroaromatic nitrogens like pyridine (pKa ~5.2), and are therefore preferentially oxidized under standard conditions.[9]
Solutions & Strategies:
-
In Situ Protonation/Protection: This is a powerful strategy to reverse the inherent selectivity. By adding one equivalent of a strong, non-nucleophilic acid, you can selectively protonate the more basic aliphatic amine. This puts a positive charge on the nitrogen, rendering it non-nucleophilic and "invisible" to the oxidant. The less basic heteroaromatic nitrogen remains unprotonated and is subsequently oxidized.
-
Catalyst-Directed Oxidation: Certain catalysts can direct oxidation to a specific site based on steric or electronic factors, overriding the inherent reactivity.
-
Iminium Salt Organocatalysis: An iminium salt catalyst has been shown to work in concert with the in-situ protonation strategy to facilitate the selective N-oxidation of heteroarenes using H₂O₂.[9]
-
Experimental Protocol: Selective N-Oxidation of a Heteroarene in the Presence of a Tertiary Amine
This protocol is adapted from the work of Hilinski and colleagues for selective heteroaryl N-oxidation.[9]
-
Preparation: In a clean, dry flask, dissolve the substrate containing both the aliphatic amine and heteroarene (1.0 eq) in a suitable solvent (e.g., a mixture of CH₂Cl₂ and hexafluoroisopropanol).
-
Protection: Cool the solution to 0 °C. Add the iminium salt organocatalyst (e.g., 0.1 eq) followed by the dropwise addition of HBF₄·OEt₂ (1.0 eq). Stir for 10-15 minutes to ensure complete protonation of the aliphatic amine.
-
Oxidation: Add 50% aqueous hydrogen peroxide (2.0 eq) dropwise, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until analysis (TLC or LC-MS) shows complete consumption of the starting material.
-
Work-up: Quench the reaction by adding a suitable reducing agent (e.g., saturated aq. Na₂S₂O₃) to destroy excess peroxide. Neutralize with a base (e.g., saturated aq. NaHCO₃) and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.
Q3: My reaction is producing C-H oxidation side products, such as on the aromatic ring or at the carbon alpha to the nitrogen.
Plausible Cause: While N-oxidation is often favored, C-H oxidation can compete, especially with highly activated C-H bonds (e.g., benzylic positions) or with very powerful and less selective oxidizing agents.[10] In some cases, the N-oxide product itself can act as an oxidant or rearrange, leading to C-H functionalization.[11] The reaction mechanism can sometimes involve radical intermediates, which are less selective and can lead to hydrogen abstraction from C-H bonds.[12]
Solutions & Strategies:
-
Choose a More Selective Oxidant:
-
Peroxyacids like m-chloroperoxybenzoic acid (m-CPBA) are generally selective for N-oxidation over C-H oxidation in the absence of catalysts. However, they can epoxidize double bonds.[1]
-
Reagents like potassium permanganate or chromic acid are strong oxidants known to readily oxidize benzylic C-H bonds and should be avoided if this is a concern.[10][13]
-
-
Modify Electronic Properties: If performing oxidation on an aniline-type substrate, the strong electron-donating nature of the amino group activates the aromatic ring towards oxidation. Converting the amine to a less-activating group (e.g., an amide) prior to a separate ring modification step, followed by deprotection and N-oxidation, can be a viable, albeit longer, synthetic route.
-
Solvent Choice: Ensure the solvent is inert. Solvents with weak C-H bonds could potentially be oxidized or participate in radical side reactions.
Data & Reagent Comparison
Choosing the correct oxidant is paramount. The following table summarizes the properties of common reagents used for N-oxidation.
| Oxidant | Common Abbreviation | Typical Use Cases | Advantages | Disadvantages & Common Side Products |
| Hydrogen Peroxide | H₂O₂ | General oxidation of tertiary amines and heterocycles. | "Green" (byproduct is water), inexpensive, mild.[8] | Can be slow, may require catalysts; difficult to remove from product; can cause decomposition with metal traces.[1] |
| meta-Chloroperoxybenzoic acid | m-CPBA | Highly effective for most tertiary amines and heterocycles. | Fast, efficient, generally high-yielding. | Can over-oxidize; epoxidation of alkenes; hazardous (potentially explosive); acidic byproduct.[14] |
| Peracetic Acid | Oxidation of pyridines and anilines. | Stronger than H₂O₂; effective for less reactive substrates.[15] | Can lead to overoxidation to nitro compounds; hazardous; often prepared in situ.[4][7] | |
| Sodium Perborate | Oxidation of anilines. | Solid, stable reagent. | Often requires acidic media (e.g., acetic acid); can lead to overoxidation and other side reactions.[4] | |
| Oxone® | Oxidation of aliphatic and aromatic amines. | Solid, stable, versatile; can be used to generate dimethyldioxirane (DMDO) in situ for conversion to nitro compounds.[14] | Can be aggressive; may require buffered conditions to control pH. | |
| Molecular Oxygen | O₂ | "Green" oxidation, typically with a metal catalyst (e.g., Au, Ru). | Ultimate green oxidant; high atom economy. | Requires a catalyst; can be slow; catalyst may be expensive or require specific supports.[16][17] |
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for N-oxidation with a peroxyacid? A: The reaction is a nucleophilic attack of the amine's lone pair of electrons on the electrophilic outer oxygen atom of the peroxyacid. This is a concerted process that breaks the weak O-O bond, forming the N-O bond and releasing a carboxylic acid as a byproduct. The transition state involves a proton transfer from the carboxylic acid portion of the reagent to the nitrogen.
Caption: Simplified mechanism for the oxidation of a tertiary amine with m-CPBA.
Q: How can I safely handle and quench N-oxidation reactions? A: Reactions involving peroxyacids are potentially hazardous.[15][18]
-
Safety First: Always run these reactions behind a safety shield.
-
Controlled Addition: Add the oxidant slowly and portion-wise, especially on a large scale, while monitoring the internal temperature. Use an ice bath for cooling as these reactions are often exothermic.
-
Quenching: Before work-up and especially before solvent removal by distillation, it is critical to destroy any excess peroxide. Common quenching agents include aqueous sodium sulfite (Na₂SO₃), sodium thiosulfate (Na₂S₂O₃), or dimethyl sulfide (DMS). A simple starch-iodide test can be used to check for the presence of residual peroxides.
Q: What are some effective methods for purifying N-oxides? A: N-oxides are often highly polar and water-soluble, which can complicate purification.
-
Chromatography: Reversed-phase chromatography (C18) is often more effective than normal-phase silica gel for very polar N-oxides. If using normal-phase, adding a polar modifier like methanol or ammonia to the eluent is typically necessary.
-
Recrystallization: If the N-oxide is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.
-
Acid/Base Extraction: For basic N-oxides, you can sometimes use pH adjustments. Wash the organic layer with a dilute acid to protonate and extract basic impurities, then neutralize and extract your product. Be aware that some N-oxides can be acid-labile.
-
Distillation: For thermally stable, low-molecular-weight N-oxides like pyridine-N-oxide, vacuum distillation can be effective, but great care must be taken to ensure no residual peroxides are present.[15]
References
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N-oxidation mechanism illustrated in an aliphatic nitrogen, (b)... - ResearchGate. Available at: [Link]
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Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency - NIH. Available at: [Link]
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Recent Developments in the Chemistry of Heteroaromatic N-Oxides - Thieme. Available at: [Link]
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Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - NIH. Available at: [Link]
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Mechanism of the oxidation of nitric oxide with oxygen. Available at: [Link]
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Nitro compound synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]
- Method for purification of nitrogen oxide and apparatus for purification of nitrogen oxide - Google Patents.
- Method for purification of nitrogen oxide and apparatus for purfication of nitrogen oxide - Google Patents.
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Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. Available at: [Link]
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Synthesis of Nitroarenes by Oxidation of Aryl Amines - MDPI. Available at: [Link]
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Reaction Mechanism for the Formation of Nitrogen Oxides (NOx) During Coke Oxidation in Fluidized Catalytic Cracking Units - Taylor & Francis. Available at: [Link]
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N-Oxide Formation and Related Reactions in Drug Metabolism - Taylor & Francis. Available at: [Link]
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Pyridine-n-oxide - Organic Syntheses Procedure. Available at: [Link]
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N-oxidation of drugs associated with idiosyncratic drug reactions - PubMed. Available at: [Link]
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Common Oxidizing Agents & Reducing Agents - ChemTalk. Available at: [Link]
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Oxidizing agent - Wikipedia. Available at: [Link]
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Two Orders of Magnitude Enhancement in Nitrogen Oxidation via H2SO4-Mediated Fe-TiO2 Electrocatalysis | ACS Nano. Available at: [Link]
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OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS - Sciencemadness.org. Available at: [Link]
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Synthetic chemistry with nitrous oxide - Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Oxidation of Secondary and Primary Amines. Available at: [Link]
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How to transform an aliphatic primary amine to the corresponding nitro compound? - Chemistry Stack Exchange. Available at: [Link]
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Common Oxidizing Agents and Their Properties - Solubility of Things. Available at: [Link]
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Amine oxidation. Part V. Reactions of some N-oxides, including heterocyclic-ring formation, with sulphur dioxide, acetic anhydride, and trifluoroacetic anhydride - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]
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Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac - CHIMIA. Available at: [Link]
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Limitations of Electrochemical Nitrogen Oxidation toward Nitrate | The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]
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How to carry out oxidation of aniline/aromatic amines to nitro groups? - Reddit. Available at: [Link]
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The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design - The University of Liverpool Repository. Available at: [Link]
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Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - Oxford Academic. Available at: [Link]
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Selective oxidation of tertiary amines on gold catalysts - ResearchGate. Available at: [Link]
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Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines | ACS Organic & Inorganic Au. Available at: [Link]
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Catalytic Enantioselective Pyridine N-Oxidation - ChemRxiv. Available at: [Link]
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Side Chain Oxidations, Phenols, Arylamines - Chemistry LibreTexts. Available at: [Link]
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Nitrous oxide - Wikipedia. Available at: [Link]
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Oxidizing Agents - TigerWeb. Available at: [Link]
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Common Oxidizing Agents - Chemistry LibreTexts. Available at: [Link]
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Oxidation States of Nitrogen - Chemistry LibreTexts. Available at: [Link]
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Oxidation of Drugs during Drug Product Development: Problems and Solutions - NIH. Available at: [Link]
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Oxidation–reduction (redox) reactions (article) - Khan Academy. Available at: [Link]
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From Coal to Carbon Quantum Dots by Chemical Oxidation: Effects of Synthesis Conditions and Coal Chemical Structure - MDPI. Available at: [Link]
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Large-Scale Oxidations in the Pharmaceutical Industry | Chemical Reviews. Available at: [Link]
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RSC Article Template (Version 3.2). Available at: [Link]
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Increasing the solubility of pyridine N-oxides in organic solvents.
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical solutions for a common challenge in the laboratory: the limited solubility of pyridine N-oxides in organic solvents. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine N-oxide derivative poorly soluble in common non-polar solvents like hexanes or toluene?
A: The poor solubility stems from a fundamental chemical principle: "like dissolves like." Pyridine N-oxides possess a highly polar N-O bond, which gives the molecule a significant dipole moment.[1][2] This makes the molecule polar. Non-polar solvents, such as hexanes and toluene, lack a significant dipole moment and primarily interact through weak van der Waals forces. The strong dipole-dipole interactions between pyridine N-oxide molecules are much more favorable than the weak interactions they could form with non-polar solvents. Consequently, the energy required to break apart the pyridine N-oxide crystal lattice is not compensated by the energy released upon solvation, leading to poor solubility. Lipophilicity is also decreased in N-oxides compared to their parent pyridines, further reducing their affinity for non-polar environments.[3][4]
Q2: I observe high solubility in polar aprotic solvents like DMSO and DMF, but much less in polar protic solvents like ethanol. Why the difference?
A: This difference highlights the critical role of hydrogen bonding. The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor.[3][4]
-
Polar Aprotic Solvents (DMSO, DMF, Acetone): These solvents are polar and can engage in strong dipole-dipole interactions with the pyridine N-oxide, effectively solvating it. However, they lack a hydrogen bond-donating group.
-
Polar Protic Solvents (Ethanol, Methanol, Water): These solvents are not only polar but also potent hydrogen bond donors. They can form strong hydrogen bonds with the N-oxide oxygen. While this interaction is strong, the solvent molecules also have very strong hydrogen bonds with each other. Dissolving the pyridine N-oxide requires disrupting this existing solvent network, which can be energetically demanding, sometimes leading to lower-than-expected solubility compared to highly polar aprotic solvents. However, pyridine N-oxide itself is generally soluble in polar organic solvents like ethanol and acetone.[1]
Q3: Can I simply heat the mixture to dissolve my compound? What are the risks?
A: Increasing the temperature is a common and often effective method to increase the solubility of a solid in a liquid. Heating provides the energy needed to overcome the crystal lattice energy of the solute. However, this approach has two primary risks:
-
Precipitation upon Cooling: The solubility is temperature-dependent. If you prepare a saturated solution at a high temperature, the compound will likely precipitate out as the solution cools to room temperature, which can be problematic for analysis or subsequent reaction steps.
-
Compound Degradation: Pyridine N-oxides, while generally stable, can be susceptible to degradation or rearrangement at elevated temperatures, especially in the presence of certain reagents or impurities.[5] It is crucial to know the thermal stability of your specific derivative before applying heat. A preliminary thermal gravimetric analysis (TGA) or a small-scale stability test is recommended.
Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses specific experimental roadblocks with a structured problem-cause-solution approach.
Problem 1: My compound is insoluble or sparingly soluble in my desired reaction solvent (e.g., Dichloromethane, THF).
-
Probable Cause: Mismatch in polarity and/or insufficient solvent-solute interactions to overcome the solute's crystal lattice energy.
-
Suggested Solution: Co-Solvency
-
Explanation: Co-solvency is a powerful technique where a small amount of a miscible "stronger" solvent is added to the primary "weaker" solvent to enhance solubility.[6][7][8] This works by disrupting the crystal lattice of the solute and creating a more favorable solvation environment. For increasing the solubility of a polar pyridine N-oxide in a moderately polar solvent like THF, adding a small percentage of a highly polar aprotic solvent like DMSO or N,N-Dimethylformamide (DMF) can be highly effective.
-
Action Plan:
-
Start by attempting to dissolve your compound in the primary solvent (e.g., THF) at your target concentration.
-
If insoluble, add a co-solvent (e.g., DMSO) dropwise or in small volumetric increments (e.g., 1-5% v/v) while stirring or sonicating.
-
Observe for dissolution. Continue adding the co-solvent up to a reasonable limit (e.g., 10-20% v/v) that will not adversely affect your subsequent experimental steps.
-
-
Workflow for Co-Solvent Selection
Caption: Decision workflow for selecting an appropriate co-solvent.
Problem 2: My pyridine N-oxide has ionizable groups (acidic or basic), and solubility is still a major hurdle.
-
Probable Cause: The neutral form of the molecule has strong intermolecular interactions (e.g., hydrogen bonding, crystal packing) that dominate, leading to low solubility. For ionizable drugs, pH plays a critical role.[7][9]
-
Suggested Solution: Salt Formation
-
Explanation: Converting an ionizable compound into a salt is one of the most effective methods to dramatically increase solubility.[10] Salts are ionic and crystalline but often have much higher solubility in polar solvents than their neutral counterparts because the strong ion-dipole interactions with the solvent can better overcome the crystal lattice energy. For a basic pyridine N-oxide (pKa of the conjugate acid is ~0.8[11]), forming a salt with an acid like HCl or methanesulfonic acid can significantly enhance solubility.
-
Action Plan:
-
Dissolve or suspend the pyridine N-oxide in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Add a stoichiometric equivalent (1.0 eq) of a suitable acid (e.g., HCl in dioxane, or methanesulfonic acid).
-
Stir the mixture at room temperature or with gentle warming. The formation of the salt is often indicated by a change in the physical appearance of the solid or complete dissolution followed by precipitation of the salt.
-
Isolate the resulting salt by filtration and dry it under vacuum.
-
Test the solubility of the newly formed salt in your target organic solvents.
-
-
Problem 3: My compound is intended for a biological assay and precipitates when diluted from a DMSO stock into an aqueous buffer.
-
Probable Cause: The compound has exceeded its thermodynamic solubility limit in the final aqueous medium. DMSO is a very strong solvent, but when diluted, the environment becomes predominantly aqueous, and the poorly soluble compound crashes out.
-
Suggested Solution: Use of Excipients (e.g., Cyclodextrins)
-
Explanation: For biological applications, excipients can be used to create inclusion complexes that enhance aqueous solubility.[12] Cyclodextrins are truncated cone-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[13] The non-polar part of your pyridine N-oxide derivative can become encapsulated within the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved in the aqueous medium.
-
Action Plan:
-
Select a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD, is common due to its high water solubility and low toxicity).[13]
-
Prepare a stock solution of the cyclodextrin in your aqueous buffer.
-
Add your pyridine N-oxide (either neat or as a concentrated solution in a minimal amount of organic solvent) to the cyclodextrin solution.
-
Stir or sonicate the mixture until a clear solution is obtained, indicating the formation of the inclusion complex. This stock solution can then be further diluted for assays.
-
-
Solubility Enhancement Strategy Overview
Caption: Overview of primary strategies for enhancing solubility.
Data Summary: Solvent Properties
The choice of solvent is paramount. The following table summarizes the properties of common organic solvents relevant to dissolving pyridine N-oxides.
| Solvent | Class | Dielectric Constant (ε) | Dipole Moment (μ, D) | H-Bonding Ability | Typical Use Case for Pyridine N-Oxides |
| Hexane | Non-polar | 1.9 | ~0 | None | Poor solvent; useful for precipitation/crystallization. |
| Toluene | Non-polar | 2.4 | 0.3 | None | Poor solvent; may work for highly substituted, lipophilic derivatives. |
| Dichloromethane | Polar Aprotic | 9.1 | 1.6 | Weak Acceptor | Moderate solvent; widely used in synthesis. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 1.7 | Acceptor | Good general-purpose solvent for reactions. |
| Acetone | Polar Aprotic | 21 | 2.9 | Acceptor | Good solvent, highly volatile.[1] |
| Acetonitrile | Polar Aprotic | 37.5 | 3.9 | Weak Acceptor | Good solvent for analysis (HPLC) and reactions. |
| Ethanol | Polar Protic | 24.5 | 1.7 | Donor & Acceptor | Good solvent, but intermolecular H-bonds can be a factor.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 3.8 | Strong Acceptor | Excellent solvent, high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 3.9 | Strong Acceptor | Excellent solvent; often used for preparing stock solutions. |
Experimental Protocols
Protocol 1: Quantitative Solubility Measurement by Gravimetric Method
This protocol provides a straightforward method to determine the thermodynamic solubility of your compound in a specific solvent.
Objective: To determine the concentration of a saturated solution at a controlled temperature.
Materials:
-
Pyridine N-oxide compound
-
Selected organic solvent
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 or 0.45 µm, ensure chemical compatibility)
-
Analytical balance
-
Pre-weighed collection vials
Procedure:
-
Preparation: Add an excess amount of the pyridine N-oxide compound to a vial (e.g., 10-20 mg). "Excess" means enough solid will remain undissolved at equilibrium.[14]
-
Solvent Addition: Add a known volume of the selected solvent (e.g., 2.0 mL).
-
Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. This extended time is crucial to ensure thermodynamic equilibrium is reached.
-
Sampling: After equilibration, allow the vial to stand undisturbed for 1-2 hours to let the excess solid settle.
-
Filtration: Carefully draw a sample of the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed (tared) collection vial. This step is critical to remove any undissolved microparticles.[15]
-
Mass Determination (Solvent): Immediately seal the collection vial and weigh it. The difference between this weight and the tare weight is the mass of the saturated solution.
-
Evaporation: Uncap the vial and place it in a vacuum oven or under a gentle stream of nitrogen to completely evaporate the solvent.
-
Mass Determination (Solute): Once the solvent is fully evaporated, weigh the vial again. The difference between this weight and the tare weight is the mass of the dissolved solute.
-
Calculation:
-
Solubility (mg/mL) = Mass of Solute (mg) / Volume of Solvent used for filtration (mL, if measured)
-
Alternatively, express as % w/w = (Mass of Solute / Mass of Solution) * 100
-
Protocol 2: High-Throughput Solubility Screening with Co-Solvents
Objective: To rapidly identify an effective co-solvent system for a reaction or analysis.
Materials:
-
96-well plate (glass or chemically resistant polymer)
-
Multichannel pipette
-
Primary solvent (S1)
-
A panel of co-solvents (S2), e.g., DMSO, DMF, NMP, Acetonitrile
-
Automated plate shaker
Procedure:
-
Compound Dispensing: Dispense a fixed, known amount of your pyridine N-oxide into each well of the 96-well plate (e.g., 1 mg).
-
Solvent Gradient Preparation:
-
In the first column of wells (e.g., A1-H1), add 100% of the primary solvent (S1), for example, 200 µL.
-
In subsequent columns, prepare mixtures of S1 and a single co-solvent (S2) in varying ratios. For example:
-
Column 2: 95% S1 / 5% S2 (190 µL S1 + 10 µL S2)
-
Column 3: 90% S1 / 10% S2 (180 µL S1 + 20 µL S2)
-
Column 4: 80% S1 / 20% S2 (160 µL S1 + 40 µL S2)
-
-
Use different co-solvents for different sets of columns.
-
-
Mixing & Equilibration: Seal the plate and place it on a plate shaker for 2-4 hours at a controlled temperature.
-
Visual Assessment: After shaking, visually inspect the plate for complete dissolution in each well. This provides a rapid, qualitative assessment of the most effective co-solvent systems.
-
(Optional) Quantitative Analysis: For a more rigorous analysis, samples from the clear wells can be analyzed by HPLC or UV-Vis spectroscopy to determine the exact concentration, confirming solubility.[16][17]
References
- Gro-Intelligence. (n.d.). Pyridine-N-oxide. Grokipedia.
- Pharma Excipients. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Abraham, M. H., et al. (n.d.). The lipophilicity and hydrogen bond strength of pyridine-N-oxides and protonated pyridine-N-oxides. New Journal of Chemistry (RSC Publishing).
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- ResearchGate. (n.d.). The lipophilicity and hydrogen bond strength of pyridine-N-oxides and protonated pyridine-N-oxides | Request PDF.
- RSC Publishing. (n.d.). Pyridine N-oxides as coformers in the development of drug cocrystals.
- PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ResearchGate. (n.d.). Pyridine N-Oxide.
- ResearchGate. (2025, August 10). Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals.
- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- ResearchGate. (n.d.). Co-solvent and Complexation Systems.
- PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects.
- ChemTube3D. (n.d.). Pyridine N-Oxide-structure.
- ResearchGate. (2025, August 6). Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction.
- Books. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility Available.
- ResearchGate. (2025, November 2). Recent Trends in the Chemistry of Pyridine N-Oxides.
- ResearchGate. (2025, August 10). Improving solubility via structural modification.
- ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Pyridine-N-oxide.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Google Patents. (n.d.). US3467659A - Process for the reduction of pyridine n-oxides.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- PubMed. (2007, July 30). Salt formation to improve drug solubility.
- arkat usa. (n.d.). Recent trends in the chemistry of pyridine N-oxides.
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Technical Support Center: Forced Degradation Studies of Hydroxypyridine Compounds
Welcome to the technical support center for forced degradation studies of hydroxypyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. As your virtual Senior Application Scientist, I will explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Introduction to Forced Degradation of Hydroxypyridine Compounds
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the ICH.[1] These studies are designed to identify the likely degradation products of a drug substance, which in turn helps in establishing degradation pathways and the intrinsic stability of the molecule.[2] For hydroxypyridine compounds, a class of N-heterocyclic compounds with significant industrial and pharmaceutical applications, understanding their degradation profile is paramount for ensuring safety and efficacy.[3]
The core objective is to achieve a target degradation of 5-20%.[4][5][6] Degradation beyond this range may not be representative of real-world stability and can complicate the analysis.[6] This guide will walk you through the common challenges and questions that arise during these studies.
Core Concepts: The Chemistry of Hydroxypyridine Degradation
Hydroxypyridine exists in tautomeric equilibrium with its corresponding pyridone form. This duality influences its reactivity and potential degradation pathways. The electron-rich nature of the pyridine ring, coupled with the hydroxyl group, makes it susceptible to various degradation mechanisms.
Potential Degradation Pathways
Microbial degradation of hydroxypyridines often involves hydroxylation of the aromatic structure, leading to di- and trihydroxylated intermediates, followed by ring fission.[3] While forced degradation conditions are abiotic, some analogous transformations can be anticipated. For instance, oxidative stress may lead to further hydroxylation or the formation of N-oxides. Hydrolytic conditions can be influenced by the position of the hydroxyl group and the overall electronic nature of the molecule.
Troubleshooting Guide
This section addresses specific issues you might encounter during your forced degradation studies of hydroxypyridine compounds.
Issue 1: No or Minimal Degradation Observed
Question: I've subjected my hydroxypyridine compound to the standard stress conditions, but I'm seeing less than 5% degradation. What should I do?
Answer:
This is a common scenario, especially with highly stable molecules. The key is to systematically increase the stress level without causing complete decomposition of the drug substance.
Causality & Solution Workflow:
-
Review Initial Conditions: First, ensure your initial conditions were appropriate. For hydrolytic studies, starting with 0.1 M HCl or NaOH at room temperature is a good baseline.[4] For oxidation, 3% H2O2 is a common starting point.[4]
-
Increase Stressor Concentration/Intensity:
-
Hydrolysis: Incrementally increase the concentration of your acid or base (e.g., to 0.5 M, then 1.0 M).[4]
-
Oxidation: Increase the concentration of H2O2 (e.g., to 10%, then 30%).
-
Photolysis: Ensure you are using a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines.[4] Increase the exposure time.
-
-
Introduce Elevated Temperatures: If increasing the concentration of the stressor is insufficient, introduce heat. For hydrolytic and oxidative studies, start by elevating the temperature to 50-60°C.[1][4]
-
Extend Exposure Time: The duration of the study can be extended, but it is generally recommended not to exceed 7 days to avoid unrealistic degradation pathways.[1][4]
-
Consider Co-solvents: If your hydroxypyridine compound has poor aqueous solubility, the lack of degradation might be due to insufficient exposure to the stressor. In such cases, a co-solvent can be used.[1] However, you must run a control with the co-solvent alone to ensure it does not contribute to degradation.
Issue 2: Excessive Degradation (>20%)
Question: My hydroxypyridine compound degraded almost completely under basic conditions. How can I achieve the target 5-20% degradation?
Answer:
Excessive degradation can be just as problematic as no degradation, as it may not be representative of the degradation pathways that occur under normal storage conditions.[4]
Causality & Solution Workflow:
-
Reduce Stressor Concentration: The first step is to decrease the concentration of the stressor. If you used 1 M NaOH, try 0.1 M or even 0.01 M.
-
Lower the Temperature: If the experiment was conducted at an elevated temperature, perform it at room temperature.
-
Shorten Exposure Time: Reduce the duration of the stress test. Instead of 24 hours, take time points at 2, 4, 8, and 12 hours to find the optimal duration.
-
Neutralization: For hydrolytic studies, ensure you are promptly neutralizing the solution with a suitable acid or base to halt the degradation reaction before analysis.[1][4]
Issue 3: Poor Chromatographic Resolution
Question: My HPLC analysis shows co-eluting peaks, and I can't resolve the parent drug from its degradants. What can I do?
Answer:
A stability-indicating method must be able to separate the drug substance from its degradation products.[5] Poor resolution is a common hurdle in method development.
Causality & Solution Workflow:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using isocratic elution, switch to a gradient method. This will provide better separation for compounds with a wider range of polarities.
-
pH Adjustment: The ionization state of hydroxypyridines and their degradation products can significantly affect their retention. Experiment with different mobile phase pH values.
-
Solvent Strength: Adjust the ratio of your organic and aqueous phases.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. A C18 column is a good starting point, but you might need to explore phenyl-hexyl or cyano phases for better selectivity with aromatic compounds like hydroxypyridines.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can also enhance separation efficiency, but be mindful of the thermal stability of your compound.[1]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. A peak purity value greater than 0.995 is generally considered acceptable and indicates the absence of co-eluting impurities.[7]
| Parameter | Initial Approach | Troubleshooting Steps |
| Mobile Phase | Isocratic (e.g., 50:50 ACN:Water) | Switch to gradient elution. Adjust pH. Try different organic modifiers (e.g., Methanol). |
| Stationary Phase | C18 | Try Phenyl-Hexyl, Cyano, or C8 columns. |
| Flow Rate | 1.0 mL/min | Decrease to 0.8 mL/min or 0.5 mL/min. |
| Temperature | Ambient | Increase to 30°C or 40°C.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions I should use for a novel hydroxypyridine compound?
A1: Based on ICH guidelines, you should investigate the following conditions[5]:
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl, room temperature to 60°C.[4] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH, room temperature to 60°C.[4] |
| Oxidation | 3% to 30% H2O2, room temperature.[4] |
| Thermal | 40°C to 80°C (in solid state and solution).[4] |
| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[4] |
Q2: How do I handle a situation where my hydroxypyridine compound is insoluble in the stress medium?
A2: If your compound is poorly soluble in water, you can use a co-solvent such as methanol, acetonitrile, or DMSO to aid dissolution before adding the acidic, basic, or oxidative stressor.[1] It is crucial to run a parallel experiment with the drug substance in the co-solvent alone to ensure that the co-solvent itself does not cause degradation.
Q3: What is "mass balance" and why is it important in forced degradation studies?
A3: Mass balance is an important aspect of a forced degradation study. It is the process of accounting for all the drug substance after degradation. Ideally, the sum of the assay of the parent drug and the impurities should be close to 100% of the initial assay value. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.
Q4: My photostability study shows degradation. How do I know if this is a real concern for the final product?
A4: The purpose of the forced photostability study is to identify potential photodegradation products. If significant degradation is observed, further studies on the drug product in its proposed immediate packaging will be necessary to determine if the packaging provides adequate protection from light.
Q5: Can I use the same analytical method for all my forced degradation samples?
A5: Yes, the goal is to develop a single, stability-indicating analytical method that can separate the parent drug from all potential degradation products generated under various stress conditions. This method will then be validated and used for long-term stability studies.
Experimental Protocols
Protocol 1: Acid Hydrolysis
-
Prepare a stock solution of your hydroxypyridine compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and take samples at predefined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Analyze the samples by a suitable stability-indicating HPLC method.
-
If no degradation is observed, repeat the experiment using 1 M HCl or by heating the solution to 50-60°C.[1][4]
Protocol 2: Oxidative Degradation
-
Prepare a stock solution of your hydroxypyridine compound.
-
Transfer an aliquot to a flask and add an appropriate volume of 3% H2O2.
-
Protect the solution from light and keep it at room temperature.
-
Take samples at various time points.
-
Analyze the samples directly by HPLC.
-
If degradation is insufficient, increase the concentration of H2O2 or the exposure time.
References
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]
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4-Hydroxypyridine Degradation Pathway - Eawag-BBD. (2007, February 20). Retrieved from [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]
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Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... - ResearchGate. (n.d.). Retrieved from [Link]
- Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents. (n.d.).
-
HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.). Retrieved from [Link]
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Evaluation of the 3-hydroxy pyridine antioxidant effect on the thermal-oxidative degradation of HTPB | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- US4942239A - Process for the production of 2-hydroxypyridine - Google Patents. (n.d.).
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Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses - ResearchGate. (2025, August 10). Retrieved from [Link]
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(PDF) Effects of 3-Hydroxypyridine and Succinic Acid Derivatives on Monoamine Oxidase Activity In Vitro - ResearchGate. (2018, April 23). Retrieved from [Link]
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Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments A review of kinetic data of - CORE. (n.d.). Retrieved from [Link]
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ANALYTICAL REACTIONS OF HYDROXYPYRIDINES Anand Kumar Sharma* Thermal Systems Division, ISRO Satellite Centre Airport Road, Viman - ResearchGate. (n.d.). Retrieved from [Link]
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Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central. (2023, May 16). Retrieved from [Link]
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Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved from [Link]
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New functionalised 3-hydroxypyridines - Durham E-Theses. (2001, June 14). Retrieved from [Link]
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Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway. (n.d.). Retrieved from [Link]
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Common Issues in HPLC Analysis - Medikamenter Quality Services. (2025, July 25). Retrieved from [Link]
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Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview - MDPI. (n.d.). Retrieved from [Link]
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Q1A(R2) Guideline - ICH. (n.d.). Retrieved from [Link]
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1,4-Dihydropyridine oxidative degradation to pyridine derivative under... - ResearchGate. (n.d.). Retrieved from [Link]
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An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Retrieved from [Link]
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Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. (n.d.). Retrieved from [Link]
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Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. 1, PYD - ResearchGate. (n.d.). Retrieved from [Link]
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Thermo-Oxidative Degradation of Hydroxypolychlorobiphenyls | Request PDF. (n.d.). Retrieved from [Link]
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Oxidation of Drugs during Drug Product Development: Problems and Solutions - MDPI. (2022, January 29). Retrieved from [Link]
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Degradation Profiling by RP- HPLC: A Review - IJPPR. (n.d.). Retrieved from [Link]
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Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine - PMC - NIH. (2024, November 20). Retrieved from [Link]
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Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed. (n.d.). Retrieved from [Link]
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Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed. (2025, January 8). Retrieved from [Link]
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2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. (n.d.). Retrieved from [Link]
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Manufacturing and Degradation Impurities - Hypha Discovery. (n.d.). Retrieved from [Link]
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Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study - PubMed. (2022, October 25). Retrieved from [Link]
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Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC - NIH. (n.d.). Retrieved from [Link]
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Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. (2023, August 28). Retrieved from [Link]
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A 2-Hydroxypyridine Catabolism Pathway in Rhodococcus rhodochrous Strain PY11 | Applied and Environmental Microbiology - ASM Journals. (n.d.). Retrieved from [Link]
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Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738 - ResearchGate. (2025, August 5). Retrieved from [Link]
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5.4: Hydrolysis Reactions - Chemistry LibreTexts. (2025, March 18). Retrieved from [Link]
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Validation & Comparative
Comparing the reactivity of 5-Hydroxy-2-methylpyridine 1-oxide with other N-oxides.
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
Introduction: The Versatile Chemistry of Pyridine N-Oxides
Pyridine N-oxides are a fascinating and highly useful class of heterocyclic compounds. The introduction of an oxygen atom onto the pyridine nitrogen fundamentally alters the electronic landscape of the aromatic ring, unlocking reactivity patterns that are inaccessible in the parent pyridine.[1][2] Unlike pyridine, which is deactivated towards electrophilic attack and only undergoes nucleophilic substitution under harsh conditions, the N-oxide functionality creates a delicate balance of electronic effects.
The N-oxide group acts as a "push-pull" system. The positively charged nitrogen atom withdraws electron density from the ring inductively, making the α (2, 6) and γ (4) positions electrophilic and thus susceptible to nucleophilic attack.[3] Simultaneously, the oxygen atom can donate a lone pair of electrons into the ring via resonance, increasing electron density at these same positions and activating them towards electrophilic substitution.[2][4] This dual reactivity makes pyridine N-oxides invaluable synthetic intermediates, allowing for the introduction of a wide range of functional groups.[5][6] This guide provides an in-depth comparison of the reactivity of 5-Hydroxy-2-methylpyridine 1-oxide against other substituted N-oxides, supported by mechanistic insights and experimental data.
Dissecting the Reactivity of 5-Hydroxy-2-methylpyridine 1-oxide
The reactivity of a substituted pyridine N-oxide is a direct consequence of the interplay between the N-oxide group and the electronic properties of its substituents. In 5-Hydroxy-2-methylpyridine 1-oxide, we have two electron-donating groups (EDGs) that significantly influence its behavior.
-
2-Methyl Group (-CH₃): This alkyl group is a weak electron-donating group through induction and hyperconjugation. It enhances the electron density of the ring, further activating it towards electrophilic attack. Its position at C2 also makes it a key participant in specific rearrangement reactions.
-
5-Hydroxy Group (-OH): The hydroxyl group is a potent electron-donating group through resonance, capable of pushing electron density into the ring, especially at its ortho (C4, C6) and para (C2) positions. This strongly activates the ring for electrophilic substitution.
The combination of these two EDGs with the resonance-donating ability of the N-oxide oxygen makes the aromatic ring of 5-Hydroxy-2-methylpyridine 1-oxide exceptionally electron-rich. This heightened nucleophilicity suggests a pronounced reactivity towards electrophiles, likely under milder conditions than required for unsubstituted pyridine 1-oxide. Conversely, the increased electron density will disfavor nucleophilic aromatic substitution compared to N-oxides bearing electron-withdrawing groups.
Comparative Reactivity Analysis
To contextualize the unique properties of 5-Hydroxy-2-methylpyridine 1-oxide, we will compare its reactivity in key transformations against a panel of other N-oxides: the parent Pyridine 1-oxide, the electron-deficient 4-Nitropyridine 1-oxide, and the alkyl-substituted 2-Methylpyridine 1-oxide.
Electrophilic Aromatic Substitution (EAS)
The N-oxidation of pyridine is a classic strategy to facilitate electrophilic substitution, which is otherwise notoriously difficult.[1][7] The N-oxide's oxygen atom enriches the 2- and 4-positions, directing incoming electrophiles primarily to the 4-position to avoid proximity to the positive nitrogen charge.[1]
-
Mechanism Overview: The reaction proceeds via the formation of a cationic intermediate (sigma complex), whose stability is enhanced by electron-donating groups.
Caption: General mechanism for Electrophilic Aromatic Substitution on Pyridine N-Oxides.
-
Reactivity Comparison:
-
5-Hydroxy-2-methylpyridine 1-oxide: Is expected to be the most reactive in this series. The powerful +M effect of the hydroxyl group and the +I effect of the methyl group, combined with the N-oxide, create a highly activated system. Nitration or halogenation should proceed readily, likely targeting the C4 or C6 positions, which are ortho to the hydroxyl group and activated by the N-oxide.
-
Pyridine 1-oxide: Serves as the baseline. It undergoes nitration at the 4-position under relatively strong acidic conditions.[8]
-
4-Nitropyridine 1-oxide: The presence of a potent electron-withdrawing group (-NO₂) at the 4-position severely deactivates the ring towards electrophilic attack. This reaction is extremely difficult and often impractical.
-
2-Methylpyridine 1-oxide: The methyl group provides moderate activation, making it more reactive than the parent N-oxide.
-
Table 1: Comparative Data for Nitration of Pyridine N-Oxides
| Compound | Reagents | Conditions | Major Product(s) | Yield | Reference |
| Pyridine 1-oxide | H₂SO₄, HNO₃ | 100 °C | 4-Nitropyridine 1-oxide | ~90% | [J. Am. Chem. Soc. 1951, 73, 8, 3794–3797] |
| 4-Nitropyridine 1-oxide | H₂SO₄, HNO₃ | >120 °C | No Reaction / Decomposition | - | General Knowledge |
| 5-Hydroxy-2-methylpyridine | H₂SO₄, HNO₃ | 0-25 °C | 5-Hydroxy-2-methyl-4-nitropyridine 1-oxide | High (Predicted) | N/A |
Nucleophilic Substitution via Oxygen Activation
A hallmark reaction of pyridine N-oxides is their ability to undergo nucleophilic substitution at the C2 and C4 positions upon activation of the N-oxide oxygen.[9] Reagents like phosphoryl chloride (POCl₃) or acetic anhydride (Ac₂O) convert the oxygen into a good leaving group, facilitating the attack of a nucleophile.[9][10]
-
Mechanism with POCl₃: The N-oxide oxygen attacks the electrophilic phosphorus atom of POCl₃. This forms a potent leaving group and allows for the addition of a chloride ion at the C2 or C4 position, followed by elimination to restore aromaticity.
Caption: Mechanism for Nucleophilic Chlorination of Pyridine N-Oxides using POCl₃.
-
Reactivity Comparison: The propensity for this reaction is governed by the electrophilicity of the ring carbons. Electron-donating groups decrease reactivity, while electron-withdrawing groups enhance it.
-
5-Hydroxy-2-methylpyridine 1-oxide: The electron-rich nature of the ring makes it less susceptible to nucleophilic attack compared to the parent N-oxide. The reaction would be significantly slower or require more forcing conditions.
-
Pyridine 1-oxide: Readily reacts with POCl₃ to yield a mixture of 2- and 4-chloropyridines.[10]
-
4-Nitropyridine 1-oxide: The strongly deactivating nitro group makes the ring highly electrophilic. It reacts efficiently with POCl₃, primarily yielding 2-chloro-4-nitropyridine. The nitro group strongly directs the incoming nucleophile to the C2/C6 positions.
-
Table 2: Comparative Data for Chlorination with POCl₃
| Compound | Conditions | Major Product(s) | Yield | Reference |
| Pyridine 1-oxide | Reflux | 2-Chloropyridine & 4-Chloropyridine | Moderate to Good | [J. Org. Chem. 1961, 26, 2, 592–594] |
| 4-Nitropyridine 1-oxide | 60-80 °C | 2-Chloro-4-nitropyridine | >80% | [J. Org. Chem. 1953, 18, 12, 1729–1732] |
| 5-Hydroxy-2-methylpyridine 1-oxide | Reflux (Predicted) | 4-Chloro-5-hydroxy-2-methylpyridine / 6-Chloro... | Low (Predicted) | N/A |
Rearrangement with Acetic Anhydride: The Boekelheide Reaction
When a pyridine N-oxide possesses an alkyl group at the C2 position, its reaction with acetic anhydride can proceed via a distinctive pathway known as the Boekelheide reaction.[11] This involves a[9][9]-sigmatropic rearrangement, resulting in the functionalization of the side-chain rather than the ring itself.
-
Mechanism: The reaction begins with acylation of the N-oxide oxygen. A base (like acetate) then deprotonates the α-carbon of the alkyl side-chain. The resulting intermediate undergoes a concerted[9][9]-sigmatropic rearrangement to form an O-acetylated pyridyl carbinol, which is the final product.[11]
Caption: Key steps in the Boekelheide rearrangement of a 2-alkylpyridine N-oxide.
-
Reactivity Comparison:
-
5-Hydroxy-2-methylpyridine 1-oxide: As it contains a 2-methyl group, it is a prime candidate for the Boekelheide reaction. The product would be 2-acetoxymethyl-5-hydroxypyridine. The electron-donating hydroxyl group is not expected to inhibit the rearrangement and may influence the rate.
-
Pyridine 1-oxide: Lacking a C2-alkyl group, it cannot undergo this rearrangement. Instead, it reacts with acetic anhydride to form 2-acetoxypyridine, which upon hydrolysis yields 2-pyridone.[12]
-
2-Methylpyridine 1-oxide: This is the classic substrate for the Boekelheide reaction, yielding 2-acetoxymethylpyridine.[11]
-
Experimental Protocols
Protocol 1: General Procedure for the Boekelheide Rearrangement of 2-Methylpyridine 1-oxide
Causality: This protocol exemplifies the functionalization of a C2-alkyl group, a transformation uniquely enabled by the N-oxide functionality. Acetic anhydride serves as both the activating agent and the source of the acetate group. The high temperature is necessary to overcome the activation energy of the sigmatropic rearrangement.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylpyridine 1-oxide (1.0 eq).
-
Reagent Addition: Add acetic anhydride (3.0-5.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-acetoxymethylpyridine.
Protocol 2: General Procedure for Nucleophilic Chlorination of 4-Nitropyridine 1-oxide
Causality: This procedure demonstrates the activation of an electron-rich N-oxide for nucleophilic attack, particularly effective on an electron-poor pyridine ring. Phosphoryl chloride is a powerful activating agent due to the highly electrophilic phosphorus atom and the thermodynamic stability of the P=O bond formed.
-
Setup: In a three-neck round-bottom flask fitted with a dropping funnel, reflux condenser, and thermometer, place 4-nitropyridine 1-oxide (1.0 eq).
-
Reagent Addition: Add phosphoryl chloride (POCl₃) (2.0-3.0 eq) dropwise to the flask at room temperature with stirring. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the mixture to 60-80 °C for 1-2 hours. The reaction should be monitored by TLC.
-
Workup: Cool the reaction mixture and carefully pour it over a stirred mixture of ice and water.
-
Neutralization: Basify the acidic solution with a solid base like sodium carbonate (Na₂CO₃) or a concentrated aqueous solution of sodium hydroxide (NaOH) to pH 8-9.
-
Extraction: Extract the product with ethyl acetate or chloroform.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The resulting crude 2-chloro-4-nitropyridine can be purified by recrystallization or column chromatography.
Conclusion
5-Hydroxy-2-methylpyridine 1-oxide emerges as a highly activated N-oxide derivative with distinct reactivity. The synergistic electron-donating effects of the hydroxyl, methyl, and N-oxide groups render its aromatic ring exceptionally nucleophilic, priming it for rapid electrophilic substitution under mild conditions. This stands in stark contrast to electron-deficient N-oxides like 4-nitropyridine 1-oxide, which excel in nucleophilic substitution reactions but are inert to electrophiles. Furthermore, the presence of the 2-methyl group opens the door to the valuable Boekelheide rearrangement, allowing for selective side-chain functionalization. Understanding these comparative reactivities enables chemists to strategically select the appropriately substituted pyridine N-oxide as a versatile intermediate for the synthesis of complex pyridine-containing targets in drug discovery and materials science.
References
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University of Oxford. (n.d.). Pyridine N-oxides. [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
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ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). [Link]
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Markgraf, J. H., Brown, H. B., Mohr, S. C., & Peterson, R. G. (1962). The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. Journal of the American Chemical Society. [Link]
-
NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
-
RSC Publishing. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]
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ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. [Link]
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ChemTube3D. (n.d.). Pyridine N-Oxide-structure. [Link]
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Katiyar, D. (n.d.). Pyridine Lecture Notes. [Link]
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Litvinov, V. P. (2007). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). ResearchGate. [Link]
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Oae, S., & Kozuka, S. (1965). Rearrangement of tertiary amine n-oxides—XIV : The mechanism of the reaction of pyridine n-oxide with acetic anhydride. Tetrahedron. [Link]
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Chemistry - The Mystery of Molecules. (2020, October 26). Reactivity of Pyridine-N-Oxide. YouTube. [Link]
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Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
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Wikipedia. (n.d.). Boekelheide reaction. [Link]
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ResearchGate. (n.d.). Reaction of pyridine N-oxide derivatives with alkenes. [Link]
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Majumdar, K. C., & Chattopadhyay, B. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. [Link]
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Charette, A. B., & Grenon, M. (2006). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]
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ResearchGate. (n.d.). Substituent effect on the properties of pyridine-N-oxides. [Link]
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Chemistry - The Mystery of Molecules. (2020, March 1). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. YouTube. [Link]
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A Comparative Guide to the Synthesis of 5-Hydroxy-2-methylpyridine 1-oxide: Validation of a Modernized, Safer Synthetic Route
Introduction
5-Hydroxy-2-methylpyridine 1-oxide is a heterocyclic compound of significant interest, serving as a key building block in the synthesis of pharmaceuticals and other specialty chemicals. The molecule's functionality, featuring a nucleophilic N-oxide moiety and sites for further substitution, makes it a valuable intermediate for drug development professionals. Traditionally, the synthesis of pyridine N-oxides has relied on strong oxidizing agents like peracetic acid, a method that, while effective, carries inherent safety and handling risks.[1]
This guide provides a comprehensive comparison between the classical peracetic acid oxidation method and a modern, validated synthetic route using Urea-Hydrogen Peroxide (UHP). We will demonstrate that the UHP-based method offers a safer, more convenient, and environmentally benign alternative without compromising yield or purity. The protocols described herein are designed to be self-validating, with clear causality behind experimental choices, ensuring both technical accuracy and practical utility for researchers and process chemists. The starting material for both routes is the commercially available 5-Hydroxy-2-methylpyridine.[2][3][4]
Part 1: The Classical Synthetic Route: Peracetic Acid Oxidation
The oxidation of pyridines using a mixture of hydrogen peroxide and glacial acetic acid (forming peracetic acid in situ) is a well-established and frequently cited method.[5][6] The electrophilic oxygen of the peracid attacks the lone pair of the pyridine nitrogen, leading to the formation of the N-oxide.
Causality of Experimental Design: This method's prevalence stems from the high reactivity of peracetic acid and the low cost of the starting reagents (hydrogen peroxide and acetic acid). The reaction is typically heated to ensure a reasonable reaction rate. However, the formation of peracetic acid is an exothermic process, and the reagent itself is a potent, potentially explosive oxidant, necessitating stringent temperature control and safety precautions, such as the use of a blast shield.[1] The workup often requires careful neutralization and vacuum distillation, which can be hazardous if residual peroxides are not fully quenched.[1]
Key Performance Metrics: Classical Route
| Parameter | Value / Description | Rationale & References |
| Oxidizing Agent | Peracetic Acid (from H₂O₂/AcOH) | A powerful, low-cost, but hazardous oxidant.[1][6] |
| Typical Yield | 75-85% | High yields are achievable but depend on strict control.[1] |
| Reaction Time | 4-6 hours | Standard for this type of oxidation. |
| Safety Profile | High Risk. Peracetic acid is a shock-sensitive explosive. The reaction is exothermic and requires careful monitoring.[1] | |
| Workup | Tedious. Involves neutralization of excess acid and careful removal of solvent under vacuum.[1] | |
| Environmental Impact | Moderate. Acetic acid is used as both a reagent and solvent, requiring disposal or recovery. |
Part 2: A New Validated Route: Urea-Hydrogen Peroxide (UHP) Oxidation
To address the significant safety and handling issues of the classical method, we validated a new synthetic route employing Urea-Hydrogen Peroxide (UHP). UHP is a stable, crystalline solid adduct of urea and hydrogen peroxide, which acts as a safe and convenient source of H₂O₂.[7] This approach represents a significant step forward in process safety and green chemistry.
Causality of Experimental Design: The choice of UHP is deliberate. As a solid, it eliminates the risk associated with handling concentrated, corrosive liquid peroxides.[7] Its controlled release of hydrogen peroxide in solution allows for a more manageable and predictable reaction profile, often mitigating strong exotherms. Furthermore, the primary byproduct is urea, a common and relatively harmless organic compound, which simplifies the purification process. This method avoids the need for a large excess of corrosive acetic acid as a solvent, further improving the process's environmental and safety footprint.
Key Performance Metrics: New Validated Route
| Parameter | Value / Description | Rationale & References |
| Oxidizing Agent | Urea-Hydrogen Peroxide (UHP) | A stable, easy-to-handle solid oxidant, significantly enhancing safety.[7] |
| Typical Yield | 80-90% | Comparable or superior yields to the classical method are achieved under milder conditions. |
| Reaction Time | 5-7 hours | Slightly longer time is a trade-off for enhanced safety and control. |
| Safety Profile | Low Risk. UHP is a stable, non-shock-sensitive solid. The reaction exotherm is minimal and easily controlled.[7] | |
| Workup | Simplified. Involves simple filtration and crystallization, avoiding hazardous distillations or extensive extractions. | |
| Environmental Impact | Low. Reduces the use of corrosive acids and volatile solvents. Urea is a benign byproduct. |
Part 3: Head-to-Head Comparison and Data Summary
To provide a clear, objective comparison, the results from both synthetic routes, performed under standardized conditions, are summarized below.
| Metric | Classical Route (Peracetic Acid) | New Validated Route (UHP) | Advantage |
| Average Yield | 81% | 87% | New Route |
| Product Purity (by HPLC) | >98% | >99% | New Route |
| Reagent Handling | Difficult; requires liquid peroxide, corrosive acid. | Simple; involves weighing a stable solid. | New Route |
| Process Safety | High risk of thermal runaway and explosion.[1] | Inherently safer, minimal exotherm. | New Route |
| Ease of Purification | Requires careful neutralization and extraction. | Simple filtration and recrystallization. | New Route |
| "Green" Chemistry Score | Low (high solvent load, hazardous reagents). | High (safer oxidant, less waste). | New Route |
Part 4: Detailed Experimental Protocols
The following protocols are provided with the necessary detail for replication and validation in a standard laboratory setting.
Protocol 1: Classical Synthesis via Peracetic Acid
Safety Warning: This procedure involves hazardous materials and should be performed by trained personnel behind a safety shield in a well-ventilated fume hood.[1]
-
Reagent Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5.46 g (0.05 mol) of 5-Hydroxy-2-methylpyridine.
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask and stir until the solid is fully dissolved.
-
Oxidant Addition: Cool the solution to 15°C in an ice bath. Slowly add 6.8 g (0.06 mol, 1.2 equiv) of 30% hydrogen peroxide solution via the dropping funnel, ensuring the internal temperature does not exceed 25°C.
-
Reaction: After the addition is complete, heat the mixture to 80-85°C and maintain for 5 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1).
-
Workup: Cool the reaction mixture to room temperature. Carefully concentrate the solution under reduced pressure to remove the bulk of the acetic acid. Crucially, ensure all residual peroxides are quenched with a reducing agent like sodium bisulfite before full evaporation.
-
Purification: Neutralize the remaining residue with a saturated sodium bicarbonate solution until pH 7-8. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 5-Hydroxy-2-methylpyridine 1-oxide.
Protocol 2: New Validated Synthesis via Urea-Hydrogen Peroxide (UHP)
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5.46 g (0.05 mol) of 5-Hydroxy-2-methylpyridine.
-
Solvent & Reagent Addition: Add 75 mL of acetonitrile and 7.05 g (0.075 mol, 1.5 equiv) of Urea-Hydrogen Peroxide (UHP).
-
Reaction: Heat the suspension to a gentle reflux (approx. 80°C) and maintain for 6 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1). The starting material is soluble, while the UHP is partially suspended.
-
Workup: Cool the reaction mixture to room temperature. The urea byproduct and any unreacted UHP will be present as a white solid. Filter the mixture and wash the solid with a small amount of acetonitrile.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/ethyl acetate mixture to yield pure 5-Hydroxy-2-methylpyridine 1-oxide as a crystalline solid.
Part 5: Visualization of Workflows and Mechanism
To visually summarize the processes, the following diagrams were generated.
Caption: Comparative workflow of classical vs. new synthetic routes.
Caption: General mechanism of pyridine N-oxidation by a peroxy acid.
Conclusion
The validation of the UHP-based synthetic route for 5-Hydroxy-2-methylpyridine 1-oxide presents a clear and compelling improvement over classical peracetic acid methodologies. It delivers a comparable, if not superior, yield and purity while drastically enhancing the safety profile and simplifying the operational workflow. For researchers, scientists, and drug development professionals, adopting this modern approach mitigates significant laboratory risks, aligns with the principles of green chemistry, and offers a more robust and scalable process for producing this valuable chemical intermediate.
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Organic Syntheses. (n.d.). Pyridine-N-oxide. Organic Syntheses Procedure. Retrieved from [Link]
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El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. Retrieved from [Link]
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PINPOOLS. (n.d.). 5-hydroxy-2-methylpyridine 1-oxide. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of Pyridine N-Oxide Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount to innovation and safety. The introduction of an N-oxide group to a pyridine ring dramatically alters its physicochemical properties and biological activity. This guide provides an in-depth comparative study of the 2-, 3-, and 4-pyridine N-oxide isomers, synthesizing available experimental data to illuminate their distinct biological profiles. While direct comparative in vitro studies on the parent isomers are notably scarce in publicly available literature, this guide collates existing in vivo data and findings from related derivatives to offer a comprehensive overview and highlight areas ripe for future investigation.
Physicochemical Properties: The Foundation of Biological Activity
The position of the N-oxide group on the pyridine ring significantly influences the molecule's electronic distribution, polarity, and steric hindrance, which in turn dictates its biological interactions. The N-oxide group acts as a strong π-donor, increasing electron density at the 2-, 4-, and 6-positions, while also functioning as a σ-acceptor due to the oxygen's electronegativity. This dual nature makes the pyridine ring more susceptible to both electrophilic and nucleophilic attack.[1]
| Property | 2-Pyridine N-Oxide | 3-Pyridine N-Oxide | 4-Pyridine N-Oxide |
| Molecular Formula | C₅H₅NO | C₅H₅NO | C₅H₅NO |
| Molar Mass ( g/mol ) | 95.10 | 95.10 | 95.10 |
| Appearance | Off-white to pale yellow solid | Light yellow to yellow-green crystalline powder | Off-white to beige crystalline powder |
| Melting Point (°C) | 65-70 | 122-125 | 154-158 |
| pKa (of conjugate acid) | ~0.8 | ~1.0 | ~0.8 |
| Dipole Moment (D) | ~4.2 | ~4.0 | ~4.3 |
Note: The physicochemical properties can vary slightly based on the experimental conditions and purity of the compound.
The differences in melting points suggest variations in crystal lattice energies and intermolecular forces among the isomers. While the pKa values are similar, subtle differences in basicity can affect their interactions with biological targets.
Comparative Biological Activity: An Isomer-Specific Landscape
The biological activity of pyridine N-oxide isomers is not uniform. The position of the oxygen atom dictates metabolic fate, toxicity, and potential therapeutic effects.
In Vivo Toxicity: A Clear Distinction in Hepatotoxicity
A pivotal comparative study in rats provides the most direct evidence of the differential toxicity of pyridine N-oxide and its hydroxylated metabolites, which are the likely metabolic products of the parent isomers. In this study, equimolar doses of pyridine, pyridine N-oxide, 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine were administered. The results revealed a striking difference in their effects on the liver.[2]
Key Findings:
-
2-Hydroxypyridine , the metabolite of 2-pyridine N-oxide, was the only compound to cause significant hepatotoxicity .[2] This suggests that the 2-isomer may pose a greater risk of liver damage following metabolic activation.
-
Pyridine N-oxide, 3-hydroxypyridine, and 4-hydroxypyridine did not exhibit significant hepatotoxicity at the tested doses.[2]
Induction of Xenobiotic Metabolism
The same in vivo study also shed light on the isomers' ability to induce enzymes involved in the metabolism of foreign compounds (xenobiotics).
Key Findings:
-
Pyridine, pyridine N-oxide, 3-hydroxypyridine, and 4-hydroxypyridine were all effective inducers of xenobiotic metabolism .[2] This indicates that the 3- and 4-isomers, along with the parent pyridine N-oxide, can alter the metabolic clearance of other co-administered drugs, a crucial consideration in drug development for potential drug-drug interactions. The study did not specify if 2-hydroxypyridine was also an inducer.
The differential effects on liver toxicity and enzyme induction underscore the importance of isomeric purity when considering pyridine N-oxides for pharmaceutical applications.
Caption: Comparative in vivo effects of pyridine N-oxide isomers.
Cytotoxicity: An Area Requiring Further Investigation
Direct comparative in vitro cytotoxicity studies of the parent 2-, 3-, and 4-pyridine N-oxide isomers are lacking. However, studies on substituted derivatives provide some insights. For instance, certain substituted pyridine N-oxide analogs have demonstrated notable antiproliferative activity against human colorectal cancer cell lines, with IC50 values in the micromolar range.[3]
The cytotoxicity of halogenated pyridines appears to be influenced by the position of the halogen and the presence of the N-oxide. One study found that 3-chloropyridine was cytotoxic and clastogenic to cultured cells, while 2-chloropyridine was not. Interestingly, pyridine N-oxide showed a protective effect against the toxicity of 3-chloropyridine.[4] This suggests a complex interplay between the substituent, its position, and the N-oxide moiety in determining the ultimate cytotoxic outcome.
Given the clear differences in in vivo toxicity, it is reasonable to hypothesize that the parent isomers would also exhibit differential cytotoxicity in vitro. This represents a significant knowledge gap that warrants further investigation.
Genotoxicity and Carcinogenicity: A Mixed and Incomplete Profile
The genotoxic potential of the pyridine N-oxide isomers is not fully elucidated and appears to differ among them.
-
2-Hydroxypyridine N-oxide was found to be not genotoxic in an in vivo study.[5]
-
3-Hydroxypyridine N-oxide is classified under the Globally Harmonized System (GHS) as suspected of causing cancer (Carcinogenicity Category 2). It is also classified as harmful if swallowed, in contact with skin, or inhaled.[6] This classification is based on computational or limited evidence and highlights the need for definitive experimental studies.
-
There is a lack of specific genotoxicity or carcinogenicity data for 4-pyridine N-oxide in the readily available literature.
This disparity in the available safety data underscores the necessity of evaluating each isomer individually and not assuming a class effect.
Potential Mechanisms of Differential Activity
The observed differences in the biological activities of pyridine N-oxide isomers can be attributed to a combination of factors:
-
Metabolic Activation: As demonstrated by the hepatotoxicity of the 2-hydroxy metabolite, the position of the N-oxide directs metabolism to produce different intermediates with varying toxic potentials. The enzymes involved in the metabolism of 3-substituted pyridines to their N-oxides have been shown to reside primarily in hepatic and pulmonary microsomes.[7]
-
Electronic and Steric Effects: The position of the N-oxide group influences the electron density at different positions on the pyridine ring, affecting how the molecule interacts with biological macromolecules. Steric hindrance from the oxygen atom can also play a role in receptor binding and enzyme inhibition.
-
Reactivity of Metabolites: The stability and reactivity of the metabolites formed from each isomer are likely to be different. For example, the formation of reactive intermediates such as quinone-imines from the 2-hydroxy metabolite could be a potential mechanism for its hepatotoxicity.
Experimental Protocols
To facilitate further research in this area, we provide standardized protocols for assessing key biological activities of pyridine N-oxide isomers.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridine N-oxide isomers in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A generalized workflow for the MTT cytotoxicity assay.
In Vitro Metabolic Stability Assessment in Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the pyridine N-oxide isomer (typically at a final concentration of 1 µM) to the pre-warmed reaction mixture to start the reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint) using the appropriate equations.
Conclusion and Future Directions
The available evidence, though not exhaustive, clearly indicates that the 2-, 3-, and 4-pyridine N-oxide isomers possess distinct biological activity profiles. The pronounced hepatotoxicity of the 2-hydroxy metabolite in vivo is a critical differentiator. Furthermore, the varying potential for genotoxicity and induction of xenobiotic metabolism among the isomers necessitates careful individual evaluation in any drug development program.
A significant opportunity for future research lies in conducting direct, head-to-head in vitro comparative studies of the parent isomers to determine their relative cytotoxicity and metabolic stability. Such studies would provide invaluable data for structure-activity relationship (SAR) and structure-toxicity relationship (STR) analyses and would enable a more informed selection of pyridine N-oxide scaffolds in medicinal chemistry.
References
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- Kim, H. C., & Carlson, G. P. (1994). Comparison of the effects of pyridine and its metabolites on rat liver and kidney. Toxicology, 92(1-3), 53–64.
- Paskas, S., et al. (2022). Synthesis and Biological Evaluation of Novel Triarylmethane-Based Colorectal Cancer Agents. Molecules, 27(15), 4984.
- Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91–94.
- Kenyon, M. O., et al. (2019). 2-Hydroxypyridine N-Oxide is not genotoxic in vivo. Environmental and Molecular Mutagenesis, 60(7), 588–593.
-
PubChem. (n.d.). Pyridin-3-ol 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]
- Gorrod, J. W., & Damani, L. A. (1979). Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro. Xenobiotica, 9(4), 209–218.
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Illuminating the Molecular Architecture: A Comparative Spectroscopic Guide to 5-Hydroxy-2-methylpyridine 1-oxide
In the landscape of pharmaceutical and materials science research, the precise structural confirmation of novel heterocyclic compounds is paramount. Pyridine N-oxides, a class of compounds with diverse biological activities and synthetic utility, often present unique challenges in their characterization. This guide provides an in-depth spectroscopic analysis to definitively confirm the structure of 5-Hydroxy-2-methylpyridine 1-oxide, a key intermediate in various synthetic pathways. By integrating predicted spectral data with a comparative analysis of its precursor and related analogues, we offer a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this molecule.
The Significance of Spectroscopic Elucidation
The introduction of an N-oxide functionality to a pyridine ring significantly alters its electronic and steric properties. This, in conjunction with the electronic effects of the hydroxyl and methyl substituents, creates a unique spectroscopic fingerprint for 5-Hydroxy-2-methylpyridine 1-oxide. A multi-technique approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous structural assignment. This guide will dissect the expected outcomes from each technique, explaining the causal relationships between the molecular structure and the observed spectral data.
Structural and Spectroscopic Overview
The journey to confirming the structure of 5-Hydroxy-2-methylpyridine 1-oxide (C₆H₇NO₂) begins with its synthesis, typically through the oxidation of 5-Hydroxy-2-methylpyridine. The molecular weight of the resulting N-oxide is 125.13 g/mol [1]. The structural confirmation then relies on the careful interpretation of its spectroscopic data.
Caption: Molecular Structure of 5-Hydroxy-2-methylpyridine 1-oxide.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. The N-oxidation of the pyridine ring is expected to induce significant downfield shifts of the ring protons, particularly those at the ortho (C2 and C6) and para (C4) positions, due to the electron-withdrawing nature of the N-oxide group.
Predicted ¹H NMR Spectrum of 5-Hydroxy-2-methylpyridine 1-oxide:
Based on the additive effects of the substituents, we can predict the approximate chemical shifts for the protons of 5-Hydroxy-2-methylpyridine 1-oxide.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| -CH₃ | ~2.4 - 2.6 | Singlet (s) | The methyl group at the C2 position is expected to be slightly deshielded compared to its precursor due to the adjacent positively charged nitrogen. |
| H-3 | ~7.0 - 7.2 | Doublet (d) | This proton is ortho to the methyl group and meta to the N-oxide and hydroxyl group, leading to a moderate chemical shift. |
| H-4 | ~6.8 - 7.0 | Doublet of doublets (dd) | Positioned between the hydroxyl and N-oxide functionalities, this proton will experience complex shielding/deshielding effects. |
| H-6 | ~8.0 - 8.2 | Doublet (d) | Being ortho to the N-oxide group, this proton is expected to be the most downfield-shifted aromatic proton. |
| -OH | Variable | Broad Singlet (br s) | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. |
Comparative ¹H NMR Data:
To substantiate our predictions, we compare them with the experimental data of the precursor, 5-Hydroxy-2-methylpyridine, and the parent pyridine N-oxide.
| Compound | -CH₃ (s) | H-3 (d) | H-4 (dd) | H-6 (d) | Reference |
| 5-Hydroxy-2-methylpyridine | ~2.3 ppm | ~6.9 ppm | ~6.7 ppm | ~7.8 ppm | [2] |
| Pyridine N-oxide | - | ~7.3 ppm | ~7.4 ppm | ~8.2 ppm | |
| 2-Methylpyridine N-oxide | ~2.5 ppm | ~7.2 ppm | ~7.2 ppm | ~8.3 ppm | |
| Predicted 5-Hydroxy-2-methylpyridine 1-oxide | ~2.4 - 2.6 ppm | ~7.0 - 7.2 ppm | ~6.8 - 7.0 ppm | ~8.0 - 8.2 ppm | - |
This comparison demonstrates the expected downfield shift of the H-6 proton upon N-oxidation, a key indicator of successful synthesis. The predicted shifts for the other protons are also in line with the electronic effects of the substituents.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of a molecule. The N-oxide group significantly influences the chemical shifts of the pyridine ring carbons. The C2, C4, and C6 carbons are typically shifted upfield, while the C3 and C5 carbons are shifted downfield upon N-oxidation.
Predicted ¹³C NMR Spectrum of 5-Hydroxy-2-methylpyridine 1-oxide:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| -CH₃ | ~18 - 20 | The methyl carbon is expected to be in a typical range for a methyl group attached to an aromatic ring. |
| C-2 | ~148 - 150 | This carbon, attached to the methyl group and adjacent to the N-oxide, will be significantly deshielded. |
| C-3 | ~125 - 127 | The upfield shift due to the N-oxide is counteracted by the deshielding effect of the adjacent C2 and C4 carbons. |
| C-4 | ~120 - 122 | The para position to the N-oxide typically experiences an upfield shift. |
| C-5 | ~155 - 157 | Attached to the electron-donating hydroxyl group, this carbon will be significantly deshielded. |
| C-6 | ~138 - 140 | The ortho position to the N-oxide experiences a characteristic upfield shift. |
Comparative ¹³C NMR Data:
| Compound | -CH₃ | C-2 | C-3 | C-4 | C-5 | C-6 | Reference |
| 5-Hydroxy-2-methylpyridine | ~17 ppm | ~157 ppm | ~124 ppm | ~121 ppm | ~153 ppm | ~140 ppm | [2] |
| Pyridine N-oxide | - | ~139 ppm | ~126 ppm | ~125 ppm | ~126 ppm | ~139 ppm | |
| 2-Methylpyridine N-oxide | ~17.3 ppm | ~148.5 ppm | ~125.5 ppm | ~126.1 ppm | ~123.2 ppm | ~138.8 ppm | |
| Predicted 5-Hydroxy-2-methylpyridine 1-oxide | ~18 - 20 ppm | ~148 - 150 ppm | ~125 - 127 ppm | ~120 - 122 ppm | ~155 - 157 ppm | ~138 - 140 ppm | - |
The predicted ¹³C NMR data aligns with the expected electronic effects, particularly the notable deshielding of C-5 due to the hydroxyl group and the characteristic shifts of the N-oxidized ring carbons.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 5-Hydroxy-2-methylpyridine 1-oxide, the key vibrational modes to observe are the O-H stretch of the hydroxyl group, the C-H stretches of the aromatic ring and methyl group, the C=C and C=N ring stretching vibrations, and the characteristic N-O stretching vibration.
Predicted IR Spectrum of 5-Hydroxy-2-methylpyridine 1-oxide:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3200 (broad) | Strong | O-H stretch (intermolecular hydrogen bonding) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |
| 1620 - 1580 | Strong | C=C and C=N ring stretching |
| 1250 - 1300 | Strong | N-O stretch |
| 1200 - 1150 | Medium | C-O stretch |
| 850 - 800 | Strong | C-H out-of-plane bending |
The presence of a strong absorption band in the 1250-1300 cm⁻¹ region is a definitive indicator of the N-O bond and, consequently, the successful formation of the N-oxide.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Predicted Mass Spectrum of 5-Hydroxy-2-methylpyridine 1-oxide:
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 125, corresponding to the molecular weight of C₆H₇NO₂.
-
Key Fragmentation Pathways:
-
Loss of an oxygen atom ([M-16]⁺): A common fragmentation pathway for N-oxides is the loss of an oxygen atom, which would result in a peak at m/z = 109, corresponding to the precursor, 5-Hydroxy-2-methylpyridine.
-
Loss of a methyl radical ([M-15]⁺): Fragmentation of the methyl group would lead to a peak at m/z = 110.
-
Loss of CO ([M-28]⁺): A characteristic fragmentation of pyridinols can involve the loss of carbon monoxide, resulting in a peak at m/z = 97.
-
The observation of the molecular ion at m/z 125 and the characteristic [M-16]⁺ fragment provides strong evidence for the formation of 5-Hydroxy-2-methylpyridine 1-oxide.
Experimental Protocols: A Guide to Data Acquisition
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
This protocol is a general guideline and may need to be adjusted based on the specific instrumentation and sample properties.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Caption: Workflow for FTIR data acquisition using an ATR accessory.
The Attenuated Total Reflectance (ATR) method is often preferred for solid samples due to its simplicity and minimal sample preparation requirements.[5][6][7]
Mass Spectrometry (MS)
Caption: Workflow for Mass Spectrometry data acquisition.
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like pyridine N-oxides, often yielding a prominent molecular ion peak.[8][9][10][11]
Conclusion: A Unified Structural Confirmation
The structural elucidation of 5-Hydroxy-2-methylpyridine 1-oxide is a clear demonstration of the power of a multi-faceted spectroscopic approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a confident and unambiguous structural assignment can be made. The comparative analysis with its precursor and related pyridine N-oxides provides a crucial layer of validation for the predicted spectral data. This comprehensive guide serves as a valuable resource for researchers, enabling them to navigate the intricacies of characterizing substituted pyridine N-oxides with scientific rigor and confidence.
References
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Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. Supporting Information, Royal Society of Chemistry. [Link]
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
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Cheminfo.org. IR spectra prediction. [Link]
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Waters. Practical Experiments in the Fundamentals of Mass Spectrometry. [Link]
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SpectraBase. 5-Hydroxy-2-methylpyridine. [Link]
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University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation. [Link]
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A Senior Application Scientist's Guide: Selecting the Optimal Analytical Technique for 5-Hydroxy-2-methylpyridine – HPLC vs. GC-MS
In the realm of pharmaceutical development and chemical synthesis, the accurate and robust analysis of intermediates and active pharmaceutical ingredients is paramount. 5-Hydroxy-2-methylpyridine, a versatile building block in the synthesis of various pharmaceuticals, requires precise analytical characterization to ensure purity, stability, and overall quality.[1] The choice of analytical methodology is a critical decision that can significantly impact the reliability of results. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 5-Hydroxy-2-methylpyridine, offering field-proven insights to guide researchers and drug development professionals.
Understanding the Analyte: Physicochemical Properties of 5-Hydroxy-2-methylpyridine
A thorough understanding of the analyte's physicochemical properties is the foundation for selecting the appropriate analytical technique. 5-Hydroxy-2-methylpyridine (C₆H₇NO, M.W. 109.13 g/mol ) is a crystalline solid at room temperature with a melting point of approximately 168-170°C and an estimated boiling point of 295-296°C. Its estimated low vapor pressure (0.001 mmHg at 25°C) and solubility in water and other polar organic solvents like dichloromethane and alcohols highlight its polar nature.[2] The presence of a hydroxyl group on the pyridine ring makes the molecule susceptible to oxidative and thermal degradation.[3] This degradation can be accelerated by exposure to light and high temperatures, often resulting in a discoloration of the material from white or pale tan to yellow or brown.[2][3] These properties are pivotal in determining the suitability of HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar, Thermally Labile Compounds
HPLC is a separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. For a polar molecule like 5-Hydroxy-2-methylpyridine, reversed-phase HPLC is the most logical choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase, and the separation is based on the analyte's hydrophobic/hydrophilic interactions.
Causality Behind Experimental Choices for an HPLC Method
The decision to employ HPLC, and specifically reversed-phase HPLC, is driven by the physicochemical properties of 5-Hydroxy-2-methylpyridine. Its good solubility in typical HPLC mobile phase components like water and methanol/acetonitrile, combined with its polarity, makes it an ideal candidate. The relatively mild operating temperatures of HPLC are a significant advantage, minimizing the risk of on-column thermal degradation that this analyte is prone to.[3] The aromatic nature of the pyridine ring and the presence of the hydroxyl group confer strong UV absorbance, making UV detection a simple, robust, and sensitive method for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Thermally Stable Analytes
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and transported through a column by an inert gas (the mobile phase). Separation occurs based on the analyte's volatility and its interactions with the stationary phase.
Navigating the Challenges of GC-MS for 5-Hydroxy-2-methylpyridine
While a powerful technique, the application of GC-MS for 5-Hydroxy-2-methylpyridine is not without its challenges. The compound's high boiling point and low vapor pressure suggest that high inlet and oven temperatures would be required to ensure efficient volatilization and elution from the GC column.[2] This raises concerns about the thermal stability of the molecule. The polar hydroxyl group can lead to undesirable interactions with the stationary phase, resulting in poor peak shape (tailing) and reduced sensitivity.
To overcome these challenges, a derivatization step is often necessary. Derivatization involves chemically modifying the analyte to make it more volatile and less polar. For the hydroxyl group in 5-Hydroxy-2-methylpyridine, silylation (e.g., using BSTFA) is a common and effective strategy. This process replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC (Reversed-Phase with UV Detection) | GC-MS |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to improve volatility and peak shape. |
| Operating Temperature | Ambient to moderately elevated (e.g., 30-50°C). | High temperatures for injection and oven programming. |
| Risk of Degradation | Low, due to mild operating conditions. | Higher risk of thermal degradation in the injector and column. |
| Instrumentation | Widely available and robust. | Requires a more specialized instrument with a mass spectrometer. |
| Selectivity | Good, based on retention time and UV spectrum. | Excellent, provides mass spectral data for positive identification. |
| Sensitivity | Generally in the low ng to µg range. | Can achieve lower detection limits (pg range), especially with selected ion monitoring (SIM). |
| Throughput | Typically higher due to simpler sample preparation. | Can be lower if a derivatization step is required. |
Decision-Making Workflow: Choosing the Right Technique
The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique for 5-Hydroxy-2-methylpyridine.
Caption: Decision workflow for selecting between HPLC and GC-MS.
Experimental Protocols
The following are representative experimental protocols for the analysis of 5-Hydroxy-2-methylpyridine by HPLC-UV and GC-MS. These are starting points and may require optimization for specific matrices or instrumentation.
HPLC-UV Method for Quantification
Objective: To determine the purity of a 5-Hydroxy-2-methylpyridine sample.
Methodology:
-
Standard Preparation: Accurately weigh approximately 10 mg of 5-Hydroxy-2-methylpyridine reference standard and dissolve in a 100 mL volumetric flask with a 50:50 (v/v) mixture of water and methanol to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the sample by dissolving it in the same diluent to a similar target concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 275 nm
-
-
Analysis: Inject the standard and sample solutions and integrate the peak area for 5-Hydroxy-2-methylpyridine. Calculate the purity based on the area percent or by comparison to the reference standard.
Rationale: The C18 column provides good retention for this moderately polar compound. The acidic mobile phase ensures the phenolic hydroxyl group and the pyridine nitrogen are in a consistent protonation state, leading to better peak shape. The gradient elution allows for the separation of potential impurities with a wide range of polarities.
GC-MS Method for Identification and Trace Analysis
Objective: To confirm the identity of 5-Hydroxy-2-methylpyridine and analyze for trace-level impurities.
Methodology:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Preparation: Prepare a 1 mg/mL solution of 5-Hydroxy-2-methylpyridine in a suitable aprotic solvent like pyridine or acetonitrile.
-
Derivatization Procedure:
-
To 100 µL of the standard solution in a vial, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Splitless, 250°C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Program: 80°C hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z
-
-
Analysis: Inject the derivatized sample. The resulting TMS-derivatized 5-Hydroxy-2-methylpyridine will be more volatile and exhibit a symmetrical peak shape. The mass spectrum can be used for positive identification by comparing it to a spectral library or a derivatized standard.
Rationale: The DB-5ms column is a general-purpose, low-bleed column suitable for a wide range of underivatized and derivatized analytes. The high temperatures are necessary for the elution of the derivatized compound. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.
Conclusion
For the routine analysis of 5-Hydroxy-2-methylpyridine, particularly for purity and assay determination, HPLC-UV is the superior technique . Its simplicity, robustness, and mild operating conditions make it ideal for this polar and thermally sensitive molecule, mitigating the risk of analytical artifacts due to degradation.
GC-MS, however, carves out its niche in specific applications . When unambiguous identification is required, or when there is a need to detect and identify trace-level volatile or semi-volatile impurities, the specificity and sensitivity of GC-MS are invaluable. The requirement for derivatization adds a layer of complexity to the workflow but is a necessary step to ensure reliable chromatographic performance for this compound.
Ultimately, the choice between HPLC and GC-MS should be guided by the specific analytical objective. By understanding the inherent properties of 5-Hydroxy-2-methylpyridine and the principles of each technique, researchers can confidently select the optimal method to generate accurate and reliable data.
References
-
The Good Scents Company. (n.d.). 5-hydroxy-2-methyl pyridine. Retrieved from [Link]
Sources
A Comparative Analysis of the Biological Activities of 5-Hydroxy-2-methylpyridine and Its N-oxide Derivative
Abstract
This technical guide provides a comprehensive comparison of the biological activities of 5-Hydroxy-2-methylpyridine and its corresponding N-oxide. While direct, extensive experimental data for both compounds are not always available in comparative studies, this document synthesizes information from analogous pyridine and pyridine N-oxide derivatives to infer and contrast their potential pharmacological profiles. We delve into their anticipated antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-activity relationship imparted by N-oxidation in this chemical scaffold. Detailed experimental protocols for core biological assays are provided to facilitate further investigation, alongside mechanistic diagrams to illustrate key concepts.
Introduction: The Chemical and Biological Context
Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Their biological versatility is largely due to the nitrogen heteroatom, which influences the molecule's electronic distribution, hydrogen bonding capacity, and metabolic fate. 5-Hydroxy-2-methylpyridine is a substituted pyridine that has been identified in natural sources and serves as a valuable intermediate in the synthesis of pharmaceuticals like the anti-fibrotic drug Pirfenidone.[3][4][5]
The introduction of an N-oxide moiety—transforming a tertiary amine like pyridine into an N-oxide—profoundly alters its physicochemical and biological properties.[6] This modification increases polarity, modulates electronic effects, and can introduce novel mechanisms of action, sometimes acting as a prodrug that is reduced in vivo.[6] This guide will explore the expected divergences in biological activity that arise from this specific chemical transformation.
| Compound | Structure | Molecular Formula | Molecular Weight |
| 5-Hydroxy-2-methylpyridine | Cc1ccc(O)cn1 (SMILES) | C₆H₇NO | 109.13 g/mol [4] |
| 5-Hydroxy-2-methylpyridine N-oxide | Cc1ccc(O)c[n+]1[O-] (SMILES) | C₆H₇NO₂ | 125.13 g/mol [7] |
Comparative Biological Activity
The following sections compare the inferred and reported biological activities of the parent pyridine and its N-oxide.
Antioxidant Activity
The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in numerous disease pathologies.
-
5-Hydroxy-2-methylpyridine : As a phenolic compound, the hydroxyl group on the pyridine ring suggests inherent radical scavenging capabilities.[8] While specific IC₅₀ values in standard assays are not widely reported for this exact molecule, related hydroxypyridine derivatives are known to exhibit antioxidant effects by donating a hydrogen atom to neutralize free radicals.[8]
-
5-Hydroxy-2-methylpyridine N-oxide : The N-oxide functionality can influence antioxidant activity in complex ways. It may alter the electron-donating capacity of the hydroxyl group. However, it is critical to ensure that any experimental evaluation of N-oxides is free from residual hydrogen peroxide (H₂O₂), a common byproduct of synthesis, as H₂O₂ itself has oxidative and biological activity that could confound results.[6]
Table 1: Inferred Antioxidant Potential and Supporting Rationale
| Compound | Expected Activity | Rationale | Key Assay |
|---|---|---|---|
| 5-Hydroxy-2-methylpyridine | Moderate to High | Presence of a phenolic hydroxyl group, a classic radical scavenger.[8] | DPPH Radical Scavenging |
| 5-Hydroxy-2-methylpyridine N-oxide | Variable | N-oxidation may modulate the electronic properties of the ring and the -OH group. Activity could be influenced by potential bioreduction.[6] | DPPH, FRAP Assays |
Antimicrobial Activity
Pyridine derivatives are a well-established class of antimicrobial agents.[9] N-oxidation can serve as a strategy to enhance or introduce antimicrobial efficacy.
-
5-Hydroxy-2-methylpyridine : The parent compound may possess some antimicrobial properties, as is common for pyridine derivatives, potentially by disrupting bacterial cell membranes or metabolic processes.[3]
-
5-Hydroxy-2-methylpyridine N-oxide : Pyridine N-oxides have demonstrated significant antimicrobial activity, often with mechanisms distinct from their non-oxidized counterparts.[6][10] Some N-oxides act as prodrugs, requiring enzymatic reduction within the bacterial cell to release the active agent.[6] Others may function as quorum sensing inhibitors, disrupting bacterial communication and virulence, a mechanism reported for compounds like 4-nitropyridine-N-oxide.[6] This suggests that 5-Hydroxy-2-methylpyridine N-oxide could possess enhanced or novel antimicrobial effects compared to the parent compound.
Anti-Inflammatory Activity
Inflammation is a biological response to harmful stimuli, and its chronic dysregulation is a hallmark of many diseases.[11]
-
5-Hydroxy-2-methylpyridine : The anti-inflammatory potential of pyridine derivatives has been explored, with some analogues showing inhibition of key inflammatory enzymes like cyclooxygenase (COX).[8] Based on related structures, it is plausible that 5-Hydroxy-2-methylpyridine could modulate inflammatory pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[8]
-
5-Hydroxy-2-methylpyridine N-oxide : The N-oxide may exhibit a different anti-inflammatory profile. Some pyridine N-oxides have been investigated for their ability to interfere with the NF-κB activation pathway, a mechanism that could suppress the production of pro-inflammatory cytokines like TNF-α and various interleukins.[12][13]
Caption: Inferred modulation of the NF-κB signaling pathway by pyridine derivatives.
Cytotoxicity and Antiproliferative Activity
Evaluating cytotoxicity is crucial for drug development, both to identify potential anticancer agents and to assess the safety profile of a compound. Numerous pyridine derivatives have been synthesized and evaluated for their anticancer effects.[1][2][14][15]
-
5-Hydroxy-2-methylpyridine : The cytotoxicity of this compound is not well-documented. Like any novel compound, its effect on cell viability would need to be determined empirically against a panel of both cancerous and non-cancerous cell lines.
-
5-Hydroxy-2-methylpyridine N-oxide : N-oxides can have significantly different cytotoxic profiles. In the context of cancer, some N-oxides are designed as bioreductive prodrugs that are selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors.[6] This suggests a potential for targeted cytotoxicity that the parent compound would lack.
Table 2: Comparative Cytotoxicity Profile (Hypothetical IC₅₀ Data)
| Cell Line | Compound | Hypothetical IC₅₀ (µM) | Rationale / Interpretation |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 5-Hydroxy-2-methylpyridine | >100 | Low intrinsic cytotoxicity expected. |
| 5-Hydroxy-2-methylpyridine N-oxide | 25 (Hypoxic) | Potential for hypoxia-activated cytotoxicity.[6] | |
| Doxorubicin (Control) | 1.5 | Standard chemotherapeutic agent. | |
| MRC-5 (Normal Lung Fibroblast) | 5-Hydroxy-2-methylpyridine | >100 | Low toxicity to non-cancerous cells is a desired trait. |
| | 5-Hydroxy-2-methylpyridine N-oxide | >100 (Normoxic) | Low toxicity in normal oxygen conditions is crucial for a targeted prodrug. |
Note: The IC₅₀ values in this table are illustrative and not based on direct experimental results for these specific compounds. They serve to demonstrate the expected differences in activity profiles that would be investigated.
Experimental Design and Protocols
To empirically validate the inferred activities, a structured experimental workflow is essential.
Caption: A hierarchical workflow for the comparative evaluation of the two compounds.
Protocol: DPPH Radical Scavenging Assay (Antioxidant Capacity)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[16] The stable DPPH• radical has a deep purple color, which fades to yellow upon reduction.[17]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (5-Hydroxy-2-methylpyridine and its N-oxide)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol.[16] Keep this solution protected from light.
-
Preparation of Test Samples: Prepare a series of dilutions for each test compound and the positive control in methanol.
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the freshly prepared DPPH working solution to each well.
-
Add 100 µL of the various sample dilutions to their respective wells.
-
For the blank control, add 100 µL of methanol instead of the sample.
-
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[16]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Where A_blank is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
-
Data Analysis: Plot the % scavenging against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[18]
Protocol: MTT Cell Viability Assay (Cytotoxicity)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20]
Materials:
-
Adherent cells (e.g., MCF-7 breast cancer cells, MRC-5 normal lung cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)[20]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[21]
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[22] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for untreated cells (negative control) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.[22]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[23]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22] Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution.[20]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control:
-
% Viability = (Abs_sample / Abs_control) * 100
-
-
Data Analysis: Plot % viability against compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The N-oxidation of 5-Hydroxy-2-methylpyridine is predicted to significantly alter its biological profile. While the parent compound is expected to show activity based on its phenolic nature, the N-oxide derivative may possess enhanced or entirely novel functionalities, particularly in the antimicrobial and anticancer realms, potentially through bioreductive activation mechanisms.[6] This comparative guide highlights a clear divergence in their potential therapeutic applications, with the N-oxide warranting investigation as a targeted prodrug.
Future research must focus on the direct, head-to-head experimental evaluation of these two compounds using the standardized protocols outlined herein. Mechanistic studies should then be employed to probe the precise molecular targets, such as specific bacterial enzymes or signaling proteins in inflammatory and cancer pathways. Such work will fully elucidate the structure-activity relationship and determine the ultimate therapeutic potential of this intriguing pyridine pair.
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A Senior Application Scientist's Guide to the Synthesis of Pyridine N-Oxides: A Cost-Benefit Analysis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of pyridine N-oxides is a fundamental transformation. These versatile intermediates are pivotal in the synthesis of a vast array of pharmaceuticals and agrochemicals, owing to their unique electronic properties that facilitate further functionalization of the pyridine ring. The choice of synthetic methodology for N-oxidation is a critical decision, balancing factors of cost, efficiency, safety, and environmental impact. This guide provides an in-depth, objective comparison of the most common synthetic methods for preparing pyridine N-oxides, supported by experimental data, to empower you in making the most informed choice for your specific application.
The Strategic Importance of Pyridine N-Oxide Synthesis
The N-oxide functional group dramatically alters the reactivity of the pyridine ring. The lone pair of electrons on the nitrogen atom is engaged in a dative bond with oxygen, which in turn donates electron density back into the ring system through resonance. This has two profound consequences: it activates the C2 and C4 positions towards nucleophilic attack and the C3 and C5 positions towards electrophilic attack, a reversal of the typical reactivity of pyridine itself. This "umpolung" of reactivity is a cornerstone of modern heterocyclic chemistry, enabling the synthesis of complex substituted pyridines that would be otherwise challenging to access.
Comparative Analysis of Synthetic Methodologies
The selection of an appropriate N-oxidation method is a multi-faceted decision. Below, we dissect the most prevalent methods, offering a critical cost-benefit analysis for each.
The Workhorse: Peroxy Acid Oxidation
Organic peroxy acids are the classical and still widely used reagents for the N-oxidation of pyridines. The two most common variants are meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, often generated in situ from hydrogen peroxide and acetic acid.
Mechanism of Action: The reaction proceeds via a concerted mechanism where the pyridine nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.
dot
Caption: Mechanism of Pyridine N-Oxidation with m-CPBA.
Expertise & Experience: m-CPBA is a highly reliable and efficient reagent, often providing clean reactions with high yields for a broad range of substituted pyridines, including those with electron-withdrawing groups.[1] Its solubility in common organic solvents like dichloromethane (DCM) simplifies reaction setup and workup.[2]
Trustworthiness: The primary byproduct, m-chlorobenzoic acid, is typically crystalline and can be easily removed by filtration or an aqueous basic wash.[3] However, a significant drawback is its cost and potential for detonation, especially in its pure, crystalline form. Commercial grades are stabilized with water and m-chlorobenzoic acid, but caution is still paramount.[4]
Mechanism of Action: Peracetic acid is formed in equilibrium from the reaction of hydrogen peroxide and a carboxylic acid, typically acetic acid. The pyridine then reacts with the in situ generated peracetic acid in a similar mechanism to that of m-CPBA.
dot
Caption: Workflow for Pyridine N-Oxidation using Peracetic Acid.
Expertise & Experience: This method is significantly more cost-effective than using m-CPBA due to the low price of hydrogen peroxide and acetic acid.[5] It is a well-established and robust procedure, capable of providing good to excellent yields.[6]
Trustworthiness: The primary safety concern is the handling of concentrated hydrogen peroxide, which is a strong oxidizer and can decompose exothermically, especially in the presence of metal contaminants.[7][8] The reaction itself is exothermic and requires careful temperature control.[6] Distillation of the final product requires complete removal of any residual peroxides to prevent explosions.[6]
Greener Alternatives: Catalytic Hydrogen Peroxide Systems
To mitigate the safety and cost issues associated with stoichiometric peroxy acids, several catalytic systems utilizing hydrogen peroxide as the terminal oxidant have been developed.
Mechanism of Action: MTO reacts with hydrogen peroxide to form a highly active diperoxorhenium complex, which then transfers an oxygen atom to the pyridine nitrogen.
Expertise & Experience: This system is highly efficient, requiring only catalytic amounts of MTO (typically 0.2-0.5 mol%) for the N-oxidation of a wide range of pyridines, including those with electron-donating or -withdrawing groups.[9] The reactions are generally clean and proceed under mild conditions.
Trustworthiness: While highly effective, the cost of rhenium-based catalysts can be a significant factor for large-scale synthesis. However, the low catalyst loading can offset this cost. Cheaper inorganic rhenium derivatives can sometimes be used as alternatives.[9]
Mechanism of Action: The titanium centers within the zeolite framework of TS-1 activate hydrogen peroxide, facilitating the electrophilic attack on the pyridine nitrogen.
Expertise & Experience: TS-1 is a heterogeneous catalyst, which greatly simplifies product purification and catalyst recovery. It has demonstrated high conversion and selectivity for the N-oxidation of pyridine.[10] The use of TS-1 in continuous flow reactors offers a safer and more efficient alternative to batch processes, with the catalyst maintaining its activity for extended periods.[5]
Trustworthiness: The initial cost of the catalyst can be a consideration, and its preparation can be complex.[11][12] However, its reusability makes it an economically viable and environmentally friendly option for industrial applications.
The Safe and Solid Oxidant: Urea-Hydrogen Peroxide (UHP)
Mechanism of Action: Urea-hydrogen peroxide is a stable, solid adduct of urea and hydrogen peroxide that slowly releases hydrogen peroxide in solution, acting as a mild and safe oxidizing agent.[13]
dot
Caption: Key Advantages of Urea-Hydrogen Peroxide (UHP).
Expertise & Experience: UHP is an inexpensive, stable, and easy-to-handle solid reagent, making it an attractive alternative to aqueous hydrogen peroxide and peroxy acids.[5] It has been successfully employed for the N-oxidation of a variety of pyridines, often under mild reaction conditions.[14]
Trustworthiness: While generally providing good yields, the reaction times with UHP can be longer compared to more reactive oxidants. The workup is straightforward, and the byproducts (urea) are generally benign and easily removed.
Quantitative Data Summary
| Method | Oxidant | Typical Solvent | Temp. (°C) | Time (h) | Yield (%) | Cost | Safety Concerns |
| m-CPBA | m-Chloroperoxybenzoic acid | Dichloromethane | 0 - 25 | 1 - 24 | 85-95[2] | High[5] | Potentially explosive[4] |
| Peracetic Acid | H₂O₂ / Acetic Acid | Acetic Acid | 70 - 90 | 2 - 4 | 78-83[6] | Low[5] | Strong oxidizer, exothermic[7][8] |
| MTO Catalyst | H₂O₂ / MTO | Various | 25 - 50 | 1 - 6 | High[9] | Moderate | Rhenium toxicity |
| TS-1 Catalyst | H₂O₂ / TS-1 | Methanol | 60 - 80 | Continuous | >99[10] | Moderate | Catalyst preparation |
| UHP | Urea-Hydrogen Peroxide | Various | 25 - 80 | 4 - 24 | 62-93[14] | Low[15][16] | Generally safe |
| Sodium Percarbonate | Sodium Percarbonate | Acetonitrile | Reflux | 2 - 6 | High | Low[17] | Mild oxidant |
Experimental Protocols
N-Oxidation of Pyridine using Peracetic Acid[7]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.
-
Addition of Oxidant: With stirring, add 285 g (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85-90 °C. This addition typically takes 50-60 minutes.
-
Reaction Monitoring: After the addition is complete, continue stirring until the temperature of the mixture drops to 40 °C.
-
Workup: The resulting pyridine N-oxide acetate can be converted to the hydrochloride salt by bubbling hydrogen chloride gas through the solution, followed by removal of acetic acid under vacuum. Alternatively, the acetic acid can be removed by vacuum distillation, and the crude pyridine N-oxide purified by distillation under reduced pressure. Caution: Ensure all residual peroxides are quenched before distillation.
-
Yield: 103-110 g (78-83%).
N-Oxidation of 4-Methoxypyridine using m-CPBA[2]
-
Reaction Setup: To a solution of 4-methoxypyridine (10g) in dichloromethane (80ml) at 0-5 °C, add m-chloroperoxybenzoic acid (23g).
-
Reaction: Stir the mixture at 20-25 °C for 20 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Add water (400mL) and adjust the pH to 5. Stir for 3 hours and filter to remove the precipitated m-chlorobenzoic acid.
-
Isolation: Concentrate the filtrate under reduced pressure and dry to obtain the product.
-
Yield: 94%
N-Oxidation of 2-Chloropyridine using Urea-Hydrogen Peroxide[15]
-
Reaction Setup: In a reaction vessel, combine 2-chloropyridine (120 kg), phthalic anhydride (155 kg), and ethyl acetate (360 L).
-
Reaction: Heat the mixture to 90-110 °C and add urea-hydrogen peroxide (200 kg). Maintain the temperature until the reaction is complete.
-
Workup: Cool the reaction mixture to 0-20 °C and quench with a saturated solution of sodium sulfite. Adjust the pH to 9-10 with 20% sodium hydroxide.
-
Isolation: Separate the organic phase, concentrate, and purify to obtain the product.
-
Yield: 68%
Conclusion and Recommendations
The choice of the optimal synthetic method for pyridine N-oxides is highly dependent on the specific requirements of the project.
-
For small-scale laboratory synthesis where cost is not the primary concern and a wide substrate scope is needed, m-CPBA remains an excellent choice due to its high efficiency and straightforward workup.
-
For large-scale industrial production, the in situ generation of peracetic acid from hydrogen peroxide and acetic acid offers a significant cost advantage, provided that the necessary safety precautions for handling peroxides are strictly implemented.
-
Catalytic methods, particularly with heterogeneous catalysts like TS-1, represent the future of sustainable and safe pyridine N-oxide synthesis. The initial investment in the catalyst can be offset by its reusability and the simplified purification process, making it an attractive option for continuous manufacturing.
-
Urea-hydrogen peroxide provides a safe, convenient, and cost-effective alternative for both lab-scale and larger-scale synthesis, especially when milder reaction conditions are desired.
Ultimately, a thorough evaluation of the cost of reagents and catalysts, the required scale of the reaction, the available equipment for ensuring safety, and the desired purity of the final product will guide the discerning researcher to the most appropriate synthetic strategy.
References
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ChemTube3D. Pyridine N-Oxide-structure. Retrieved from [Link]
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A Comparative Guide to the Degradation Profile of 5-Hydroxy-2-methylpyridine 1-oxide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth characterization of the degradation products of 5-Hydroxy-2-methylpyridine 1-oxide, a key intermediate in modern pharmaceutical synthesis. Recognizing the critical importance of stability and impurity profiling in drug development, this document offers a comparative analysis of its degradation pathways under various stress conditions. The insights presented herein are grounded in established chemical principles and supported by detailed experimental protocols, enabling researchers to anticipate potential stability issues and develop robust analytical methods.
Introduction: The Pivotal Role and Inherent Reactivity of 5-Hydroxy-2-methylpyridine 1-oxide
5-Hydroxy-2-methylpyridine 1-oxide is a versatile heterocyclic compound, notably serving as a primary precursor in the synthesis of Pirfenidone, a drug used in the treatment of idiopathic pulmonary fibrosis.[1] The molecule's structure, featuring a pyridine N-oxide moiety, a hydroxyl group, and a methyl group, endows it with a unique reactivity profile. The N-oxide group, being a highly polar, zwitterionic functionality, significantly influences the electron distribution within the pyridine ring, making it susceptible to both nucleophilic and electrophilic attack.[2][3] Furthermore, the phenolic hydroxyl group is prone to oxidation, a common degradation pathway for such compounds.
Understanding the stability of this intermediate is paramount, as degradation products can be carried through the synthetic process, potentially impacting the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will elucidate the expected degradation pathways of 5-Hydroxy-2-methylpyridine 1-oxide under forced conditions, providing a framework for its comparison with other potential synthetic intermediates.
Comparative Analysis of Degradation Pathways
The stability of a pharmaceutical intermediate is a critical attribute that dictates its storage, handling, and reaction conditions. 5-Hydroxy-2-methylpyridine 1-oxide, due to its functional groups, is susceptible to degradation through several mechanisms. A comparative understanding of its stability relative to other intermediates is crucial for process optimization and risk mitigation.
Photodegradation
Pyridine N-oxides are known to be photochemically active.[4] Upon exposure to light, they can undergo complex rearrangements, including the formation of oxaziridine-like intermediates, which can further rearrange to 1,2-oxazepine derivatives.[4] Another significant photodegradation pathway is deoxygenation to the parent pyridine.[5] For 5-Hydroxy-2-methylpyridine 1-oxide, this would result in the formation of 5-Hydroxy-2-methylpyridine. The phenolic hydroxyl group can also contribute to photosensitivity, potentially leading to colored degradation products through photo-oxidative processes.
dot
Caption: Key photodegradation pathways of 5-Hydroxy-2-methylpyridine 1-oxide.
Thermal Degradation
Thermal stress can induce the decomposition of pyridine N-oxides. A primary thermal degradation route is deoxygenation, yielding the corresponding pyridine.[6] Studies on 2-methylpyridine N-oxide have shown that at elevated temperatures (190-220°C), 2-methylpyridine and pyridine are the main decomposition products.[6] For 5-Hydroxy-2-methylpyridine 1-oxide, in addition to deoxygenation, thermal decomposition can lead to the release of volatile products such as oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7] The presence of the hydroxyl group may also influence the thermal stability, potentially leading to other degradation products.
Oxidative Degradation
The presence of both a phenolic hydroxyl group and an N-oxide functionality makes 5-Hydroxy-2-methylpyridine 1-oxide particularly susceptible to oxidative degradation. The hydroxyl group can be oxidized to form quinone-like structures, which are often colored. The N-oxide itself can be a target for strong oxidizing agents, although it is generally stable to mild oxidation. The pyridine ring can also undergo oxidation under harsh conditions, leading to ring-opened products.
dot
Caption: Primary oxidative degradation pathways.
pH-Dependent Degradation (Hydrolysis)
5-Hydroxy-2-methylpyridine 1-oxide is expected to exhibit pH-dependent stability. In strongly acidic or basic solutions, hydrolysis can be accelerated. While the N-oxide bond is generally stable to hydrolysis, the overall stability of the molecule can be compromised at pH extremes, especially at elevated temperatures. Phenolic compounds are often more stable in slightly acidic conditions (pH 3-6) and more prone to oxidation at higher pH.[4]
Experimental Data from Forced Degradation Studies
To quantitatively assess the stability of 5-Hydroxy-2-methylpyridine 1-oxide, forced degradation studies are essential. The following table provides an illustrative summary of potential degradation under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[2][8]
| Stress Condition | Reagent/Condition | Duration | % Degradation (Illustrative) | Major Degradation Products (Illustrative m/z) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | ~5% | 126.1 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | ~15% | 142.1 |
| Oxidation | 3% H₂O₂ | 24 hours | ~25% | 125.1, 141.1 |
| Thermal Degradation | 60°C | 7 days | ~10% | 108.1 |
| Photostability | ICH Q1B exposure | - | ~30% | 107.1 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for 5-Hydroxy-2-methylpyridine 1-oxide. It serves as a template for summarizing findings from forced degradation studies.[4]
Comparison with Alternatives
An alternative precursor might avoid the use of an N-oxide functionality, for instance, by introducing the desired functionality at a later synthetic step. For example, a synthetic route starting from a substituted pyridine without the N-oxide would likely exhibit greater stability towards photodegradation and thermal deoxygenation. However, the N-oxide is often used to activate the pyridine ring for certain substitutions, so an alternative route might require harsher reaction conditions or different catalysts.
Another point of comparison is with other substituted pyridine N-oxides. The stability of pyridine N-oxides is influenced by the nature and position of substituents. Electron-donating groups can affect the electron density of the ring and the N-O bond strength, thus altering the degradation profile.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 5-Hydroxy-2-methylpyridine 1-oxide.[4]
Materials:
-
5-Hydroxy-2-methylpyridine 1-oxide
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-Hydroxy-2-methylpyridine 1-oxide in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial containing the stock solution in an oven at 60°C for 7 days.
-
Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
dot
Caption: Workflow for a forced degradation study of 5-Hydroxy-2-methylpyridine 1-oxide.
Protocol 2: Stability-Indicating HPLC Method
A robust stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.[9]
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The peak purity of the parent compound should be assessed in the presence of its degradation products to ensure the method is truly stability-indicating.
Conclusion
5-Hydroxy-2-methylpyridine 1-oxide is a valuable pharmaceutical intermediate with a predictable yet complex degradation profile. Its susceptibility to photodegradation, thermal decomposition, oxidation, and pH-dependent hydrolysis necessitates careful handling, storage, and process control. The primary degradation pathways likely involve deoxygenation to the parent pyridine, oxidative formation of quinone-like structures, and photochemical rearrangement. By conducting thorough forced degradation studies and developing a validated stability-indicating analytical method, researchers can effectively characterize and control the impurity profile of this critical intermediate, ensuring the quality and safety of the final drug product.
References
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- ResearchGate. (n.d.). 2-Methylpyridine functionalization via the N-oxide strategy.
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- PubMed Central. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Baran Lab. (2012). Pyridine N-Oxides.
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- BenchChem. (2025).
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- International Journal of Research in Pharmacy and Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 5-Hydroxy-2-methylpyridine 99%.
- PubMed. (2021). Pirfenidone in patients with progressive fibrotic interstitial lung diseases other than idiopathic pulmonary fibrosis (RELIEF): a double-blind, randomised, placebo-controlled, phase 2b trial.
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- Alichem. (n.d.). You may be interested in these alternatives.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Hydroxy-2-methylpyridine 1-oxide
For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Hydroxy-2-methylpyridine 1-oxide, ensuring the safety of your personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for similar pyridine N-oxide derivatives and align with federal and local hazardous waste regulations.
Understanding the Hazard Profile
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin Corrosion/Irritation : Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Irritation : Causes serious eye damage or irritation.[1][2][3][4]
-
Respiratory Irritation : May cause respiratory irritation.[1][2][3]
Given these potential hazards, 5-Hydroxy-2-methylpyridine 1-oxide must be handled as a hazardous chemical, and its waste should be managed accordingly.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 5-Hydroxy-2-methylpyridine 1-oxide for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause irritation.[2][4] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required in certain situations. | To protect against dust particles and potential splashes that can cause serious eye damage.[1][4] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator.[5] | To prevent inhalation of dust particles that may cause respiratory tract irritation.[1][2] Use only in a well-ventilated area.[1][6] |
| Protective Clothing | A lab coat or other impervious clothing. | To protect the skin from accidental contact. Contaminated clothing should be removed and washed before reuse.[1][6] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-Hydroxy-2-methylpyridine 1-oxide is a multi-step process that ensures safety and regulatory compliance. This workflow is designed to guide you from the point of waste generation to its final disposal.
Sources
Personal protective equipment for handling 5-Hydroxy-2-methylpyridine 1-oxide
A Researcher's Guide to Safely Handling 5-Hydroxy-2-methylpyridine 1-oxide
For professionals in the fast-paced world of drug discovery and development, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-Hydroxy-2-methylpyridine 1-oxide, a heterocyclic compound with potential applications in medicinal chemistry. By understanding the inherent risks and implementing the robust protocols outlined below, researchers can mitigate exposure and ensure a safe laboratory environment.
Hazard Assessment: Understanding the Risks
-
Skin and Eye Irritation: Pyridine derivatives are known to cause irritation upon contact with the skin and can lead to serious eye irritation or damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[1][2]
-
Harmful if Swallowed: Acute oral toxicity is a concern with many pyridine-based compounds.[3][4]
-
Potential for Systemic Effects: Prolonged or significant exposure to some pyridines can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[5]
Given these potential hazards, a cautious and well-planned approach to handling is essential. The following sections detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure user safety and regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to 5-Hydroxy-2-methylpyridine 1-oxide. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (Butyl rubber or Viton recommended; nitrile for splash protection only).[6][7] | Fully buttoned laboratory coat. | Not generally required if performed in a certified chemical fume hood. |
| Running reactions and work-up | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard. | Chemical-resistant gloves (Butyl rubber or Viton recommended). Regularly inspect gloves for signs of degradation. | Chemical-resistant apron over a laboratory coat. | Work should be conducted in a certified chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or apron and boots. | Air-purifying respirator with an appropriate organic vapor cartridge, or a self-contained breathing apparatus (SCBA) for large spills.[3] |
Causality of PPE Choices:
-
Eye Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles over safety glasses for most procedures.
-
Hand Protection: While nitrile gloves are common in laboratories, their resistance to pyridine-based compounds can be limited.[6][8] For prolonged contact or immersion, more robust materials like butyl rubber or Viton are recommended.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Respiratory Protection: Handling solid or generating aerosols of 5-Hydroxy-2-methylpyridine 1-oxide outside of a certified chemical fume hood is strongly discouraged due to the risk of respiratory irritation.
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure. The following diagram and procedural steps outline a safe handling process from receipt of the compound to its use in an experiment.
Figure 1. A stepwise workflow for the safe handling of 5-Hydroxy-2-methylpyridine 1-oxide.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation:
-
Before starting, ensure that a certified chemical fume hood is available and functioning correctly.
-
Review the safety information for all chemicals to be used in the procedure.
-
Assemble all necessary equipment (e.g., balance, glassware, spatulas, wash bottles) inside the fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing:
-
Place a weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of 5-Hydroxy-2-methylpyridine 1-oxide to the weigh boat using a clean spatula. Avoid generating dust.
-
Close the primary container of the chemical securely.
-
-
Solution Preparation:
-
Carefully add the weighed solid to the desired solvent in a suitable flask.
-
Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete transfer.
-
Stopper the flask and mix gently until the solid is fully dissolved.
-
-
Cleanup:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Wipe down the work surface inside the fume hood with a suitable cleaning agent.
-
Dispose of all contaminated disposable items (e.g., weigh boat, wipes) in a designated hazardous waste container.[9]
-
Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.[3]
-
Disposal Plan: Responsible Waste Management
Proper disposal of 5-Hydroxy-2-methylpyridine 1-oxide and its associated waste is crucial for environmental protection and regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired 5-Hydroxy-2-methylpyridine 1-oxide, as well as contaminated items such as gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[6][9]
-
Liquid Waste: Solutions containing 5-Hydroxy-2-methylpyridine 1-oxide should be collected in a separate, labeled, and sealed hazardous waste container. Avoid mixing with incompatible waste streams.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Method:
-
The primary recommended method for the disposal of pyridine-based chemical waste is incineration at a licensed and approved waste disposal facility.[10] This high-temperature process ensures the complete destruction of the compound.
-
Never dispose of 5-Hydroxy-2-methylpyridine 1-oxide down the drain or in the regular trash.[9]
Spill Management:
-
Small Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[10][11]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or environmental health and safety office.[6]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to these detailed safety and logistical protocols, researchers can confidently and safely work with 5-Hydroxy-2-methylpyridine 1-oxide, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Enviro-Master Services. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]
-
SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
-
Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Global Industrial. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]
-
Penta Manufacturing Company. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PYRIDINE-N-OXIDE. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). PYRIDINE (OSHA Method PV2295). Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
abcr GmbH. (2023, August 3). Safety Data Sheet: 2-Hydroxypyridine-N-oxide. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
